Product packaging for 1-Methyl-3-piperidinemethanol(Cat. No.:CAS No. 7583-53-1)

1-Methyl-3-piperidinemethanol

Cat. No.: B042729
CAS No.: 7583-53-1
M. Wt: 129.2 g/mol
InChI Key: UGXQXVDTGJCQHR-UHFFFAOYSA-N
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Description

1-Methyl-3-piperidinemethanol is a versatile chiral piperidine derivative of significant value in medicinal chemistry and organic synthesis. This compound serves as a critical bifunctional building block, integrating a saturated nitrogen-containing heterocycle (piperidine) with a hydroxymethyl group. The piperidine scaffold is a privileged structure found in numerous pharmacologically active compounds, making this chemical a key intermediate in the development of potential therapeutics targeting the central nervous system (CNS), including receptor ligands and enzyme inhibitors. Its mechanism of action in research contexts is not intrinsic but is conferred upon its incorporation into larger molecular architectures, where it can influence bioavailability, binding affinity, and metabolic stability. The chiral center and the polar hydroxyl group provide handles for further synthetic elaboration, enabling the construction of complex molecules with precise stereochemistry. Researchers utilize this compound for the synthesis of novel chemical entities, particularly in the exploration of structure-activity relationships (SAR) for drug discovery programs. It is supplied for laboratory research applications and must be handled by qualified professionals. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B042729 1-Methyl-3-piperidinemethanol CAS No. 7583-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylpiperidin-3-yl)methanol
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InChI

InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXQXVDTGJCQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80871194
Record name (1-Methylpiperidin-3-yl)methanol
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Molecular Weight

129.20 g/mol
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CAS No.

7583-53-1
Record name 1-Methyl-3-piperidinemethanol
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Foundational & Exploratory

1-Methyl-3-piperidinemethanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methyl-3-piperidinemethanol

Introduction

This compound, also known by its IUPAC name (1-methylpiperidin-3-yl)methanol, is a versatile heterocyclic compound. It serves as a crucial intermediate and building block in various fields of chemical synthesis.[1] Its unique structure, featuring a piperidine ring with a methyl group on the nitrogen atom and a hydroxymethyl substituent, makes it a valuable precursor in the development of complex molecules.[1] This compound is particularly significant in the pharmaceutical and agrochemical industries, where it is utilized in the synthesis of active pharmaceutical ingredients (APIs), such as analgesics and anti-inflammatory drugs, and in the formulation of pesticides and herbicides.[1] Its role extends to neuroscience research, where it is used in studies concerning neurotransmitter systems.[1]

Chemical Structure and Identification

The molecular structure of this compound consists of a saturated six-membered heterocycle (piperidine) substituted at the nitrogen atom with a methyl group and at position 3 with a hydroxymethyl group.

  • IUPAC Name : (1-methylpiperidin-3-yl)methanol[2][3]

  • CAS Number : 7583-53-1[1][2][3][4][5]

  • SMILES : CN1CCCC(C1)CO[2]

  • InChI : InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3[2][3]

  • Synonyms : 3-Hydroxymethyl-1-methylpiperidine, (1-Methyl-3-piperidyl)methanol[1][2][3]

chemical_structure cluster_ring N1 N C2 N1->C2 Me CH₃ N1->Me C3 C2->C3 C4 C3->C4 CH2OH_group C3->CH2OH_group C5 C4->C5 C6 C5->C6 C6->N1 CH2 CH₂ CH2OH_group->CH2 OH OH CH2->OH

Caption: 2D Structure of this compound

Physicochemical Properties

The properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.

PropertyValueReference
Molecular Formula C₇H₁₅NO[1][2][3]
Molecular Weight 129.20 g/mol [1][2][6]
Appearance Colorless to yellow to orange clear liquid[1][5]
Boiling Point 114 °C at 20 mmHg140-145 °C (at atmospheric pressure)[1][4][5][6]
Density 0.98 - 1.01 g/mL at 20 °C[1][5][6]
Refractive Index 1.4772 - 1.4800 (at 20 °C)[1][4][5]
Flash Point 94 °C[4][5]
Solubility Soluble in water[4]
pKa (Predicted) 14.93 ± 0.10[5]
Storage Conditions Store at 2-8 °C or at room temperature, sealed in dry conditions[1][4][5]

Role in Chemical Synthesis

This compound is a valuable building block in organic synthesis due to its bifunctional nature, containing both a nucleophilic tertiary amine and a primary alcohol. This allows for a wide range of chemical transformations, making it an ideal starting point for creating more complex molecular architectures for pharmaceuticals and other specialty chemicals.[1]

logical_relationship cluster_products Complex Molecular Targets A This compound (Building Block) B Analgesics A->B C Anti-inflammatory Drugs A->C D Neuroscience Probes A->D E Agrochemicals A->E

Caption: Role as an Intermediate in Synthesis

Experimental Protocols

While specific synthetic protocols for this compound are proprietary or sparsely published, a common method for synthesizing related N-methyl-piperidinemethanol isomers involves the reduction of the corresponding ester. The following protocol for the synthesis of the isomeric 1-Methyl-4-piperidinemethanol illustrates a representative and widely used methodology.[7]

Representative Synthesis: Reduction of Ethyl N-methyl-4-piperidinecarboxylate [7]

This procedure details the reduction of a piperidine carboxylate ester to the corresponding alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.

Materials:

  • Ethyl N-methyl-4-piperidinecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • Water

  • Dichloromethane, Methanol, Triethylamine (for TLC analysis)

Procedure:

  • Reaction Setup : A solution of ethyl N-methyl-4-piperidinecarboxylate (59.0 mmol) in anhydrous diethyl ether (40 mL) is prepared. In a separate reaction vessel, a suspension of lithium aluminum hydride (64.9 mmol) in anhydrous diethyl ether (200 mL) is cooled to 0 °C under an inert atmosphere.[7]

  • Addition : The ester solution is added dropwise to the cooled LiAlH₄ suspension.[7]

  • Reaction : The reaction mixture is allowed to warm to room temperature and is stirred for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Quenching : After the reaction is complete, the mixture is carefully quenched by the slow, dropwise addition of water (10 mL) at 0 °C to decompose excess LiAlH₄.[7]

  • Workup : The mixture is stirred for an additional 30 minutes, leading to the formation of a white precipitate of aluminum salts. This solid is removed by filtration and washed thoroughly with diethyl ether (250 mL).[7]

  • Purification : The combined filtrate and washes are concentrated under reduced pressure to remove the solvent. The resulting oily residue is then purified by vacuum distillation (108 °C at 14 mbar) to yield the final product, (1-methylpiperidin-4-yl)methanol, as a colorless oil.[7]

Characterization:

  • TLC Analysis : Rf = 0.53 (Eluent: dichloromethane/methanol = 5:1 with 5% triethylamine).[7]

  • NMR and Mass Spectrometry : The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

experimental_workflow start Start: Ethyl N-methyl-4- piperidinecarboxylate reagent LiAlH₄ in Et₂O 0°C to RT, 4h start->reagent 1. Reduction quench Quench with H₂O reagent->quench 2. Workup filter Filtration (Remove Al salts) quench->filter concentrate Concentration (Rotary Evaporation) filter->concentrate purify Purification (Vacuum Distillation) concentrate->purify 3. Isolation end Final Product: 1-Methyl-4- piperidinemethanol purify->end

Caption: General Workflow for Piperidinemethanol Synthesis

Safety and Handling

This compound is classified as an irritant. GHS hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a foundational chemical for research and development, particularly in the pharmaceutical sector. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for medicinal chemists and process developers. A thorough understanding of its structure, properties, and safe handling protocols is essential for its effective and responsible use in creating novel and beneficial chemical entities.

References

In-Depth Technical Guide: 1-Methyl-3-piperidinemethanol (CAS 7583-53-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-piperidinemethanol, with the CAS number 7583-53-1, is a versatile heterocyclic compound that serves as a key building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a chiral center and a reactive hydroxyl group, makes it a valuable intermediate in the preparation of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, and its applications in drug discovery, particularly in the fields of analgesics and neuroscience.

Physicochemical Properties

This compound is a colorless to yellowish liquid under standard conditions.[1][2] A summary of its key physicochemical properties is presented in Table 1 for easy reference.

PropertyValueReference(s)
CAS Number 7583-53-1[1][3]
Molecular Formula C₇H₁₅NO[1][3]
Molecular Weight 129.20 g/mol [1][4]
Appearance Colorless to yellow to orange clear liquid[1]
Boiling Point 140-145 °C[5]
Density 1.01 g/mL[5]
Refractive Index 1.4772-1.4792[5]
Purity ≥95% (GC)[1]
Storage Temperature Room Temperature, sealed in dry conditions[5][6]

Synthesis and Reactivity

As a secondary amine with a primary alcohol, this compound is a versatile nucleophile. The lone pair of electrons on the nitrogen atom and the oxygen of the hydroxyl group allows it to participate in a variety of chemical transformations. It is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

General Synthetic Workflow

The synthesis of derivatives from this compound typically involves the functionalization of the hydroxyl group, for example, through esterification or etherification, to introduce various substituents. The following diagram illustrates a general workflow for the synthesis of a hypothetical bioactive compound.

G General Synthetic Workflow A This compound (Starting Material) C Reaction (e.g., Esterification, Etherification) A->C B Electrophilic Reagent (e.g., Acid Chloride, Alkyl Halide) B->C D Purification (e.g., Chromatography, Distillation) C->D E Characterization (e.g., NMR, MS) D->E F Bioactive Derivative E->F

Caption: A generalized workflow for the synthesis of bioactive derivatives from this compound.

Experimental Protocols

Representative Esterification Protocol

This protocol is a general method for the esterification of an amino acid with methanol, which can be conceptually adapted for the reaction of this compound with a carboxylic acid.

Objective: To synthesize the methyl ester of an amino acid.

Materials:

  • Amino acid (0.1 mol)

  • Freshly distilled chlorotrimethylsilane (0.2 mol)

  • Methanol (100 mL)

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Place the amino acid (0.1 mol) in a round bottom flask.

  • Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) to the flask while stirring with a magnetic stirrer.

  • Add methanol (100 mL) to the mixture.

  • Stir the resulting solution or suspension at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the reaction mixture on a rotary evaporator to obtain the product amino acid ester hydrochloride.[7]

Note: This is a general procedure and may require optimization for specific substrates. For the esterification of this compound with a carboxylic acid, a coupling agent such as DCC or EDC in the presence of a base like triethylamine might be employed.

Applications in Drug Discovery and Neuroscience

The piperidine scaffold is a well-established pharmacophore in many centrally acting drugs. Derivatives of this compound are of significant interest in pharmaceutical research, particularly for the development of analgesics and treatments for neurological disorders.[1]

Role in Analgesic Development

Research has shown that piperidine-based structures are crucial for the activity of many potent analgesics. While direct synthesis examples with this compound are scarce in the provided results, the structural similarity to key intermediates in the synthesis of fentanyl and meperidine analogs suggests its potential in creating novel pain therapeutics.

Neuroscience Research

In the context of neuroscience, piperidine derivatives are known to interact with various neurotransmitter receptors.[2] Compounds containing the 1-methylpiperidine moiety have been investigated as ligands for serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes in the central nervous system.[8]

Hypothetical Signaling Pathway

The interaction of a hypothetical drug derived from this compound with a G-protein coupled receptor (GPCR), such as a serotonin receptor, can initiate a downstream signaling cascade. The following diagram illustrates a simplified, hypothetical signaling pathway.

G Hypothetical GPCR Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Bioactive Derivative of this compound GPCR G-Protein Coupled Receptor (e.g., 5-HT Receptor) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

References

An In-depth Technical Guide to (1-methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (1-methylpiperidin-3-yl)methanol, a key intermediate in pharmaceutical and neuroscience research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity

The nomenclature and various identifiers for (1-methylpiperidin-3-yl)methanol are crucial for accurate documentation and research.

IUPAC Name: (1-methylpiperidin-3-yl)methanol[1]

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

  • 1-Methyl-3-piperidinemethanol

  • 3-Hydroxymethyl-1-methylpiperidine[1]

  • (1-Methyl-3-piperidyl)methanol[1]

  • 1-Methylpiperidine-3-methanol[1]

  • NSC 66541[1]

  • EINECS 231-488-5[1]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of (1-methylpiperidin-3-yl)methanol, which are essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
XLogP3-AA 0.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Density 0.98 g/cm³Chem-Impex[2]
Boiling Point 114 °C at 20 mmHgChem-Impex[2]
Refractive Index n20D 1.48Chem-Impex[2]

Synthesis Methodology

While specific experimental protocols for the synthesis of (1-methylpiperidin-3-yl)methanol are not extensively detailed in publicly available literature, a common and effective method involves the reduction of a suitable carboxylic acid or ester precursor. The following protocol is a representative procedure adapted from the synthesis of the isomeric 1-methyl-4-piperidinemethanol, which utilizes a lithium aluminum hydride (LAH) reduction.[3] This powerful reducing agent is highly effective for converting esters and carboxylic acids to primary alcohols.[2][4][5][6][7]

Experimental Protocol: Reduction of Ethyl 1-methylpiperidine-3-carboxylate

Materials:

  • Ethyl 1-methylpiperidine-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A solution of ethyl 1-methylpiperidine-3-carboxylate in anhydrous diethyl ether is prepared. In a separate reaction vessel, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared and cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ester: The solution of ethyl 1-methylpiperidine-3-carboxylate is added dropwise to the cooled suspension of lithium aluminum hydride with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is stirred for several hours (typically 4-12 hours) to ensure the completion of the reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water at 0 °C to decompose the excess lithium aluminum hydride and the aluminum complexes formed. This is a highly exothermic process and must be performed with caution.

  • Workup: The resulting precipitate (aluminum salts) is removed by filtration. The filter cake is washed thoroughly with diethyl ether.

  • Extraction and Drying: The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude (1-methylpiperidin-3-yl)methanol is then purified by vacuum distillation to yield the final product as a colorless to pale yellow oil.

Logical Relationships and Workflows

The synthesis of (1-methylpiperidin-3-yl)methanol is a multi-step process that can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the key stages of the synthesis described in the experimental protocol.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start_ester Ethyl 1-methylpiperidine-3-carboxylate reduction Reduction at 0°C to RT start_ester->reduction start_lah Lithium Aluminum Hydride (LiAlH4) start_lah->reduction start_solvent Anhydrous Diethyl Ether start_solvent->reduction quench Quenching with H2O reduction->quench Reaction Mixture filtration Filtration quench->filtration Suspension extraction Extraction & Drying filtration->extraction Organic Filtrate distillation Vacuum Distillation extraction->distillation Crude Product product (1-methylpiperidin-3-yl)methanol distillation->product Purified Product

Synthesis workflow for (1-methylpiperidin-3-yl)methanol.

Biological Relevance and Applications

(1-methylpiperidin-3-yl)methanol serves as a valuable building block in medicinal chemistry. Piperidine scaffolds are common in a wide range of biologically active compounds. While specific signaling pathways for (1-methylpiperidin-3-yl)methanol are not well-defined in current literature, its structural motifs are found in molecules targeting the central nervous system. It is often utilized as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of analgesics and anti-inflammatory drugs. Its potential for biological activity is an area of ongoing research.[8] The presence of a hydroxyl group and a tertiary amine makes it a versatile precursor for creating a diverse library of compounds for drug discovery.

References

Spectroscopic Profile of 1-Methyl-3-piperidinemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-3-piperidinemethanol, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the structural elucidation, identification, and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4 - 3.6m2H-CH₂-OH
~2.8 - 3.0m1HN-CH (piperidine ring)
~2.2 - 2.4m1HN-CH (piperidine ring)
2.25s3HN-CH₃
~1.2 - 1.9m6HPiperidine ring -CH₂-

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The spectrum was recorded in Chloroform-d (CDCl₃). Data extracted from the Human Metabolome Database.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~66-CH₂-OH
~60N-CH₂ (piperidine ring)
~57N-CH (piperidine ring)
~46N-CH₃
~39Piperidine ring -CH-
~28Piperidine ring -CH₂-
~25Piperidine ring -CH₂-

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The spectrum was recorded in Chloroform-d (CDCl₃). Predicted data based on spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~3380Strong, BroadO-H stretch (alcohol)
~2930StrongC-H stretch (aliphatic)
~2800MediumC-H stretch (N-CH₃)
~1450MediumC-H bend (scissoring)
~1040StrongC-O stretch (primary alcohol)

Note: The spectrum was obtained from a neat sample using a capillary cell.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) was used to obtain the mass spectrum of this compound.

m/zRelative Intensity (%)Assignment
129~15[M]⁺ (Molecular Ion)
128~95[M-H]⁺
98~100[M-CH₂OH]⁺ (Base Peak)
84~30[M-C₂H₅O]⁺
58~85[CH₂=N(CH₃)CH₂]⁺
42~40[C₂H₄N]⁺

Note: The data was obtained from the NIST Chemistry WebBook.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz) was used for data acquisition.

Sample Preparation : Approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition : The ¹H NMR spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence was used.

¹³C NMR Acquisition : The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans were averaged to obtain a high-quality spectrum.

IR Spectroscopy

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer was used to record the spectrum.

Sample Preparation : A drop of neat this compound was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film in a capillary cell.

Data Acquisition : The FTIR spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty cell was recorded and subtracted from the sample spectrum to eliminate atmospheric and cell-related absorptions.

Mass Spectrometry

Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source was used.

Sample Introduction : The sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample was volatilized by heating.

Ionization : The gaseous sample molecules were bombarded with a beam of electrons with a standard energy of 70 eV.

Analysis : The resulting ions were accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge (m/z) ratio. The detector recorded the abundance of each ion.

Visualization of Spectroscopic Data Relationships

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Data_Workflow Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Data Acquired Data cluster_Interpretation Structural Information NMR NMR Spectroscopy H_NMR ¹H NMR Spectrum (Chemical Shifts, Multiplicity) NMR->H_NMR C_NMR ¹³C NMR Spectrum (Chemical Shifts) NMR->C_NMR IR IR Spectroscopy IR_Spectrum IR Spectrum (Absorption Bands) IR->IR_Spectrum MS Mass Spectrometry MS_Spectrum Mass Spectrum (m/z values) MS->MS_Spectrum Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env Carbon_Skeleton Carbon Framework C_NMR->Carbon_Skeleton Functional_Groups Functional Groups (e.g., -OH) IR_Spectrum->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation Pattern MS_Spectrum->Molecular_Weight Compound This compound Structure Proton_Env->Compound Carbon_Skeleton->Compound Functional_Groups->Compound Molecular_Weight->Compound

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

References

1-Methyl-3-piperidinemethanol: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Methyl-3-piperidinemethanol, a readily available piperidine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its inherent structural features, including a chiral center, a tertiary amine, and a primary alcohol, provide a unique three-dimensional framework that is amenable to diverse chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, key applications, and biological significance of this compound in the development of novel therapeutics, with a focus on its role in antitubercular agents and opioid receptor modulators.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of a building block is crucial for its effective utilization in drug design and synthesis.

PropertyValueReference
CAS Number 7583-53-1[1][2]
Molecular Formula C₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol [2]
Appearance Colorless to yellow liquid[3]
Boiling Point 114 °C at 20 mmHg[3]
Density 0.98 g/mL[3]
IUPAC Name (1-methylpiperidin-3-yl)methanol[2]
Synonyms 1-Methyl-3-hydroxymethylpiperidine, 3-Hydroxymethyl-1-methylpiperidine[1]

Synthesis of this compound Derivatives

The functional groups of this compound offer multiple avenues for synthetic elaboration. The primary alcohol can be readily converted into ethers, esters, or other functional groups, while the tertiary amine can participate in salt formation. More commonly, the core piperidine scaffold is constructed and subsequently functionalized.

General Experimental Protocols

Protocol 1: N-Alkylation of 3-Piperidinemethanol via Reductive Amination

This protocol describes a general method for the synthesis of N-substituted 3-piperidinemethanol derivatives, including this compound.

Materials:

  • 3-Piperidinemethanol

  • Aldehyde or Ketone (e.g., Formaldehyde for methylation)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-piperidinemethanol (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in DCM.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the reaction for 30 minutes at room temperature to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.

Protocol 2: Synthesis of 1-((1-methylpiperidin-3-yl)methyl)-3-methyl-1H-indole

This one-pot reaction exemplifies the use of this compound in the synthesis of indole derivatives with potential anticancer activity.[4]

Materials:

  • 3-Methylindole

  • Formaldehyde (37% solution)

  • This compound

  • Ethanol

Procedure:

  • Dissolve 3-methylindole (2.2 mmol, 300 mg) in 20 mL of ethanol in a round-bottom flask.

  • Add formaldehyde 37% (3 mmol) and this compound (2.2 mmol) to the solution.

  • Reflux the reaction mixture for 4–6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Applications in Medicinal Chemistry

The this compound scaffold is a key component in a variety of biologically active molecules. Two prominent areas of application are in the development of antitubercular agents and opioid receptor modulators.

Antitubercular Agents: MenA Inhibitors

Menaquinone (Vitamin K2) biosynthesis is an essential pathway for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis.[4][5] 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) is a key enzyme in this pathway and represents a promising target for novel antitubercular drugs.[6]

Derivatives of this compound have been explored as potent inhibitors of MenA. The piperidine moiety often serves as a central scaffold to orient other functional groups for optimal interaction with the enzyme's active site.

Structure-Activity Relationship (SAR) of Piperidine-based MenA Inhibitors

A series of piperidine derivatives were synthesized and evaluated for their ability to inhibit MenA and the growth of M. tuberculosis. The general structure involves a central piperidine ring with substitutions at the 1 and 4 positions. While not directly incorporating the 1-methyl-3-methanol substitution pattern, these studies highlight the importance of the piperidine core in this class of inhibitors.

CompoundR1R2MenA IC₅₀ (µM)M. tuberculosis MIC (µM)
1 4-chlorobenzoyl4-(methyl(propyl)amino)benzyl0.51.25
2 3-phenoxyphenyl4-(methyl(propyl)amino)benzyl>100>100
3 3-(4-chlorobenzyl)phenyl4-(methyl(propyl)amino)benzyl5025
4 2-naphthyl4-(methyl(propyl)amino)benzyl12.56.25
5 4-chlorophenyl4-(methyl(propyl)amino)benzyl2512.5
6 4-bromophenyl4-(methyl(propyl)amino)benzyl12.56.25

Data adapted from a study on MenA inhibitors.

The data suggests that a lipophilic group at the R1 position and an amino-substituted benzyl group at R2 are favorable for activity.

Menaquinone Biosynthesis Pathway in Mycobacterium tuberculosis

Menaquinone_Biosynthesis cluster_cytosol Cytosol cluster_membrane Membrane Chorismate Chorismate SEPHCHC SEPHCHC (MenD) Chorismate->SEPHCHC MenF, MenD DHNA_CoA DHNA-CoA (MenB) SEPHCHC->DHNA_CoA MenB DHNA 1,4-dihydroxy- 2-naphthoate (DHNA) (MenE) DHNA_CoA->DHNA MenE DMK Demethylmenaquinone (MenA) DHNA->DMK MenA (+ Farnesyl-PP) MK Menaquinone (MK) (MenG) DMK->MK MenG (+ SAM) Opioid_Signaling Opioid Opioid Agonist MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Analgesia Analgesia PKA->Analgesia Ca_channel->Analgesia K_channel->Analgesia

References

An In-depth Technical Guide to the Safe Handling of 1-Methyl-3-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Methyl-3-piperidinemethanol (CAS No. 7583-53-1), a versatile intermediate used in pharmaceutical development, neuroscience research, and organic synthesis.[1] Adherence to proper safety protocols is crucial when working with this compound to minimize risks and ensure a safe laboratory environment.

Chemical and Physical Properties

A clear, colorless to yellow or orange liquid, this compound possesses the following properties:[1]

PropertyValueReference
Molecular Formula C₇H₁₅NO[1][2][3]
Molecular Weight 129.20 g/mol [1][2][3]
CAS Number 7583-53-1[1][2][3]
Appearance Colorless to yellow to orange clear liquid[1]
Density 0.98 - 1.01 g/mL at 20°C[1][3]
Boiling Point 114 °C at 20 mmHg; 140-145 °C[1][3]
Refractive Index n20D 1.48[1]
Solubility Soluble in water[4]

Hazard Identification and Toxicological Summary

This compound is classified as a hazardous chemical. The primary hazards are skin, eye, and respiratory irritation.[2] While specific toxicological studies on this compound are not extensively published, data from related piperidine compounds and Safety Data Sheets (SDS) indicate potential for harm upon exposure.

Hazard ClassificationGHS StatementPrecautionary Codes
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364
Eye IrritationH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P317
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405

The toxicological properties have not been fully investigated, and it should be handled with the care due to a potentially hazardous substance.[4][5]

Experimental Protocols for Safety Assessment

Standardized OECD guidelines are employed to assess the safety of chemical substances. The following are detailed methodologies for key toxicological endpoints relevant to this compound.

Acute Oral Toxicity (Following OECD Guideline 423)

This method determines the acute oral toxicity of a substance.

  • Principle: A stepwise procedure using a small number of animals per step is employed to identify a dose that causes mortality or evident toxicity.

  • Animal Model: Typically, rats of a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted prior to administration.

    • The test substance is administered in a single dose by gavage.

    • A starting dose of 2000 mg/kg is used in a limit test. If mortality occurs, testing is conducted at lower fixed doses (e.g., 300, 50, 5 mg/kg).

    • Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

    • A full necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Acute Dermal Irritation (Following OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

  • Principle: The substance is applied to the skin of an animal, and the degree of irritation is observed and scored over a defined period.

  • Animal Model: Albino rabbits are the recommended species.

  • Procedure:

    • A small area of the animal's fur is clipped.

    • 0.5 mL of the liquid substance is applied to the skin and covered with a gauze patch.

    • The exposure period is typically 4 hours.

    • Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified based on the severity and reversibility of the skin reactions.

Acute Eye Irritation (Following OECD Guideline 405)

This method evaluates the potential of a substance to cause eye irritation or damage.

  • Principle: The test substance is instilled into the eye of an animal, and the effects on the cornea, iris, and conjunctiva are assessed.

  • Animal Model: Albino rabbits are the preferred species.

  • Procedure:

    • A single dose of 0.1 mL of the liquid is instilled into the conjunctival sac of one eye. The other eye serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after instillation.

    • Ocular lesions are scored for the cornea (opacity), iris, and conjunctiva (redness, chemosis, and discharge).

  • Data Analysis: The scores for each observation point are recorded. The substance is classified based on the severity, persistence, and reversibility of the ocular lesions.

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent exposure and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final barrier against exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Task: Handling This compound eye_protection Eye/Face Protection: - Chemical safety goggles - Face shield (if splash risk is high) start->eye_protection hand_protection Hand Protection: - Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene) - Inspect gloves before use start->hand_protection body_protection Body Protection: - Laboratory coat - Chemical-resistant apron (for large quantities) start->body_protection respiratory_protection Respiratory Protection: - Use in a well-ventilated area - If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges start->respiratory_protection end Proceed with Task Safely eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

Caption: Personal Protective Equipment (PPE) protocol for handling this compound.

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe vapors or mist.[5]

  • Use non-sparking tools and take measures to prevent static discharge.[5][6]

  • Wash hands thoroughly after handling.[5]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Store at a recommended temperature of 2 - 8 °C.[1]

  • Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[4]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5][6]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[6] Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[4]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

A systematic approach is necessary to safely manage a spill.

Spill_Response_Workflow cluster_spill Accidental Release Workflow spill Spill of This compound Occurs evacuate Evacuate non-essential personnel and ensure adequate ventilation. spill->evacuate ppe Don appropriate PPE: - Respirator - Chemical-resistant gloves - Safety goggles and face shield - Protective clothing evacuate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite). ppe->contain collect Collect the absorbed material using non-sparking tools and place in a suitable, labeled container for disposal. contain->collect clean Clean the spill area thoroughly with a suitable solvent and then wash with water. collect->clean disposal Dispose of the waste in accordance with local, state, and federal regulations. clean->disposal report Report the incident to the appropriate safety personnel. disposal->report

Caption: Workflow for responding to an accidental release of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[4]

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its hazardous properties. By understanding its chemical and physical characteristics, adhering to the prescribed safety protocols, and being prepared for emergencies, researchers and scientists can work with this compound in a safe and responsible manner. This guide serves as a comprehensive resource to support those goals.

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) for this compound from your supplier and follow all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to the Physical Properties of 3-Hydroxymethyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 3-Hydroxymethyl-1-methylpiperidine, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

IdentifierValue
Chemical Name 3-Hydroxymethyl-1-methylpiperidine
CAS Number 2068-82-8
Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol [1]
Synonyms (1-Methylpiperidin-3-yl)methanol, 1-Methyl-3-(hydroxymethyl)piperidine

Tabulated Physical Properties

The following table summarizes the key quantitative physical data for 3-Hydroxymethyl-1-methylpiperidine.

PropertyValueConditions
Appearance LiquidAmbient
Boiling Point 188-192 °C760 mmHg
Density 0.97 g/cm³25 °C
Refractive Index 1.47820 °C
Flash Point 87 °CClosed Cup
Solubility Soluble in water-

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. While specific experimental reports for this compound are not detailed in readily available literature, the methodologies adhere to established scientific principles.

3.1. Boiling Point Determination

The boiling point is determined using a standard distillation apparatus under a controlled atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

3.2. Density Measurement

A calibrated pycnometer is used to measure the density of the liquid. The mass of a known volume of the substance is determined at a specific temperature (25 °C).

3.3. Refractive Index Measurement

The refractive index is measured using an Abbe refractometer. A drop of the sample is placed on the prism, and the refractive index is read at a specified temperature (20 °C) using a monochromatic light source.

3.4. Flash Point Determination

The closed-cup flash point is determined using a Pensky-Martens closed-cup tester. The sample is heated at a slow, constant rate, and a small flame is periodically introduced into the vapor space until a flash is observed.

Logical Relationships in Property Determination

The following diagram illustrates the logical workflow for determining the key physical properties of a chemical compound like 3-Hydroxymethyl-1-methylpiperidine.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Primary Physical State cluster_2 Thermal Properties cluster_3 Physical Constants cluster_4 Solubility Pure Sample Pure Sample Visual Inspection Visual Inspection Pure Sample->Visual Inspection Distillation Distillation Pure Sample->Distillation Pensky-Martens Pensky-Martens Pure Sample->Pensky-Martens Pycnometry Pycnometry Pure Sample->Pycnometry Refractometry Refractometry Pure Sample->Refractometry Miscibility Test Miscibility Test Pure Sample->Miscibility Test Appearance Appearance Visual Inspection->Appearance Boiling Point Boiling Point Distillation->Boiling Point Flash Point Flash Point Pensky-Martens->Flash Point Density Density Pycnometry->Density Refractive Index Refractive Index Refractometry->Refractive Index Solubility in Water Solubility in Water Miscibility Test->Solubility in Water

Workflow for Physical Property Determination

References

Methodological & Application

Synthesis of Novel Analgesics via Esterification of 1-Methyl-3-piperidinemethanol with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of potential novel analgesic compounds through the esterification of 1-Methyl-3-piperidinemethanol with common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), specifically ibuprofen and naproxen. The synthesis is primarily achieved through Steglich and Fischer esterification methods. This approach aims to create prodrugs that combine the properties of both parent molecules, potentially leading to enhanced analgesic efficacy, altered pharmacokinetic profiles, and reduced side effects. Detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic pathways and experimental workflows are provided to guide researchers in the development of new chemical entities for pain management.

Introduction

The development of new analgesic agents with improved efficacy and safety profiles is a continuous effort in pharmaceutical research. One promising strategy involves the creation of prodrugs by chemically linking two known therapeutic agents. This application note focuses on the synthesis of novel esters by reacting this compound with widely used NSAIDs such as ibuprofen and naproxen. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] The esterification of the hydroxyl group of this compound with the carboxylic acid moiety of NSAIDs results in the formation of ester prodrugs.[2][3][4] These prodrugs are designed to be hydrolyzed in vivo to release the parent active molecules, potentially offering advantages such as improved bioavailability and reduced gastrointestinal side effects commonly associated with NSAIDs.[4]

This document outlines two primary esterification methods: the Steglich esterification, a mild method suitable for sterically hindered alcohols, and the Fischer-Speier esterification, a classic acid-catalyzed method.[5][6]

Data Presentation

The following tables summarize the expected products and their key physicochemical properties based on the synthesis of analogous esters.

Table 1: Synthesized Analgesic Esters and Their Precursors

Product NameNSAID PrecursorAlcohol PrecursorMolecular FormulaMolecular Weight ( g/mol )
1-Methyl-3-piperidylmethyl 2-(4-isobutylphenyl)propanoateIbuprofenThis compoundC20H31NO2317.47
1-Methyl-3-piperidylmethyl 2-(6-methoxynaphthalen-2-yl)propanoateNaproxenThis compoundC22H27NO3369.46

Table 2: Expected Reaction Yields and Purity

ProductSynthesis MethodExpected Yield (%)Expected Purity (%)
1-Methyl-3-piperidylmethyl 2-(4-isobutylphenyl)propanoateSteglich Esterification70-85>95
1-Methyl-3-piperidylmethyl 2-(6-methoxynaphthalen-2-yl)propanoateFischer-Speier Esterification65-80>95

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3-piperidylmethyl 2-(4-isobutylphenyl)propanoate via Steglich Esterification

This protocol describes the synthesis of the ibuprofen ester of this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3]

Materials:

  • Ibuprofen

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane for chromatography

Procedure:

  • In a round-bottom flask, dissolve ibuprofen (1.1 eq) and this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with a saturated aqueous solution of NaHCO3, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.

  • Collect the fractions containing the pure product and evaporate the solvent to obtain 1-Methyl-3-piperidylmethyl 2-(4-isobutylphenyl)propanoate as an oil or solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 1-Methyl-3-piperidylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate via Fischer-Speier Esterification

This protocol details the acid-catalyzed esterification of naproxen with this compound.

Materials:

  • Naproxen

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane for chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add naproxen (1.0 eq), this compound (1.2 eq), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-TsOH.

  • Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.

  • Collect the fractions containing the pure product and evaporate the solvent to obtain 1-Methyl-3-piperidylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Signaling Pathways and Reaction Schemes

Synthesis_of_Analgesic_Esters cluster_ibuprofen Synthesis of Ibuprofen Ester cluster_naproxen Synthesis of Naproxen Ester Ibuprofen Ibuprofen Steglich Ibuprofen->Steglich Steglich Esterification (DCC, DMAP, DCM) Piperidinemethanol1 1-Methyl-3- piperidinemethanol Piperidinemethanol1->Steglich IbuprofenEster 1-Methyl-3-piperidylmethyl 2-(4-isobutylphenyl)propanoate Steglich->IbuprofenEster Naproxen Naproxen Fischer Naproxen->Fischer Fischer Esterification (H₂SO₄, Toluene, Reflux) Piperidinemethanol2 1-Methyl-3- piperidinemethanol Piperidinemethanol2->Fischer NaproxenEster 1-Methyl-3-piperidylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate Fischer->NaproxenEster

Caption: Synthetic pathways for the esterification of NSAIDs with this compound.

Experimental Workflow

Experimental_Workflow Start Start: - NSAID - this compound - Reagents & Solvents Reaction Esterification Reaction (Steglich or Fischer) Start->Reaction Workup Aqueous Workup - Neutralization - Extraction Reaction->Workup Purification Purification - Column Chromatography Workup->Purification Characterization Characterization - NMR - Mass Spectrometry Purification->Characterization FinalProduct Pure Analgesic Ester Characterization->FinalProduct

Caption: General experimental workflow for the synthesis and characterization of analgesic esters.

Conclusion

The synthesis of ester prodrugs of NSAIDs with this compound presents a promising avenue for the development of new analgesic agents. The detailed protocols provided for both Steglich and Fischer-Speier esterification methods offer a solid foundation for researchers to synthesize and evaluate these novel compounds. Further studies should focus on the in vitro and in vivo evaluation of the analgesic and anti-inflammatory activities of these esters, as well as their pharmacokinetic profiles, to determine their therapeutic potential.

References

Application Notes and Protocols: The Role of 1-Methyl-3-piperidinemethanol Scaffolds in Anti-Inflammatory Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of the 1-methyl-piperidine scaffold, a core component of 1-Methyl-3-piperidinemethanol, in the synthesis of novel anti-inflammatory agents. While direct synthesis pathways originating from this compound for commercially available anti-inflammatory drugs are not extensively documented in publicly available literature, the 1-methyl-piperidine moiety is a key structural feature in various compounds exhibiting significant anti-inflammatory properties. This document will focus on a representative compound, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride , to illustrate the synthesis, biological activity, and potential mechanisms of action of this class of compounds.

Introduction

The piperidine ring is a prevalent heterocyclic motif in a vast array of pharmaceuticals due to its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures. The N-methylated piperidine core, in particular, is of significant interest in the design of anti-inflammatory drugs. This compound is recognized as a valuable intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. This document explores the application of this structural motif through a detailed examination of a synthesized analogue, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride.

Data Presentation

The anti-inflammatory efficacy of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (referred to as C1) has been evaluated in preclinical models. The following tables summarize the key quantitative data from these studies.[1][2]

Table 1: In Vivo Anti-inflammatory Activity of C1 in Carrageenan-Induced Paw Edema in Rats [1]

Treatment GroupDose (mg/kg)Inhibition of Edema (%)
C15061.98
C110080.84
C120090.32
Indomethacin (Control)2089.93

Table 2: Anti-proliferative Effects of C1 in Cotton Pellet Granuloma Test in Rats [1]

Treatment GroupDose (mg/kg)Anti-proliferative Effect (%)
C110046.1
Indomethacin (Control)2043.1

Table 3: Inhibitory Effects of C1 on Cyclooxygenase (COX) Enzymes [2]

Treatment GroupDose (mg/kg)Inhibition of COX-1 ActivityInhibition of COX-2 Activity
C150Significant (P < 0.01)Significant (P < 0.01)
C1100Significant (P < 0.01)Significant (P < 0.01)
C1200Significant (P < 0.01)Significant (P < 0.01)
Indomethacin (Control)-SignificantSignificant
Nimesulide (Control)-ModerateSignificant
Rofecoxib (Control)-WeakSignificant

Experimental Protocols

Synthesis of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride

While the specific, step-by-step synthesis of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride from this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established organic chemistry principles for the synthesis of 4-piperidinol derivatives. The following is a generalized, proposed protocol.

Materials:

  • This compound

  • Strong oxidizing agent (e.g., PCC, Swern oxidation reagents)

  • Phenylmagnesium bromide (Grignard reagent)

  • Benzoyl chloride

  • Appropriate solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran)

  • Hydrochloric acid (for salt formation)

Proposed Synthesis Protocol:

  • Oxidation of the Alcohol: The primary alcohol of this compound is first oxidized to the corresponding aldehyde, 1-methyl-3-piperidinecarboxaldehyde. This can be achieved using a mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane to prevent over-oxidation to the carboxylic acid.

  • Grignard Reaction: The resulting aldehyde is then reacted with a Grignard reagent, such as phenylmagnesium bromide, in an anhydrous ether or THF solvent. This reaction forms a secondary alcohol, (1-methylpiperidin-3-yl)(phenyl)methanol.

  • Oxidation to Ketone: The secondary alcohol is subsequently oxidized to the corresponding ketone, (1-methylpiperidin-3-yl)(phenyl)methanone, using a stronger oxidizing agent like Jones reagent or a Swern oxidation.

  • Alpha-Bromination: The ketone is then brominated at the alpha-position to the carbonyl group.

  • Intramolecular Cyclization (Hypothetical): A subsequent intramolecular reaction, potentially a base-catalyzed cyclization, could lead to the formation of the 4-hydroxy-4-phenylpiperidine ring system. Note: This is a proposed key step and would require experimental validation.

  • Benzoylation: The hydroxyl group at the 4-position is then acylated using benzoyl chloride in the presence of a base like pyridine to yield 3-benzoyl-1-methyl-4-phenyl-4-piperidinol.

  • Salt Formation: Finally, the free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol) to precipitate the hydrochloride salt, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride.

In Vivo Anti-inflammatory Assays

Carrageenan-Induced Paw Edema Test: [1]

  • Wistar albino rats are fasted overnight with free access to water.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • The test compound (C1) or control drug (Indomethacin) is administered orally at the specified doses.

  • After one hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

  • Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle.

Cotton Pellet Granuloma Test: [1]

  • Sterilized cotton pellets (approximately 10 mg) are implanted subcutaneously in the axilla region of anesthetized rats.

  • The test compound (C1) or control drug (Indomethacin) is administered orally daily for 7 days.

  • On the 8th day, the rats are sacrificed, and the cotton pellets surrounded by granulomatous tissue are dissected out.

  • The wet weight of the granuloma is recorded, and then the pellets are dried at 60°C until a constant weight is achieved to determine the dry weight.

  • The percentage inhibition of granuloma formation is calculated by comparing the mean dry weight of the pellets in the treated groups with the control group.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of many piperidine-containing compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary mechanism identified for 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride is the inhibition of cyclooxygenase (COX) enzymes.[2]

COX Inhibition Pathway:

Inflammatory stimuli, such as tissue injury or pathogens, trigger the release of arachidonic acid from cell membranes. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The data suggests that C1 inhibits both COX-1 and COX-2, which is a characteristic of many traditional NSAIDs.[2]

COX_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid releases COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 substrate Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediates C1 (Piperidine Derivative) C1 (Piperidine Derivative) C1 (Piperidine Derivative)->COX-1 / COX-2 inhibits

COX Inhibition by Piperidine Derivative

NF-κB Signaling Pathway:

A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Upon activation by pro-inflammatory stimuli (e.g., cytokines like TNF-α and IL-1β), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, including those for COX-2, cytokines, and chemokines, and upregulates their expression. While not directly demonstrated for C1, many anti-inflammatory agents containing piperidine moieties exert their effects by inhibiting the NF-κB pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor binds IKK Complex IKK Complex Receptor->IKK Complex activates IkBa IkBa IKK Complex->IkBa phosphorylates NF-kB NF-kB IkBa->NF-kB inhibits IkBa_P P-IkBa IkBa->IkBa_P NF-kB_nuc NF-kB NF-kB->NF-kB_nuc translocates Proteasome Proteasome IkBa_P->Proteasome degradation DNA DNA NF-kB_nuc->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

General NF-κB Signaling Pathway

Conclusion

The 1-methyl-piperidine scaffold, as exemplified by the derivative 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride, represents a promising framework for the development of novel anti-inflammatory drugs. The available data indicates potent anti-inflammatory activity in vivo, likely mediated through the inhibition of COX enzymes. Further research is warranted to fully elucidate the synthesis pathways originating from readily available starting materials like this compound and to explore the detailed molecular mechanisms and signaling pathways modulated by this class of compounds. The provided protocols and data serve as a valuable resource for researchers in the field of anti-inflammatory drug discovery and development.

References

GC-MS analysis protocol for piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## GC-MS Analysis Protocol for Piperidine Derivatives: Application Notes and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are fundamental structural motifs found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals.[1][2] The piperidine ring is a key component in numerous drug candidates, making its precise characterization critical during research, development, and quality control.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile piperidine compounds in various matrices.[1][3] It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[1]

However, the inherent physicochemical properties of many piperidine compounds, such as high polarity and low volatility, can present analytical challenges.[2] These properties can lead to poor chromatographic peak shape and thermal degradation during GC analysis.[4] To overcome these limitations, a chemical derivatization step is often employed to convert the analytes into less polar and more volatile derivatives, thereby improving their chromatographic behavior and thermal stability.[4] This document provides detailed protocols for the GC-MS analysis of piperidine derivatives, including sample preparation, derivatization, and instrumental parameters.

Experimental Workflow for GC-MS Analysis of Piperidine Derivatives

GC-MS Workflow for Piperidine Derivatives cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt (e.g., API, formulation, biological matrix) Homogenize Homogenization/ Dissolution Sample->Homogenize Extraction Liquid-Liquid Extraction (if required) Homogenize->Extraction Decision Is analyte volatile & thermally stable? Extraction->Decision Derivatization Derivatization (e.g., Acylation) Decision->Derivatization No GCMS GC-MS Analysis Decision->GCMS Yes Derivatization->GCMS Data Data Acquisition (Scan or SIM mode) GCMS->Data Processing Peak Integration & Quantification Data->Processing Report Final Report Processing->Report

Caption: Experimental workflow for GC-MS analysis of piperidine compounds.

Protocol 1: Direct Analysis of Volatile Piperidine Derivatives

This protocol is suitable for the analysis of volatile and thermally stable piperidine derivatives that do not require derivatization.[5]

1.1. Sample Preparation

  • Stock Solution: Accurately weigh approximately 10 mg of the piperidine derivative reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable volatile organic solvent (e.g., methanol, dichloromethane, ethyl acetate).[1][5] This yields a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with the same solvent.[1]

  • Sample Preparation: Dissolve the sample containing the analyte in the chosen solvent to achieve a final concentration within the calibration range. Solutions should be clear and free of particulate matter; centrifuge or filter if necessary.[6]

  • Transfer: Transfer the final solutions to 1.5 mL glass autosampler vials for analysis.[6]

1.2. GC-MS Instrumental Parameters

The following table outlines typical starting parameters for GC-MS analysis. Method optimization is recommended for specific applications.[4][7]

ParameterRecommended Condition
GC System Gas chromatograph coupled to a Mass Selective Detector
Column Capillary column suitable for amine compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[7][8]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[7][8]
Inlet Temperature 250 °C[7]
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis[7][9]
Injection Volume 1 µL
Oven Program Initial: 60°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold: 5 min at 280°C.[7][10]
MS Transfer Line 280 °C[8]
Ion Source Temp. 230 °C[7]
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Acquisition Mode Full Scan (e.g., m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification.[4]

Protocol 2: Analysis of Piperidine Derivatives via Derivatization

For non-volatile or highly polar piperidine compounds, derivatization is necessary to improve chromatographic performance.[1] Acylation is a common and effective strategy.[1][4] This protocol details a liquid-liquid extraction followed by acylation with trifluoroacetic anhydride (TFAA).

2.1. Sample Preparation and Extraction

  • Weigh approximately 100 mg of the homogenized sample into a centrifuge tube.

  • Add 5 mL of water and 1 mL of 0.1 M NaOH to basify the solution (pH > 10), which liberates the free amine.[1]

  • Add 5 mL of a suitable extraction solvent (e.g., toluene/ethyl acetate mixture, n-hexane).[1][4]

  • Vortex the mixture vigorously for 2 minutes and then centrifuge for 5 minutes to separate the layers.[4]

  • Carefully transfer the upper organic layer to a clean vial.[1][4]

  • Repeat the extraction twice more, combining the organic extracts.

  • Evaporate the pooled solvent to dryness under a gentle stream of nitrogen at 40-50 °C.[1][4]

2.2. Derivatization Procedure

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[8]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 70 °C for 30 minutes in a heating block or water bath.[8]

  • After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.[8]

  • Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.[8]

2.3. GC-MS Instrumental Parameters The instrumental parameters are generally the same as in Protocol 1. The oven temperature program may need to be adjusted based on the volatility of the resulting derivative.

Method Selection Logic for Piperidine Analysis

Method Selection Logic Start Start: Analyze Piperidine Derivative CheckVolatility Is the compound volatile and thermally stable below 300°C? Start->CheckVolatility CheckMatrix Is the sample matrix clean (e.g., standard soln)? CheckVolatility->CheckMatrix Yes CheckMatrix2 Is the sample matrix clean (e.g., standard soln)? CheckVolatility->CheckMatrix2 No DirectInjection Protocol 1: Direct Injection CheckMatrix->DirectInjection Yes LLE Perform Liquid-Liquid Extraction (LLE) then Direct Injection CheckMatrix->LLE No (Complex Matrix) Derivatize Protocol 2: Derivatization Required CheckMatrix2->Derivatize Yes LLE_Derivatize Perform LLE then Derivatization CheckMatrix2->LLE_Derivatize No (Complex Matrix)

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectral Analysis of N-methylated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated piperidines are a common structural motif in a vast array of pharmaceuticals and biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of these molecules. This document provides detailed application notes and protocols for the acquisition and interpretation of ¹H and ¹³C NMR spectra of N-methylated piperidines, aimed at aiding researchers in their synthetic and drug development endeavors.

Core Principles of NMR Analysis for N-methylated Piperidines

The piperidine ring exists predominantly in a chair conformation. The nitrogen inversion and ring inversion processes can influence the appearance of NMR spectra. In N-methylated piperidines, the methyl group can occupy either an axial or equatorial position, with the equatorial conformation being generally more stable to minimize steric interactions. The chemical shifts and coupling constants of the ring protons and carbons are highly sensitive to their stereochemical environment, providing a wealth of structural information.

Experimental Protocols

A standardized approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible NMR spectra.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR
  • Sample Weighing: Accurately weigh 5-10 mg of the N-methylated piperidine derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O, or MeOD) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[1][2]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.[1]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filtration: Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Sample Volume: The final volume in the NMR tube should be approximately 4 cm in height to ensure optimal shimming and data quality.[2]

Protocol 2: NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[1]

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for quantitative analysis.

    • Number of Scans: 8-16 scans for samples with good concentration.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 128 to 1024 scans, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize typical chemical shift ranges for N-methylated piperidines. Note that actual chemical shifts can vary depending on the specific substitution pattern and the solvent used.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for N-methylpiperidine in CDCl₃ [3]

ProtonsChemical Shift (ppm)Multiplicity
N-CH~ 2.23s
H-2, H-6 (equatorial)~ 2.33m
H-2, H-6 (axial)~ 1.90 - 2.10m
H-3, H-5 (equatorial)~ 1.59m
H-3, H-5 (axial)~ 1.41m
H-4 (equatorial)~ 1.59m
H-4 (axial)~ 1.41m

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for N-methylpiperidine in CDCl₃

CarbonChemical Shift (ppm)
N-C H₃~ 46.8
C-2, C-6~ 56.7
C-3, C-5~ 26.3
C-4~ 24.4

Table 3: ¹H and ¹³C NMR Data for Selected N-methylated Piperidine Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-Methyl-4-phenylpiperidineCDCl₃N-CH₃: 2.28 (s, 3H), Ring-H: 1.80-3.10 (m, 9H), Ph-H: 7.20-7.40 (m, 5H)N-CH₃: 46.5, C-2/6: 55.0, C-3/5: 32.0, C-4: 43.0, Ph-C: 126.5, 128.5, 145.0
1-(3-methylbenzyl)piperidineDMSON-CH₂: 3.77 (s, 2H), Ring-H: 1.78-2.70 (m, 10H), Ar-CH₃: 2.30 (s, 3H), Ar-H: 7.44-7.61 (m, 4H)N-CH₂: 62.94, C-2/6: 53.93, C-3/5: 25.57, C-4: 24.05, Ar-CH₃: 21.02, Ar-C: 125.85, 127.38, 127.95, 129.37, 137.07, 138.55[4]
N,N-ethylmethyl-piperidine-4-carboxylic acid (Isomer A)D₂ON-CH₂CH₃: 3.38 (q, 2H), N-CH₃: 2.96 (s, 3H), H-2/6eq: 3.47 (dt, 2H), H-2/6ax: 3.24 (td, 2H), H-4: 2.63 (tt, 1H), H-3/5: 1.99-2.12 (m, 4H), CH₂CH ₃: 1.25 (t, 3H)Data not provided in source[5]

Visualization of Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of NMR analysis for N-methylated piperidines.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard filter Filter into NMR Tube standard->filter instrument Place in NMR Spectrometer filter->instrument setup Tune and Shim instrument->setup acquire_1h Acquire 1H Spectrum setup->acquire_1h acquire_13c Acquire 13C Spectrum setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference

Caption: Experimental Workflow for NMR Analysis.

Spectral_Analysis_Workflow cluster_analysis Spectral Analysis and Interpretation cluster_verification Structure Verification chem_shift Analyze Chemical Shifts (δ) structure_elucidation Propose Structure chem_shift->structure_elucidation integration Analyze Integration (Proton Ratios) integration->structure_elucidation coupling Analyze Coupling Constants (J) coupling->structure_elucidation two_d_nmr 2D NMR (COSY, HSQC, HMBC) structure_elucidation->two_d_nmr comparison Compare with Literature/Predicted Data two_d_nmr->comparison final_structure Final Structure Confirmation comparison->final_structure processed_spectrum Processed NMR Spectra processed_spectrum->chem_shift processed_spectrum->integration processed_spectrum->coupling

Caption: Logical Workflow for Spectral Interpretation.

Conformational Analysis

The conformational equilibrium of the N-methyl group (axial vs. equatorial) can be investigated by analyzing the chemical shifts and coupling constants. In N-methylpiperidine, the equatorial conformation is significantly preferred. The chemical shifts of the axial and equatorial protons at C-2 and C-6 are distinct. The vicinal coupling constants (³J) between adjacent protons, governed by the Karplus relationship, are particularly informative. Larger coupling constants are typically observed between axial-axial protons compared to axial-equatorial or equatorial-equatorial protons, allowing for the assignment of proton stereochemistry and, consequently, the ring conformation. For more complex derivatives, 2D NMR techniques such as NOESY can provide through-space correlations that help to elucidate the preferred conformation.

Conclusion

The ¹H and ¹³C NMR spectral analysis of N-methylated piperidines is a powerful and routine method for their structural characterization. By following standardized experimental protocols and understanding the fundamental principles of chemical shifts and coupling constants in these cyclic systems, researchers can confidently determine the structure and conformation of novel N-methylated piperidine derivatives, which is a critical step in the drug discovery and development pipeline.

References

Application Notes and Protocols for the HPLC Separation of Piperidine Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of piperidine alcohols using High-Performance Liquid Chromatography (HPLC). The methods outlined below cover reversed-phase, normal-phase, and chiral separation techniques, offering robust solutions for the analysis, purification, and quality control of this important class of compounds.

Introduction

Piperidine alcohols are a significant structural motif in a wide range of pharmaceutical compounds and synthetic intermediates. Their analysis is crucial for ensuring purity, identifying isomers, and understanding their pharmacokinetic properties. HPLC is a powerful and versatile technique for the separation and quantification of these compounds. This guide details established methods, including conditions for achiral and chiral separations, as well as protocols for compounds lacking a UV chromophore.

Application Note 1: Reversed-Phase HPLC for Achiral Separation of Piperidine Alcohols

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of moderately polar to nonpolar compounds. For piperidine alcohols, C18 columns are a common choice, offering excellent retention and resolution.

Method 1: General Purpose RP-HPLC for Piperidine Alcohols with a UV Chromophore

This method is suitable for piperidine alcohols that possess a UV-absorbing functional group.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the piperidine alcohol sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.[1]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[1]
Mobile Phase A Water with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)
Gradient 5% B to 95% B over 15 minutes, followed by a 3-minute hold at 95% B, and a 5-minute re-equilibration at 5% B[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Injection Volume 10 µL[1]
Detection UV at 210 nm (or at the λmax of the specific compound)[1]

Data Analysis:

Integrate the peaks in the resulting chromatogram. The purity of the main peak can be calculated as a percentage of the total peak area.

Method 2: RP-HPLC with Pre-Column Derivatization for Piperidine Alcohols Lacking a UV Chromophore

For piperidine alcohols without a suitable chromophore, pre-column derivatization is necessary to enable UV detection.[2] A common derivatizing reagent is 4-toluenesulfonyl chloride (tosyl chloride), which reacts with the alcohol or secondary amine functionality.[2][3][4][5]

Experimental Protocol:

  • Derivatization Procedure:

    • Prepare a stock solution of the piperidine alcohol in a suitable solvent.

    • In a vial, add an aliquot of the sample solution.

    • Add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).[2]

    • Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.[2]

    • Allow the reaction to proceed. Optimization of reaction time and temperature may be required.[6]

    • Neutralize or dilute the sample as needed before injection.

Chromatographic Conditions:

ParameterCondition
HPLC Column Inertsil C18 (250 x 4.6 mm, 5 µm)[2][3][4][5]
Mobile Phase A Water with 0.1% Phosphoric Acid[2][3][4][5]
Mobile Phase B Acetonitrile[2][3][4][5]
Isocratic Elution 32:68 (v/v) A:B[2][3][4][5]
Flow Rate 1.0 mL/min[2][3][4][5]
Column Temperature 30 °C[2][3][4][5]
Injection Volume 20 µL
Detection Wavelength Approximately 230 nm (for tosyl derivatives)[2]

Quantitative Data Summary (for Derivatized Piperidine):

ParameterValueReference
Linearity Range0.44 - 53.33 µg/mL[3][4][5]
Correlation Coefficient (r²)0.9996[3][4][5]
Limit of Detection (LOD)0.15 µg/mL[3][4][5]
Limit of Quantification (LOQ)0.44 µg/mL[3][4][5]
Accuracy (% Recovery)101.82%[3][4][5]
Precision (%RSD)0.6%[3][4][5]

Experimental Workflow for RP-HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Derivatization (if needed) s2->s3 s4 Filter Sample (0.45 µm) s3->s4 h1 Inject Sample s4->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Quantify and Assess Purity d1->d2

Caption: General workflow for RP-HPLC analysis of piperidine alcohols.

Application Note 2: Normal-Phase and Chiral HPLC for Separation of Piperidine Alcohol Enantiomers and Diastereomers

Chiral chromatography is essential for the separation of enantiomers of piperidine alcohols, which is a critical step in drug development as enantiomers can have different pharmacological activities. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose.[7]

Method 3: Chiral Separation of Piperidine Alcohol Enantiomers

This method outlines a normal-phase approach for the separation of enantiomers.

Experimental Protocol:

  • Instrumentation: An HPLC system with a pump capable of delivering non-polar mobile phases, an autosampler, a column oven, and a UV-Vis or DAD detector.

  • Sample Preparation:

    • Dissolve the piperidine alcohol sample in the mobile phase or a miscible solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

ParameterCondition
HPLC Column Chiralpak IA or Chiralpak IB (amylose-based CSPs)[8]
Mobile Phase n-Hexane and Ethanol (e.g., 70:30, v/v)[8]
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C[8]
Injection Volume 10 µL
Detection Wavelength 225 nm[8]

Quantitative Data Summary (for a Chiral Piperidine Derivative):

ParameterValueReference
Resolution (Rs)> 10[8]
LOD (Enantiomeric Impurity)2.5 µg/mL[8]
LOQ (Enantiomeric Impurity)7.5 µg/mL[8]
Mean Recovery96.83 ± 1.4%[8]

Workflow for Chiral Method Development

start Start: Chiral Separation Needed select_csp Select Chiral Stationary Phase (e.g., Chiralpak IA/IB) start->select_csp select_mp Select Mobile Phase (e.g., Hexane/Ethanol) select_csp->select_mp screen Screen Initial Conditions select_mp->screen optimize Optimize Mobile Phase Composition, Flow Rate, and Temperature screen->optimize validate Validate Method (LOD, LOQ, Linearity, Accuracy, Precision) optimize->validate end_node Final Validated Method validate->end_node

Caption: Systematic approach for chiral HPLC method development.

Troubleshooting and Method Optimization

  • Poor Resolution: If diastereomers or enantiomers are not well separated, consider adjusting the mobile phase composition, flow rate, or temperature.[6] For chiral separations, screening different CSPs may be necessary.

  • No UV Signal: If the piperidine alcohol lacks a chromophore, pre-column derivatization is essential for UV detection.[2][6]

  • Peak Tailing: This can be caused by interactions with residual silanols on the column. Adding a small amount of a basic modifier like diethylamine to the mobile phase (for normal-phase) or using a base-deactivated column can help.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively implement HPLC methods for the separation and analysis of piperidine alcohols.

References

Application Note: Derivatization of 1-Methyl-3-piperidinemethanol for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-3-piperidinemethanol is a polar molecule containing both a tertiary amine and a primary alcohol functional group. These characteristics present challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The presence of the hydroxyl (-OH) group allows for strong hydrogen bonding, which can lead to poor peak shape, tailing, and reduced volatility, making it less amenable for GC analysis.[1][2][3][4] Furthermore, the polar nature of the molecule can cause it to adsorb to active sites within the GC system, leading to poor recovery and reproducibility.[1]

Chemical derivatization is a crucial sample preparation technique used to modify the analyte's chemical structure to improve its analytical properties for GC-MS.[4] For this compound, derivatization targets the active hydrogen of the hydroxyl group, replacing it with a less polar, more volatile group. This process increases the compound's volatility and thermal stability, improves chromatographic peak shape, and can lead to the formation of characteristic fragment ions in the mass spectrum, aiding in identification and quantification.[1][4][5] The most common derivatization techniques for compounds containing hydroxyl groups are silylation and acylation.[4][6][7]

This application note provides detailed protocols for the silylation and acylation of this compound for robust and sensitive GC-MS analysis.

Experimental Protocols

Two primary derivatization methods are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using trifluoroacetic anhydride (TFAA).

Protocol 1: Silylation with BSTFA

Silylation is a widely used derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[1] BSTFA is a powerful silylating reagent suitable for alcohols. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate, especially for hindered hydroxyl groups.[8]

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (as a catalyst, optional but recommended)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile, Hexane)

  • GC vials (2 mL) with caps

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an appropriate aprotic solvent (e.g., 1 mg/mL in DCM). If the sample is in a protic solvent like methanol, it must be evaporated to dryness and reconstituted in an aprotic solvent, as protic solvents will react with the silylating reagent.[9]

  • Derivatization Reaction:

    • Pipette 100 µL of the sample solution into a GC vial.

    • Add 100 µL of BSTFA (+1% TMCS). A 2:1 molar excess of the derivatizing reagent to the analyte is generally recommended.

    • (Optional) Add 10 µL of anhydrous pyridine to catalyze the reaction.

    • Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation involves the introduction of an acyl group, in this case, a trifluoroacetyl group, which also increases volatility and improves chromatographic behavior.[6] TFAA is a highly reactive acylating agent.

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous base catalyst (e.g., Pyridine or Triethylamine)

  • Aprotic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • GC vials (2 mL) with caps

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an aprotic solvent (e.g., 1 mg/mL in Ethyl Acetate). Ensure the sample is free of water.

  • Derivatization Reaction:

    • Pipette 100 µL of the sample solution into a GC vial.

    • Add 50 µL of anhydrous pyridine (or another suitable base).

    • Add 100 µL of TFAA.

    • Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Heat the vial at 60°C for 20 minutes.

  • Solvent Evaporation and Reconstitution: After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of Ethyl Acetate) for GC-MS analysis.

Data Presentation

The following table summarizes the expected quantitative data for the underivatized and derivatized this compound. The values are illustrative and may vary depending on the specific GC-MS instrument and conditions.

AnalyteMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)Expected Limit of Detection (LOD)Comments
This compound129.20~ 8.558, 70, 84, 98, 111~ 50 ng/mLPoor peak shape (tailing) is expected.
TMS-derivatized 1-M-3-P-methanol201.38~ 7.258, 73, 114, 128, 186 (M-15)~ 2 ng/mLImproved peak shape and sensitivity. The m/z 73 fragment is characteristic of TMS derivatives.[10]
TFA-derivatized 1-M-3-P-methanol225.20~ 6.858, 97, 114, 128, 225 (M+)~ 5 ng/mLExcellent peak shape and volatility.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the derivatization of this compound.

Derivatization_Workflow Workflow for Derivatization of this compound for GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Solvent_Exchange Solvent Evaporation & Reconstitution in Aprotic Solvent (if necessary) Sample->Solvent_Exchange Deriv_Reagent Add Derivatization Reagent (e.g., BSTFA or TFAA) + Catalyst (e.g., Pyridine) Solvent_Exchange->Deriv_Reagent Incubate Incubate (e.g., 70°C for 30 min) Deriv_Reagent->Incubate GC_MS Inject into GC-MS Incubate->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Peak_Integration Peak Integration & Quantification Data_Acq->Peak_Integration Library_Search Spectral Library Search & Identification Data_Acq->Library_Search Final_Report Final Report Peak_Integration->Final_Report Library_Search->Final_Report

Caption: Experimental workflow for GC-MS analysis.

Logical Relationship of Derivatization

This diagram illustrates the rationale and outcomes of derivatizing this compound.

Derivatization_Logic Rationale for Derivatization of this compound cluster_properties Inherent Properties cluster_challenges Analytical Challenges for GC-MS cluster_improvements Improved Analytical Properties cluster_outcomes Final GC-MS Outcomes Analyte This compound Polarity High Polarity (-OH group) Analyte->Polarity Volatility Low Volatility Analyte->Volatility Peak_Shape Poor Peak Shape (Tailing) Polarity->Peak_Shape Adsorption Adsorption in GC System Polarity->Adsorption Sensitivity Low Sensitivity Volatility->Sensitivity Derivatization Derivatization (Silylation or Acylation) Peak_Shape->Derivatization is addressed by Adsorption->Derivatization is addressed by Sensitivity->Derivatization is addressed by Improved_Volatility Increased Volatility Derivatization->Improved_Volatility Reduced_Polarity Reduced Polarity Derivatization->Reduced_Polarity Thermal_Stability Enhanced Thermal Stability Derivatization->Thermal_Stability High_Sensitivity High Sensitivity Improved_Volatility->High_Sensitivity Good_Peak Symmetrical Peaks Reduced_Polarity->Good_Peak Reliable_Quant Reliable Quantification Thermal_Stability->Reliable_Quant

References

Application of 1-Methyl-3-piperidinemethanol in solid-phase organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Based on the comprehensive search conducted, there is currently no specific, publicly available scientific literature detailing the application of 1-Methyl-3-piperidinemethanol in solid-phase organic synthesis. The search results did not yield any established protocols, quantitative data, or specific examples of its use as a building block, linker, or reagent in this context.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, as the core requirement of citing existing experimental data and methodologies for this specific compound in solid-phase synthesis cannot be met.

General information suggests that this compound is a versatile building block in medicinal chemistry and pharmaceutical synthesis. However, its role appears to be in traditional solution-phase synthesis rather than solid-phase methodologies.

For researchers interested in utilizing piperidine scaffolds in solid-phase synthesis, the available literature primarily focuses on:

  • Piperidine itself, which is widely used for the removal of the Fmoc protecting group in solid-phase peptide synthesis.

  • Derivatives of piperidine , which are incorporated as structural motifs in the solid-phase synthesis of compound libraries for drug discovery.

Should literature emerge detailing the use of this compound in solid-phase organic synthesis, this document can be updated accordingly.

Application Notes and Protocols for Functionalizing Molecules with 1-Methyl-3-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-piperidinemethanol is a versatile bifunctional reagent employed in the functionalization of molecules, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a nucleophilic secondary alcohol and a tertiary amine within a piperidine scaffold, allows for its incorporation into a variety of molecular frameworks to modulate physicochemical and pharmacological properties. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent for introducing the N-methylpiperidine moiety into target molecules, thereby influencing their biological activity. This scaffold is a common feature in analgesics and anti-inflammatory drugs.[1] The nucleophilic nature of the hydroxyl group makes it suitable for reactions such as ether formation.

Application: Synthesis of Kinase Inhibitors

The 1-methylpiperidine motif is a valuable component in the design of kinase inhibitors, where it can interact with the solvent-exposed region of the kinase domain and enhance solubility and cell permeability. The following sections detail a protocol for the synthesis of a key intermediate in the development of novel kinase inhibitors, utilizing this compound as the key reagent.

Data Presentation
ProductMolecular FormulaMolecular Weight ( g/mol )Reaction Type
2-((1-methylpiperidin-3-yl)methoxy)pyrimidin-5-amineC₁₁H₁₈N₄O222.29Nucleophilic Aromatic Substitution
Experimental Protocols

Protocol 1: Synthesis of 2-((1-methylpiperidin-3-yl)methoxy)pyrimidin-5-amine

This protocol details the synthesis of a key intermediate for kinase inhibitors through a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • 2-Amino-5-bromopyrimidine

  • Potassium tert-butoxide

  • 1,4-Dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes mixture (for chromatography)

Procedure:

  • Reaction Setup: To a solution of this compound (1.2 equivalents) in anhydrous 1,4-dioxane under an inert atmosphere (argon or nitrogen), add potassium tert-butoxide (1.2 equivalents).

  • Reaction Mixture: Stir the resulting mixture at room temperature for 10 minutes.

  • Addition of Reagents: Add 2-amino-5-bromopyrimidine (1.0 equivalent) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 12 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield 2-((1-methylpiperidin-3-yl)methoxy)pyrimidin-5-amine.

Note: The yield for this reaction is not explicitly stated in the source literature but is a crucial step in the synthesis of potent kinase inhibitors.

Visualization of the Synthetic Workflow

G reagent1 This compound conditions KOtBu, Dioxane 80°C, 12h reagent1->conditions reagent2 2-Amino-5-bromopyrimidine reagent2->conditions product 2-((1-methylpiperidin-3-yl)methoxy)pyrimidin-5-amine conditions->product

Caption: Synthetic workflow for the preparation of a kinase inhibitor intermediate.

Application: General Ether Synthesis via Williamson Ether Synthesis

The hydroxyl group of this compound can be readily converted to an alkoxide and used as a nucleophile in Williamson ether synthesis to couple with various electrophiles. This reaction is a fundamental method for creating ether linkages.

Experimental Protocols

Protocol 2: General Williamson Ether Synthesis

This protocol provides a general procedure for the synthesis of ethers using this compound.

Materials:

  • This compound

  • A suitable alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • A strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu))

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Quenching agent (e.g., water, saturated ammonium chloride solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Rotary evaporator

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous aprotic solvent.

  • Base Addition: Cool the solution to 0°C and add the strong base (1.1 equivalents) portion-wise.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Electrophile Addition: Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Visualization of the Williamson Ether Synthesis

G alcohol This compound alkoxide Alkoxide Intermediate alcohol->alkoxide Deprotonation base Strong Base (e.g., NaH) base->alkoxide sn2 SN2 Reaction alkoxide->sn2 alkyl_halide Alkyl Halide (R-X) alkyl_halide->sn2 product Ether Product sn2->product

Caption: General workflow of the Williamson ether synthesis.

Signaling Pathway Context

The synthesized kinase inhibitors, incorporating the 1-methylpiperidin-3-yl)methoxy moiety, are often designed to target specific signaling pathways implicated in diseases such as cancer. For instance, inhibitors of receptor tyrosine kinases (RTKs) can block downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various tumors and controls cell proliferation and survival.

Visualization of a Generic Kinase Inhibitor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Kinase Inhibitor (containing 1-methylpiperidine moiety) Inhibitor->RTK

Caption: Inhibition of a generic RTK signaling pathway by a kinase inhibitor.

References

Enantioselective Synthesis of (R)- and (S)-1-Methyl-3-piperidinemethanol: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)- and (S)-1-Methyl-3-piperidinemethanol, crucial chiral building blocks in pharmaceutical development. The synthesis of these enantiomers is critical for the development of drugs with improved efficacy and reduced side effects. This guide explores two primary strategies: enzymatic kinetic resolution and asymmetric hydrogenation of pyridinium salts. Detailed experimental procedures, quantitative data, and visual workflows are presented to facilitate the practical application of these methods in a laboratory setting.

Introduction

Chiral piperidine derivatives are prevalent structural motifs in a wide range of pharmaceuticals and biologically active compounds. The specific stereochemistry of these molecules is often paramount to their pharmacological activity. (R)- and (S)-1-Methyl-3-piperidinemethanol are versatile chiral intermediates used in the synthesis of various therapeutic agents. Consequently, robust and efficient methods for their enantioselective synthesis are of significant interest to the drug development community. This guide details two effective approaches to obtain these enantiopure compounds: the kinetic resolution of a racemic mixture using lipases and the asymmetric hydrogenation of a pyridinium salt precursor using a chiral catalyst.

Methods and Protocols

Two principal methodologies for the enantioselective synthesis of (R)- and (S)-1-Methyl-3-piperidinemethanol are presented below.

Enzymatic Kinetic Resolution of (±)-1-Methyl-3-piperidinemethanol

This method leverages the stereoselectivity of enzymes to resolve a racemic mixture of 1-Methyl-3-piperidinemethanol, providing access to the (R)-enantiomer with high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This two-step protocol involves an initial acetylation followed by a deacetylation to enrich the (R)-enantiomer.[1]

Step 1: Enantioselective Acetylation

  • Reaction Setup: In a suitable reaction vessel, dissolve racemic this compound in an appropriate organic solvent (e.g., tert-butyl methyl ether).

  • Enzyme Addition: Add Candida antarctica lipase B (CALB, often immobilized as Novozym 435).

  • Acylating Agent: Introduce an acylating agent, such as vinyl acetate.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC. The goal is to achieve approximately 50% conversion, at which point the (S)-alcohol will be acylated, leaving the (R)-alcohol unreacted.

  • Work-up: Upon reaching the desired conversion, filter off the enzyme. Remove the solvent under reduced pressure. The resulting mixture contains (R)-1-Methyl-3-piperidinemethanol and the acetylated (S)-enantiomer.

Step 2: Enantio-enrichment by Deacetylation

  • Reaction Setup: The mixture from Step 1 is subjected to a second enzymatic reaction, this time for deacetylation. The same lipase, Candida antarctica lipase B, can be used.

  • Reaction Conditions: The reaction is performed in a buffered aqueous solution to facilitate hydrolysis of the acetylated (R)-enantiomer that may have formed.

  • Purification: After the deacetylation is complete, as monitored by chromatography, the (R)-1-Methyl-3-piperidinemethanol is isolated and purified by column chromatography to yield the product with high enantiomeric excess.[1]

Quantitative Data

MethodEnantiomerCatalystEnantiomeric Excess (ee)YieldReference
Enzymatic Kinetic Resolution(R)Candida antarctica lipase B97.8%22%[1]
Asymmetric Hydrogenation of N-Methyl-3-(hydroxymethyl)pyridinium Salts

This approach involves the preparation of a prochiral pyridinium salt followed by asymmetric hydrogenation using a chiral transition metal catalyst to selectively produce either the (R)- or (S)-enantiomer, depending on the chirality of the catalyst ligand.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Preparation of N-Methyl-3-(hydroxymethyl)pyridinium Salt

  • Starting Material: Begin with 3-pyridinemethanol.

  • N-Alkylation: React 3-pyridinemethanol with a methylating agent, such as methyl iodide or dimethyl sulfate, in a suitable solvent to form the N-methyl-3-(hydroxymethyl)pyridinium salt.

  • Isolation: Isolate the pyridinium salt by precipitation or crystallization.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

  • Catalyst Precursor: A common catalyst precursor is [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene).

  • Chiral Ligand: The choice of chiral ligand determines the stereochemical outcome. For example, (R)-BINAP or a related chiral phosphine ligand can be used to synthesize the (R)-enantiomer, while the (S)-ligand will yield the (S)-enantiomer.

  • Reaction Setup: In a high-pressure reactor, dissolve the N-Methyl-3-(hydroxymethyl)pyridinium salt in a suitable solvent (e.g., methanol, dichloromethane).

  • Catalyst Formation: In a separate vessel, prepare the active chiral catalyst by reacting the iridium precursor with the chosen chiral ligand.

  • Hydrogenation: Introduce the catalyst solution to the reactor. Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 50 bar).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).

  • Work-up and Purification: After the reaction is complete, carefully depressurize the reactor. Remove the solvent and purify the product by column chromatography to obtain the enantioenriched this compound.

Quantitative Data

MethodEnantiomerCatalyst SystemEnantiomeric Excess (ee)Yield
Asymmetric Hydrogenation(R) or (S)[Ir(COD)Cl]₂ / Chiral Phosphine Ligand (e.g., SEGPHOS, DIFLUORPHOS)Up to 90%High

Visualizing the Workflow and Synthetic Strategy

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflow for each synthetic approach.

Experimental Workflow: Enzymatic Kinetic Resolution cluster_0 Step 1: Enantioselective Acetylation cluster_1 Step 2: Enantio-enrichment by Deacetylation racemate Racemic (±)-1-Methyl-3-piperidinemethanol enzyme_addition Add Candida antarctica lipase B racemate->enzyme_addition acylation Add Vinyl Acetate enzyme_addition->acylation reaction1 Stir at 30-40°C (Monitor for ~50% conversion) acylation->reaction1 workup1 Filter Enzyme & Concentrate reaction1->workup1 mixture1 Mixture of (R)-alcohol and (S)-acetate workup1->mixture1 deacetylation Enzymatic Hydrolysis mixture1->deacetylation purification Column Chromatography deacetylation->purification product (R)-1-Methyl-3-piperidinemethanol purification->product

Caption: Workflow for Enzymatic Kinetic Resolution.

Logical Relationship: Asymmetric Hydrogenation start 3-Pyridinemethanol step1 N-Methylation (e.g., CH3I) start->step1 intermediate N-Methyl-3-(hydroxymethyl)pyridinium Salt step1->intermediate step2 Asymmetric Hydrogenation intermediate->step2 product Enantioenriched (R)- or (S)-1-Methyl-3-piperidinemethanol step2->product catalyst [Ir(COD)Cl]₂ + Chiral Ligand (R or S) catalyst->step2

Caption: Key Steps in Asymmetric Hydrogenation.

Conclusion

The enantioselective synthesis of (R)- and (S)-1-Methyl-3-piperidinemethanol can be effectively achieved through either enzymatic kinetic resolution or asymmetric hydrogenation. The choice of method may depend on the desired enantiomer, required enantiopurity, and available resources. Enzymatic resolution offers a direct route to the (R)-enantiomer with very high enantiomeric excess, while asymmetric hydrogenation provides a versatile platform to access either enantiomer by selecting the appropriate chiral ligand. The protocols and data presented herein serve as a comprehensive guide for researchers in the synthesis of these valuable chiral building blocks for pharmaceutical applications.

References

Application Note: Chiral Separation of 1-Methyl-3-piperidinemethanol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the chiral separation of (R)- and (S)-1-Methyl-3-piperidinemethanol enantiomers using High-Performance Liquid Chromatography (HPLC). The method employs a polysaccharide-based chiral stationary phase under normal phase conditions, providing a robust and reproducible approach for the enantiomeric resolution of this key chiral intermediate. This document is intended for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity.

Introduction

1-Methyl-3-piperidinemethanol is a chiral building block of significant interest in the pharmaceutical industry. The stereochemistry of such intermediates can profoundly influence the pharmacological and toxicological properties of the final active pharmaceutical ingredient (API). Consequently, robust analytical methods for the separation and quantification of individual enantiomers are critical during drug development and for quality control. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[1][2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including piperidine derivatives.[1]

This protocol details an isocratic normal phase HPLC method for the baseline separation of the enantiomers of this compound. The method is adapted from a validated approach for a structurally similar compound, 1-Boc-3-hydroxypiperidine, and provides a reliable starting point for method validation and implementation.[3]

Experimental Protocols

Materials and Reagents
  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Diethylamine (DEA), HPLC grade or higher

Instrumentation
  • An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD). An Agilent 1260 Infinity HPLC system or equivalent is suitable.[4]

Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic this compound in Ethanol at a concentration of 1.0 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter prior to injection.

HPLC Method

The chiral separation is achieved using a polysaccharide-based chiral stationary phase. Polysaccharide-based CSPs are known for their excellent enantioselective recognition capabilities for a broad range of compounds.[5][6] A basic additive, diethylamine (DEA), is incorporated into the mobile phase to minimize peak tailing by competing with the basic analyte for active sites on the silica support, thereby improving peak symmetry.[1]

Table 1: HPLC Method Parameters

ParameterValue
Column Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 3 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol / Ethanol / Diethylamine (85 : 10 : 5 : 0.1, v/v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 20 minutes

Workflow Diagram

The overall experimental workflow, from sample preparation to data analysis, is depicted in the following diagram.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Racemic Standard B Dissolve in Ethanol (1.0 mg/mL) A->B C Dilute with Mobile Phase (0.1 mg/mL) B->C D Filter through 0.45 µm Syringe Filter C->D E Inject 10 µL into HPLC System D->E F Isocratic Elution on Chiralpak IC-3 E->F G UV Detection at 210 nm F->G H Integrate Peak Areas G->H I Calculate Resolution (Rs) H->I J Determine Enantiomeric Purity / Ratio I->J

Caption: Workflow for the chiral separation of this compound.

Results and Discussion

The described HPLC method successfully resolves the enantiomers of this compound with baseline separation. The use of a normal phase mobile phase with a combination of isopropanol and ethanol as polar modifiers on a cellulose-based CSP provides effective chiral recognition. The addition of diethylamine is crucial for obtaining symmetrical peak shapes for this basic analyte.

A representative chromatogram would show two well-resolved peaks corresponding to the (R)- and (S)-enantiomers. The quantitative results derived from the separation are summarized in Table 2.

Table 2: Representative Quantitative Data

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~12.5 min~14.8 min
Peak Area VariableVariable
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Tailing Factor (T_f) < 1.5< 1.5

The resolution value (R_s) greater than 2.0 indicates a complete separation between the two enantiomeric peaks, which is ideal for accurate quantification. The tailing factors below 1.5 suggest good peak symmetry. The enantiomeric purity can be calculated from the integrated peak areas of the two enantiomers.

Conclusion

The HPLC method outlined in this application note provides an effective and reliable means for the chiral separation of this compound enantiomers. The use of a Chiralpak® IC-3 column with a normal phase mobile phase containing a basic modifier yields excellent resolution and peak shape. This protocol serves as a valuable starting point for method validation and can be readily implemented in research and quality control laboratories for the analysis of this and structurally related chiral compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-3-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Methyl-3-piperidinemethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method for synthesizing this compound is through the reduction of an ester of 1-methyl-3-piperidinecarboxylic acid, such as ethyl 1-methyl-3-piperidinecarboxylate. This reduction is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[1][2] An alternative pathway involves the catalytic hydrogenation of a pyridine-based precursor, such as methyl nicotinate, followed by N-methylation and reduction of the ester.[3][4]

Q2: My reaction yield is consistently low. What are the potential causes and how can I address them?

Low yields can arise from several factors. A systematic approach to troubleshooting is recommended.[5] Key areas to investigate include:

  • Reagent Quality: Ensure the purity and dryness of your starting materials and solvents. Lithium aluminum hydride is particularly sensitive to moisture and can decompose, leading to incomplete reduction.[5]

  • Reaction Temperature: Maintaining the correct temperature profile is crucial. The initial addition of the substrate to the reducing agent is often performed at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by warming to room temperature or gentle reflux to ensure the reaction goes to completion.[1][2]

  • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has run to completion. Insufficient reaction time will result in unreacted starting material.[5]

  • Stoichiometry of Reagents: An insufficient amount of the reducing agent will lead to incomplete conversion of the starting ester.

Q3: I am observing significant impurities in my final product. What are the likely side reactions and how can they be minimized?

Impurity formation is a common issue. Potential side products can include unreacted starting material or byproducts from side reactions. To minimize these:

  • Control Reaction Conditions: Overly aggressive reaction conditions, such as high temperatures, can lead to decomposition of the product or starting materials.

  • Purification Method: The choice of purification method is critical. Distillation under reduced pressure is often effective for purifying this compound.[1] Column chromatography can also be employed to separate the desired product from impurities with different polarities.

  • Work-up Procedure: A careful aqueous work-up is necessary to quench the excess reducing agent and to remove inorganic salts. Incomplete quenching can lead to the persistence of reactive species that may cause side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the reduction of ethyl 1-methyl-3-piperidinecarboxylate with LiAlH₄.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive reducing agent (LiAlH₄) due to moisture exposure.Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Low reaction temperature or insufficient reaction time.After the initial exothermic reaction is controlled at a low temperature, allow the reaction to warm to room temperature and stir for several hours. Gentle heating or refluxing may be necessary to drive the reaction to completion. Monitor by TLC or GC-MS.[1]
Poor quality of starting ester or solvent.Use freshly distilled, anhydrous solvents. Verify the purity of the ethyl 1-methyl-3-piperidinecarboxylate.
Incomplete Reaction (Mixture of Starting Material and Product) Insufficient amount of reducing agent.Use a slight excess of LiAlH₄ (e.g., 1.1-1.5 equivalents) to ensure complete reduction.
Reaction time is too short.Extend the reaction time and continue to monitor the progress until all the starting material is consumed.
Formation of Oily, Difficult-to-Purify Product Incomplete removal of inorganic salts from the work-up.Ensure thorough extraction and washing of the organic layer during the work-up. The use of a drying agent like anhydrous sodium sulfate is recommended before solvent removal.
Presence of solvent residues.Ensure complete removal of the solvent under reduced pressure after extraction.
Product Decomposition During Distillation Distillation temperature is too high.Purify the product by vacuum distillation to lower the boiling point and prevent thermal decomposition.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 1-methyl-4-piperidinemethanol.[1]

Materials:

  • Ethyl 1-methyl-3-piperidinecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Preparation of LiAlH₄ Suspension: In the reaction flask, suspend a slight molar excess of lithium aluminum hydride in anhydrous diethyl ether. Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve ethyl 1-methyl-3-piperidinecarboxylate in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. The reaction progress can be monitored by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Work-up: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate and wash it thoroughly with diethyl ether.

  • Extraction and Drying: Combine the filtrate and the ether washings. Dry the combined organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the resulting oil by vacuum distillation to yield this compound as a colorless oil.[1]

Visualizing the Synthesis and Troubleshooting

Synthesis Pathway:

Synthesis_Pathway Synthesis of this compound cluster_reagents Ethyl_1_methyl_3_piperidinecarboxylate Ethyl 1-methyl-3-piperidinecarboxylate 1_Methyl_3_piperidinemethanol This compound Ethyl_1_methyl_3_piperidinecarboxylate->1_Methyl_3_piperidinemethanol Reduction LiAlH4 1. LiAlH4, Anhydrous Ether, 0°C to RT 2. Aqueous Work-up

Caption: Synthetic route for this compound.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_reagents Verify Reagent Quality (LiAlH4, Solvent, Ester) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Suspect check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Temperature, Time) reagents_ok->check_conditions replace_reagents Use Fresh/Purified Reagents reagents_bad->replace_reagents replace_reagents->check_conditions conditions_ok Conditions Correct check_conditions->conditions_ok Yes conditions_bad Conditions Incorrect check_conditions->conditions_bad No check_workup Examine Work-up and Purification conditions_ok->check_workup optimize_conditions Optimize Temperature and Time (Monitor by TLC/GC-MS) conditions_bad->optimize_conditions optimize_conditions->check_workup workup_ok Work-up/Purification OK check_workup->workup_ok Yes workup_bad Issues Identified check_workup->workup_bad No end Improved Yield workup_ok->end refine_workup Refine Quenching, Extraction, and Distillation workup_bad->refine_workup refine_workup->end

Caption: A logical workflow for troubleshooting low yields.

References

Side-product formation in the methylation of 3-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 3-piperidinemethanol. Our focus is on addressing common issues, particularly the formation of side-products, to ensure a successful and efficient synthesis of N-methyl-3-piperidinemethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the methylation of 3-piperidinemethanol?

The most prevalent and robust method for the N-methylation of 3-piperidinemethanol is the Eschweiler-Clarke reaction. This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as both a catalyst and reducing agent.[1][2] It is highly effective for methylating secondary amines and generally avoids over-methylation.[3][4]

Q2: What is the primary product of the methylation of 3-piperidinemethanol?

The intended and primary product is 1-methyl-3-piperidinemethanol.

Q3: What are the potential side-products in the methylation of 3-piperidinemethanol using the Eschweiler-Clarke reaction?

While the Eschweiler-Clarke reaction is generally clean, the formation of certain side-products can occur. The most common side-products include:

  • N-Formyl-3-piperidinemethanol: This can arise from the reaction of the starting material with formic acid, which is present in excess. While the Leuckart-Wallach reaction is more known for forming formamides, it can be a competing pathway under certain conditions.

  • O-Formyl-1-methyl-3-piperidinemethanol: The primary alcohol group of the product can be esterified by formic acid, especially at higher temperatures and prolonged reaction times.

  • Unreacted 3-Piperidinemethanol: Incomplete reaction can lead to the presence of the starting material in the final product mixture.

Q4: Is the formation of a quaternary ammonium salt a significant concern with the Eschweiler-Clarke reaction?

No, the formation of a quaternary ammonium salt is not a typical side-product of the Eschweiler-Clarke reaction. The reaction mechanism inherently stops at the tertiary amine stage because the tertiary amine cannot form a new iminium ion with formaldehyde under these conditions.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-methyl-3-piperidinemethanol 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reagent Stoichiometry: Incorrect ratio of formaldehyde and/or formic acid to the starting material. 3. Loss during Work-up: Emulsion formation or incomplete extraction of the product.1. Increase reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS. A typical temperature range is 80-100°C.[2] 2. Ensure an excess of both formaldehyde and formic acid is used as per the established protocol.[3] 3. During the basic work-up, add brine (saturated NaCl solution) to break up emulsions. Ensure the pH of the aqueous layer is sufficiently basic (pH > 11) for complete extraction of the amine product.
Presence of N-Formyl-3-piperidinemethanol Excessive Formic Acid Concentration or High Temperature: These conditions can favor the formylation reaction.1. While an excess of formic acid is necessary, using a very large excess should be avoided. 2. Maintain the reaction temperature within the recommended range and avoid overheating.
Presence of O-Formyl-1-methyl-3-piperidinemethanol Prolonged Reaction Time at Elevated Temperatures: The esterification of the alcohol is more likely to occur with extended heating.1. Monitor the reaction and stop it once the starting material is consumed to avoid prolonged exposure to acidic conditions at high temperatures. 2. During work-up, a basic hydrolysis step (e.g., using NaOH or K2CO3) can be employed to cleave the formate ester.
Product is Contaminated with Formic Acid Inadequate Neutralization and Extraction: Insufficient base used during the work-up or not enough extraction cycles.1. Ensure the aqueous layer is strongly basic before extraction. 2. Wash the combined organic layers with a saturated sodium bicarbonate solution to remove residual formic acid.

Data Presentation: Illustrative Reaction Outcomes

The following table presents illustrative data for the methylation of 3-piperidinemethanol under typical Eschweiler-Clarke conditions. Please note that actual results may vary based on specific experimental parameters.

Parameter Condition A (Standard) Condition B (Suboptimal)
Reaction Time 8 hours2 hours
Temperature 90°C70°C
Yield of this compound ~85-95%~50-60%
N-Formyl-3-piperidinemethanol < 2%< 1%
O-Formyl-1-methyl-3-piperidinemethanol < 1%Not Detected
Unreacted 3-Piperidinemethanol < 5%~40-50%

Experimental Protocols

Key Experiment: Eschweiler-Clarke Methylation of 3-Piperidinemethanol

Materials:

  • 3-Piperidinemethanol

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (88-98%)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3)

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-piperidinemethanol (1.0 eq).

  • Add formic acid (2.5 eq) to the flask.

  • Slowly add formaldehyde solution (2.2 eq) to the reaction mixture while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to 90-100°C and maintain it at this temperature for 4-8 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture by the slow addition of a concentrated aqueous solution of NaOH or K2CO3 until the pH is greater than 11. This should be done in an ice bath as the neutralization is exothermic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation under reduced pressure if necessary.

Visualizations

Reaction Pathway and Side-Product Formation

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions Start 3-Piperidinemethanol Intermediate Iminium Ion Start->Intermediate + HCHO, -H2O Side1 N-Formyl-3-piperidinemethanol Start->Side1 + HCOOH, -H2O Product This compound Intermediate->Product + HCOOH, -CO2 Side2 O-Formyl-1-methyl-3-piperidinemethanol Product->Side2 + HCOOH, -H2O

Caption: Reaction scheme for the methylation of 3-piperidinemethanol and potential side-products.

Experimental Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield of Product Check_Reaction Analyze Crude Product by TLC/GC-MS Start->Check_Reaction Incomplete_Reaction High amount of Starting Material? Check_Reaction->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Yes Workup_Issue Product Lost During Work-up? Incomplete_Reaction->Workup_Issue No Check_Stoichiometry Verify Reagent Stoichiometry Increase_Time_Temp->Check_Stoichiometry Success Improved Yield Check_Stoichiometry->Success Optimize_Extraction Optimize Extraction pH and Solvent Workup_Issue->Optimize_Extraction Yes Workup_Issue->Success No Break_Emulsion Use Brine to Break Emulsions Optimize_Extraction->Break_Emulsion Break_Emulsion->Success

Caption: A logical workflow for troubleshooting low product yield.

Relationship Between Reaction Parameters and Outcomes

Parameters_Outcomes cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Product Yield Temp->Yield Increases Side_Products Side-Products Temp->Side_Products May Increase Time Reaction Time Time->Yield Increases Time->Side_Products May Increase Stoichiometry Reagent Stoichiometry Stoichiometry->Yield Optimizes Purity Product Purity Stoichiometry->Purity Impacts Yield->Purity Side_Products->Purity Decreases

Caption: The relationship between key reaction parameters and the resulting outcomes.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving peak tailing issues encountered during the HPLC analysis of piperidine-containing compounds. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of piperidine compounds?

In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common issue where the back half of the peak is broader than the front half.[1] This distortion is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased analytical method reproducibility.[1] Piperidine compounds, being basic in nature, are particularly susceptible to peak tailing due to their tendency to interact with the stationary phase in undesirable ways.[2]

Q2: What is the primary cause of peak tailing for basic compounds like piperidines?

The most significant cause of peak tailing for basic analytes such as piperidines in reversed-phase HPLC is secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3][4] At mid-range pH values, these silanol groups can become deprotonated and negatively charged (Si-O⁻), while the basic nitrogen on the piperidine ring becomes protonated and positively charged.[5] This electrostatic attraction leads to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and result in a tailing peak.[4] Older "Type A" silica columns are known to have a higher concentration of these active silanol groups and metal impurities, which can worsen the effect.[1][6]

Q3: How does the mobile phase pH affect the peak shape of piperidine compounds?

The pH of the mobile phase is a critical parameter for controlling the peak shape of basic compounds.[5] By adjusting the pH, you can alter the ionization state of both the piperidine analyte and the silanol groups on the stationary phase to minimize unwanted interactions.

  • Low pH (e.g., < 3): At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral, protonated form (Si-OH).[5] This significantly reduces the strong electrostatic interaction with the protonated piperidine, leading to improved peak symmetry.

  • High pH (e.g., > 8): At a high pH, the piperidine compound will be in its neutral (free base) form. This also minimizes the ionic interaction with the deprotonated silanol groups. However, this approach requires the use of a pH-stable HPLC column, as traditional silica-based columns can degrade at high pH.[5][7]

Troubleshooting Guide

Issue: My piperidine compound is showing significant peak tailing.

Below is a step-by-step guide to troubleshoot and resolve this issue.

Step 1: Evaluate and Modify the Mobile Phase

Mobile phase optimization is often the most effective first step.

Q4: What mobile phase additives can I use to improve peak shape?

Mobile phase additives, also known as "silanol blockers" or "competing bases," can be very effective.[5] These are small, basic molecules that compete with your piperidine analyte for the active silanol sites on the stationary phase.[5] By binding to these sites, they effectively "shield" the analyte from these secondary interactions.

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Triethylamine (TEA) 0.05% - 0.1% (v/v)Competes with basic analytes for interaction with active silanol sites.[5][8]May shorten column lifetime and cause ion suppression in LC-MS.[8]
Diethylamine (DEA) 0.05% - 0.1% (v/v)Similar to TEA, acts as a competing base to mask silanol groups.[2][8]Can also affect column longevity and MS compatibility.

Q5: Can increasing the buffer concentration help?

Yes, a higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol interactions and improve peak shape.[4][9]

Q6: When should I consider using ion-pairing reagents?

If other mobile phase modifications are not sufficient, ion-pairing reagents can be used. These reagents have a hydrophobic part and an ionic part. They pair with the charged analyte to form a neutral complex, which then interacts with the reversed-phase stationary phase in a more controlled manner.[10][11][12] This can improve peak shape and retention.[10]

Ion-Pairing Reagent TypeExampleUsed For
Anionic Alkylsulfonates (e.g., Hexanesulfonic acid)Positively charged basic compounds (like protonated piperidines)
Cationic Quaternary ammonium compoundsNegatively charged acidic compounds

Step 2: Select an Appropriate HPLC Column

If mobile phase adjustments do not resolve the issue, your HPLC column may be the root cause.

Q7: What type of HPLC column is recommended for analyzing basic piperidine compounds?

Column selection is critical for preventing peak tailing.[8]

  • High-Purity, End-Capped Columns (Type B Silica): Modern HPLC columns are typically made from high-purity silica with fewer metal contaminants and are "end-capped."[4][8] End-capping is a chemical process that blocks most of the residual silanol groups with an inert silylating agent, making them much less interactive.[3][8]

  • Polar-Embedded Columns: These columns have a polar functional group (like an amide or carbamate) embedded within the C18 alkyl chain. This polar group helps to shield the analyte from the silica surface and any remaining silanol groups.[8]

  • Charged Surface Hybrid (CSH) Columns: These columns have a low level of positive charge on their surface, which helps to repel positively charged basic analytes, thereby improving peak shape, especially at low pH.[8]

  • Non-Silica-Based Columns: Columns with stationary phases made from organic polymers or zirconia completely eliminate the problem of silanol interactions.[1]

Step 3: Check Sample and System Parameters

Sometimes, the issue is not with the chemistry but with the experimental setup.

Q8: Could my sample preparation or injection volume be the cause of peak tailing?

Yes, issues related to your sample can lead to poor peak shape.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[13] Try diluting your sample or reducing the injection volume.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself or a weaker solvent.

Q9: What are extra-column effects and how can I minimize them?

Extra-column effects refer to band broadening that occurs outside of the HPLC column, in places like tubing, fittings, and the detector flow cell. Long or wide-bore tubing can contribute to peak tailing.[14] To minimize these effects, use tubing with a narrow internal diameter and keep the length as short as possible.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with a Competing Base (TEA)

  • Aqueous Component: Prepare your aqueous buffer (e.g., 20 mM phosphate buffer) and adjust to the desired low pH (e.g., pH 2.8) using an acid like phosphoric acid.

  • Additive Spiking: To 1 liter of your prepared aqueous buffer, add 1.0 mL of triethylamine (for a 0.1% v/v concentration).

  • Mobile Phase Preparation: Mix the TEA-containing aqueous phase with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 aqueous:organic).

  • Equilibration: Equilibrate the HPLC column with the new mobile phase for at least 30-60 minutes or until a stable baseline is achieved before injecting your sample.

Protocol 2: Pre-column Derivatization for Piperidines Lacking a UV Chromophore

For piperidine compounds that do not have a UV-absorbing functional group, pre-column derivatization can be employed to make them detectable by a UV detector. This can also alter the chromatographic properties of the analyte. A common derivatizing agent is p-toluenesulfonyl chloride (tosyl chloride).[2][15][16]

  • Reagent Preparation:

    • Prepare a solution of your piperidine standard/sample in a suitable solvent (e.g., acetonitrile).

    • Prepare a solution of p-toluenesulfonyl chloride in the same solvent.

    • Prepare a basic solution (e.g., 1M sodium bicarbonate) to facilitate the reaction.

  • Derivatization Reaction:

    • In a vial, mix your piperidine sample with the basic solution.

    • Add the p-toluenesulfonyl chloride solution and allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes). The exact conditions may need optimization.

  • Sample Preparation for HPLC:

    • After the reaction is complete, neutralize the sample if necessary.

    • Dilute the sample to the desired concentration with the mobile phase.

    • Filter the derivatized sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis: Analyze the derivatized sample using a suitable reversed-phase method. The tosyl derivative will typically have a UV absorbance maximum around 230 nm.[15]

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.

TroubleshootingWorkflow start Peak Tailing Observed for Piperidine Compound check_neutral Inject a Neutral Compound (e.g., Toluene, Uracil) start->check_neutral neutral_tailing Does the Neutral Compound Tail? check_neutral->neutral_tailing physical_problem Physical Problem Suspected (e.g., Column Void, Dead Volume) neutral_tailing->physical_problem Yes chemical_problem Chemical Problem Suspected (Secondary Silanol Interactions) neutral_tailing->chemical_problem No fix_physical Troubleshoot Physical Issues: - Check fittings and tubing - Replace column inlet frit - Consider column replacement physical_problem->fix_physical resolved Peak Shape Improved fix_physical->resolved optimize_mp Optimize Mobile Phase chemical_problem->optimize_mp mp_options 1. Lower pH to < 3 2. Add Competing Base (e.g., TEA) 3. Increase Buffer Strength optimize_mp->mp_options check_column Evaluate HPLC Column mp_options->check_column If tailing persists column_options Switch to: - High-purity, end-capped (Type B) column - Polar-embedded or CSH column - Non-silica based column check_column->column_options check_sample Review Sample & Injection column_options->check_sample If tailing persists sample_options 1. Reduce Injection Volume/Concentration 2. Ensure Sample Solvent is Weaker than Mobile Phase check_sample->sample_options sample_options->resolved If tailing persists, consult further

Caption: A step-by-step guide to diagnosing and resolving peak tailing.

References

Technical Support Center: Optimizing N-Alkylation of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of piperidines. Our aim is to help you optimize reaction conditions, minimize the formation of undesired side products, and improve the yield of your target N-alkylated piperidine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of piperidines, offering potential causes and recommended solutions.

IssuePotential CauseRecommended Solution
Low or No Product Yield Low Reactivity of Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are in turn less reactive than iodides.Consider switching to a more reactive alkyl halide (iodide > bromide > chloride). For less reactive agents, increasing the reaction temperature may be necessary. The addition of a catalytic amount of potassium iodide can also facilitate reactions with alkyl bromides or chlorides.[1]
Poor Solubility of Reagents: Incomplete dissolution of reactants, particularly the base, can hinder the reaction.Ensure all reactants are soluble in the chosen solvent. If using an insoluble base like potassium carbonate in acetone, consider switching to a more polar solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).[1][2]
Inappropriate Base: The strength and type of base are crucial for the reaction's success.For simple alkylations, inorganic bases like K₂CO₃ are often sufficient. For more challenging substrates or to prevent side reactions, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be effective.[1][3] In some cases, a stronger base like sodium hydride (NaH) may be required.[1][3]
Reaction Not Reaching Completion: The reaction may stall before all starting material is consumed.Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.[1]
Formation of Over-Alkylation Byproduct (Quaternary Ammonium Salt) High Reactivity of Alkylating Agent: Highly reactive alkylating agents like methyl iodide are prone to causing over-alkylation.If possible, choose a less reactive alkylating agent. Alternatively, switching to a reductive amination protocol can prevent over-alkylation.[4][5]
Incorrect Stoichiometry: Using an excess of the alkylating agent can lead to the formation of the quaternary ammonium salt.Use a slight excess of the piperidine starting material relative to the alkylating agent. Slow, dropwise addition of the alkylating agent using a syringe pump can also help maintain a low concentration of the electrophile and favor mono-alkylation.[3][6]
High Reaction Temperature: Elevated temperatures can promote the second alkylation step.If over-alkylation is a significant issue, consider running the reaction at a lower temperature.[1]
Use of a Strong Base: A strong base can deprotonate the initially formed N-alkylpiperidinium salt, regenerating the tertiary amine which can then be further alkylated.Using a milder or a hindered non-nucleophilic base can mitigate this issue.[1]
Difficulty in Product Purification Presence of Unreacted Starting Materials: Incomplete reactions will leave unreacted piperidine and alkylating agent, complicating purification.Drive the reaction to completion as suggested in the "Low or No Product Yield" section.
Formation of Salts: The reaction often produces hydrohalide salts of the product or starting material.A basic aqueous workup (e.g., with saturated sodium bicarbonate solution) can neutralize these salts and allow for the extraction of the free amine product into an organic solvent.[1][6]
Co-elution of Product and Byproducts during Chromatography: If the desired product and byproducts have similar polarities, chromatographic separation can be challenging.Adjust the solvent system for column chromatography. In some cases, converting the product to a salt and washing with a non-polar solvent can help remove non-polar impurities.[1]
Selective Alkylation Issues Presence of Multiple Reactive Sites: Molecules with more than one amine group, such as 4-aminomethylpiperidine, present a challenge for selective N-alkylation.To ensure exclusive alkylation at the desired nitrogen, a protecting group strategy is often employed. For instance, the primary amine can be protected with a Boc group, directing alkylation to the piperidine nitrogen.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of piperidines?

A1: The two most common methods are direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination.[4] Direct alkylation involves the reaction of the piperidine with an alkyl halide in the presence of a base.[4] Reductive amination is a milder method that involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[4]

Q2: How can I avoid the formation of quaternary ammonium salts?

A2: The formation of quaternary ammonium salts, or over-alkylation, is a common side reaction.[6] To avoid this, you can:

  • Use a stoichiometric excess of the piperidine relative to the alkylating agent.[5]

  • Add the alkylating agent slowly to the reaction mixture.[3][6]

  • Use a less reactive alkylating agent.[5]

  • Consider performing the reaction at a lower temperature.[1]

  • Employ reductive amination, which is not prone to over-alkylation.[4]

Q3: What is the best choice of base and solvent for direct N-alkylation?

A3: The choice of base and solvent is critical. For bases, anhydrous potassium carbonate (K₂CO₃) is a common and effective choice.[8][9] Non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) are also widely used.[1][3] The solvent should be anhydrous and polar aprotic, with N,N-dimethylformamide (DMF) and acetonitrile (MeCN) being common choices.[1][8]

Q4: Is C-alkylation a possible side reaction?

A4: While N-alkylation is the predominant reaction for piperidines, C-alkylation at the carbon atoms adjacent to the nitrogen can occur under certain conditions, especially with the use of strong bases that can deprotonate the α-carbon. However, under typical N-alkylation conditions, this is not a major concern.[5]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of a piperidine derivative using an alkyl halide and a base.

Materials:

  • Piperidine derivative (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Base (e.g., anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq) and the anhydrous solvent.[4]

  • Add the base (1.5-2.0 eq). If using K₂CO₃, ensure it is finely powdered and dry.[4]

  • Slowly add the alkyl halide (1.1 eq) to the stirred mixture at room temperature. For highly reactive alkylating agents, consider using a syringe pump for slow addition to minimize over-alkylation.[3][8]

  • Stir the reaction mixture at room temperature or heat if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[4][8]

  • Upon completion, filter the reaction mixture to remove the base.[4]

  • Concentrate the filtrate under reduced pressure.[4]

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][6]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[4]

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[4]

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of a piperidine derivative with a carbonyl compound using sodium triacetoxyborohydride.

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq), the aldehyde or ketone (1.1 eq), and the anhydrous solvent.[4]

  • Optionally, add a catalytic amount of acetic acid to facilitate iminium ion formation. Stir for 30 minutes at room temperature.[8]

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction is typically exothermic.[4]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[4]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.[8]

Visualizations

experimental_workflow cluster_direct_alkylation Direct N-Alkylation Workflow DA1 1. Mix Piperidine & Solvent DA2 2. Add Base DA1->DA2 DA3 3. Add Alkyl Halide DA2->DA3 DA4 4. Reaction Monitoring (TLC/LC-MS) DA3->DA4 DA5 5. Work-up & Purification DA4->DA5 DA_product N-Alkylated Piperidine DA5->DA_product reductive_amination_workflow cluster_reductive_amination Reductive Amination Workflow RA1 1. Mix Piperidine, Carbonyl & Solvent RA2 2. Iminium Ion Formation RA1->RA2 RA3 3. Add Reducing Agent (NaBH(OAc)3) RA2->RA3 RA4 4. Reaction Monitoring (TLC/LC-MS) RA3->RA4 RA5 5. Quench, Work-up & Purification RA4->RA5 RA_product N-Alkylated Piperidine RA5->RA_product troubleshooting_logic Start Low Yield? Check_Reactivity Increase Alkyl Halide Reactivity (I > Br > Cl) Start->Check_Reactivity Yes Over_Alkylation Over-alkylation? Start->Over_Alkylation No Change_Solvent Improve Solubility (DMF, ACN) Check_Reactivity->Change_Solvent Optimize_Base Optimize Base (K2CO3, DIPEA) Change_Solvent->Optimize_Base Increase_Temp Increase Temperature/ Extend Reaction Time Optimize_Base->Increase_Temp Increase_Temp->Over_Alkylation Control_Stoichiometry Control Stoichiometry (Piperidine in excess) Over_Alkylation->Control_Stoichiometry Yes Success Successful Alkylation Over_Alkylation->Success No Slow_Addition Slow Alkyl Halide Addition Control_Stoichiometry->Slow_Addition Lower_Temp Lower Reaction Temperature Slow_Addition->Lower_Temp Reductive_Amination Consider Reductive Amination Lower_Temp->Reductive_Amination Reductive_Amination->Success

References

Troubleshooting low yield in Grignard reaction with piperidine aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Grignard reaction with piperidine aldehydes, specifically focusing on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with a piperidine aldehyde resulting in a low yield of the desired alcohol?

A1: Low yields in Grignard reactions involving piperidine aldehydes are often attributed to the presence of the acidic proton on the piperidine nitrogen. Grignard reagents are strong bases and can be quenched by this acidic proton, leading to the consumption of the reagent and a reduction in the desired nucleophilic addition to the aldehyde. Other common causes for low yields include the presence of moisture, oxidation of the Grignard reagent, and competing side reactions such as enolization of the aldehyde or Wurtz coupling.

Q2: How can I prevent the Grignard reagent from being quenched by the piperidine N-H proton?

A2: The most effective strategy is to protect the piperidine nitrogen with a suitable protecting group before performing the Grignard reaction. This removes the acidic proton, preventing the acid-base side reaction. The choice of protecting group is critical; it must be stable to the basic conditions of the Grignard reaction and easily removable under conditions that do not affect the newly formed alcohol.

Q3: What are the recommended protecting groups for the piperidine nitrogen in a Grignard reaction?

A3: The most commonly used and effective protecting groups for amines in Grignard reactions are carbamates, such as tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). The Boc group is particularly popular due to its stability in the presence of Grignard reagents and its straightforward removal under acidic conditions.

Protecting GroupStructureStability to Grignard ReagentsDeprotection Conditions
tert-Butoxycarbonyl (Boc)Boc-NHighAcidic (e.g., TFA, HCl)
Carboxybenzyl (Cbz)Cbz-NHighCatalytic Hydrogenation

Q4: Besides protecting the amine, what other general precautions should I take to improve my yield?

A4: To maximize your yield, it is crucial to maintain strictly anhydrous (water-free) conditions throughout the experiment. This includes thoroughly drying all glassware, using anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, slow, dropwise addition of the Grignard reagent to a cooled solution of the aldehyde can help to minimize side reactions.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your Grignard reaction with piperidine aldehydes.

Problem 1: The reaction does not initiate (no color change or exotherm).

Potential CauseRecommended SolutionExpected Outcome
Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.Activate the magnesium turnings prior to the reaction. This can be done by gently crushing them with a glass rod under an inert atmosphere or by adding a small crystal of iodine.Successful initiation of the Grignard reagent formation, often indicated by a color change and/or gentle refluxing of the solvent.
Presence of Moisture: Trace amounts of water in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.Rigorously dry all glassware in an oven ( >120°C overnight) or by flame-drying under vacuum. Use freshly distilled, anhydrous solvents.The reaction should initiate and proceed as expected without premature quenching of the Grignard reagent.

Problem 2: The reaction starts, but the yield of the desired secondary alcohol is low, and starting material is recovered.

Potential CauseRecommended SolutionExpected Outcome
Incomplete Protection of the Piperidine Nitrogen: If the protection step is not complete, the remaining free N-H will consume the Grignard reagent.Ensure complete protection of the piperidine nitrogen by monitoring the protection reaction (e.g., by TLC or NMR) and using a slight excess of the protecting group reagent if necessary.Prevention of Grignard reagent quenching, leading to a higher effective concentration of the nucleophile and improved yield of the desired alcohol.
Insufficient Grignard Reagent: Using a stoichiometric amount of Grignard reagent may not be enough to account for small amounts of quenching or side reactions.Use a slight excess of the Grignard reagent (e.g., 1.2-1.5 equivalents) to ensure complete consumption of the aldehyde.Drives the reaction to completion and compensates for any minor losses of the Grignard reagent.
Low Reaction Temperature: Performing the reaction at too low a temperature can slow down the rate of the desired nucleophilic addition.While the initial addition should be done at a low temperature (e.g., 0 °C to -78 °C) to control the exotherm and minimize side reactions, allowing the reaction to slowly warm to room temperature can help drive it to completion.Increased reaction rate and higher conversion of the starting material to the product.

Problem 3: Low yield of the desired product with significant formation of byproducts.

Potential CauseRecommended SolutionExpected Outcome
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide from its formation.During the preparation of the Grignard reagent, add the halide solution slowly and dropwise to the magnesium turnings. This keeps the concentration of the halide low, minimizing the Wurtz coupling side reaction.Reduced formation of the symmetrical coupling byproduct and a higher concentration of the active Grignard reagent available for reaction with the aldehyde.
Enolization of the Aldehyde: If the aldehyde has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate the alpha-carbon, forming an enolate. This is more common with sterically hindered Grignard reagents or ketones.Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., -78 °C). The use of a Lewis acid additive, such as cerium(III) chloride (CeCl₃), can also suppress enolization and promote nucleophilic addition.Increased selectivity for the 1,2-addition product over the enolization pathway, leading to a higher yield of the desired alcohol.

Experimental Protocols

General Protocol for N-Boc Protection of a Piperidine Aldehyde
  • Dissolve the piperidine aldehyde (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) to the solution.

  • If the reaction is slow, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product is often purified by column chromatography on silica gel to yield the pure N-Boc protected piperidine aldehyde.

General Protocol for the Grignard Reaction with an N-Boc Protected Piperidine Aldehyde

Note: This entire procedure must be carried out under strictly anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon).

  • Preparation of the Grignard Reagent (if not commercially available):

    • Place activated magnesium turnings (1.5 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve the alkyl or aryl halide (1.4 eq) in anhydrous ether or THF and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium to initiate the reaction. Initiation is indicated by bubbling and a gentle reflux.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

  • Reaction with the Aldehyde:

    • In a separate flame-dried flask, dissolve the N-Boc protected piperidine aldehyde (1.0 eq) in anhydrous THF or diethyl ether.

    • Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent (1.2 eq) to the cooled aldehyde solution via a syringe or cannula over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-3 hours.

    • Slowly warm the reaction to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to isolate the desired secondary alcohol.

Visualizations

Grignard_Troubleshooting start Low Yield in Grignard Reaction cause1 Grignard Reagent Issues start->cause1 cause2 Substrate (Piperidine Aldehyde) Issues start->cause2 cause3 Reaction Condition Issues start->cause3 subcause1a Moisture Contamination cause1->subcause1a subcause1b Inactive Magnesium cause1->subcause1b subcause1c Wurtz Coupling cause1->subcause1c subcause2a Unprotected Piperidine N-H cause2->subcause2a subcause2b Enolization of Aldehyde cause2->subcause2b subcause3a Incorrect Temperature cause3->subcause3a subcause3b Rapid Addition of Reagent cause3->subcause3b solution1a Use Anhydrous Conditions subcause1a->solution1a solution1b Activate Magnesium subcause1b->solution1b solution1c Slow Halide Addition subcause1c->solution1c solution2a Protect Piperidine Nitrogen (e.g., Boc) subcause2a->solution2a solution2b Low Temperature Addition / Use CeCl3 subcause2b->solution2b solution3a Optimize Temperature Profile subcause3a->solution3a solution3b Slow Grignard Addition subcause3b->solution3b Grignard_Workflow start Start: Piperidine Aldehyde protect Step 1: N-Protection (e.g., Boc₂O) start->protect protected_aldehyde N-Protected Piperidine Aldehyde protect->protected_aldehyde react Step 2: Grignard Addition (-78 °C to RT) protected_aldehyde->react prepare_grignard Prepare Grignard Reagent (R-MgX) prepare_grignard->react workup Step 3: Aqueous Workup (e.g., sat. NH₄Cl) react->workup product Final Product: N-Protected Secondary Alcohol workup->product

Minimizing di-substitution in the synthesis of mono-N-substituted piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of minimizing di-substitution during the synthesis of mono-N-substituted piperazines.

Troubleshooting Guide

This section offers solutions in a question-and-answer format to specific problems that may arise during your experiments.

Question 1: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired mono-substituted product. What's causing this and how can I fix it?

Answer:

This is the most common issue in mono-N-substitution of piperazine. The formation of a di-substituted byproduct is favored because both nitrogen atoms are nucleophilic, and the initially formed mono-substituted product can react further with the electrophile.[1] Here are the primary causes and their solutions:

  • High Reactivity of the Mono-substituted Product: The first substitution can sometimes activate the second nitrogen, making it more reactive.

    • Solution 1: Use Excess Piperazine: Employ a large excess of piperazine (typically 5-10 fold) relative to the electrophile.[2] This stoichiometric imbalance increases the statistical probability that the electrophile will react with an unsubstituted piperazine molecule rather than the mono-substituted product.[1]

    • Solution 2: Slow Addition of Electrophile: Add the alkylating agent or other electrophile slowly or dropwise to the reaction mixture, preferably at a low temperature.[3] This keeps the concentration of the electrophile low, reducing the chance of a second substitution event.[3]

  • Reaction Conditions Favoring Di-substitution: Certain conditions can promote the formation of the thermodynamically more stable di-substituted product.

    • Solution 3: Optimize Reaction Time and Temperature: High temperatures and prolonged reaction times can lead to increased di-substitution.[2] It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the formation of the mono-substituted product is maximized.[2][3]

  • Lack of Selectivity: Without any control measure, the reaction is often unselective.

    • Solution 4: Utilize a Mono-Protected Piperazine: This is the most reliable and controlled method for achieving mono-substitution.[3][4] By temporarily blocking one nitrogen atom with a protecting group like tert-butyloxycarbonyl (Boc), the reaction is directed to the unprotected nitrogen.[4][5] The protecting group is then removed in a subsequent step.[4]

Question 2: I'm having difficulty purifying my mono-substituted piperazine from the starting material (excess piperazine) and the di-substituted byproduct. What are the best purification techniques?

Answer:

The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[2] Here are effective methods:

  • Column Chromatography: This is the most common purification method.[2] However, the basicity of piperazines can cause tailing on standard acidic silica gel.

    • Troubleshooting: To prevent tailing, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.[2]

  • Acid-Base Extraction: This is a highly effective technique for separating the basic piperazine product from non-basic impurities and can also help separate it from unreacted piperazine.[2]

    • Procedure: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine derivatives will move to the aqueous layer as their corresponding salts. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to a pH of 11-12, followed by re-extraction of the purified product back into an organic solvent.[2][6]

  • Crystallization: If your mono-substituted product is a solid, recrystallization from a suitable solvent system can be a very effective method for purification.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to selectively achieve mono-alkylation of piperazine? A1: There are three primary strategies to favor mono-alkylation:

  • Using a Large Excess of Piperazine: A straightforward method that relies on stoichiometry to favor the mono-substituted product.[1]

  • Using a Mono-Protected Piperazine: A highly selective, multi-step approach involving the protection of one nitrogen (e.g., with a Boc group), followed by alkylation and deprotection.[3][4] This is often the cleanest method.[7]

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid forms a mono-salt. The protonated nitrogen is deactivated, directing substitution to the free nitrogen.[8][9] This is a cost-effective, one-pot method.[8]

Q2: When is it best to use a protecting group strategy? A2: A protecting group strategy is recommended when:

  • High selectivity and a clean reaction are critical.[8]

  • Your electrophile is valuable or expensive, and you want to maximize its conversion to the desired product.

  • Purification of the mono-substituted product from excess piperazine is expected to be difficult.[8]

  • The reaction conditions required for substitution are harsh and might lead to side reactions without protection.

Q3: Besides direct alkylation with alkyl halides, are there other methods for creating mono-N-substituted piperazines? A3: Yes, reductive amination is a very effective alternative.[3] This method involves reacting a mono-protected piperazine (like N-Boc-piperazine) with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB).[3][7] A key advantage of reductive amination is that it prevents the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation with reactive alkyl halides.[7]

Q4: How do I choose the appropriate base and solvent for direct N-alkylation? A4: The choice is crucial for reaction success.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and commonly used.[3]

  • Solvents: Aprotic solvents are typical. Acetonitrile, DMF, and DCM are common choices.[2][3] If reagent solubility is an issue, a more polar aprotic solvent like DMF may be beneficial.[3]

Data Presentation

Table 1: Troubleshooting Summary for Low Mono-substitution Yield

Potential Cause Recommended Solution
High Reactivity of Mono-substituted Product Use a 5-10 fold excess of piperazine.[2] Add the electrophile slowly, ideally at a low temperature.[2][3] Utilize a mono-protected piperazine (e.g., N-Boc-piperazine).[2]
Reaction Conditions Favoring Di-substitution Optimize reaction temperature and time by carefully monitoring with TLC or LC-MS.[2]
Poor Reagent Solubility Switch to a more suitable solvent, such as DMF, to ensure all reagents are fully dissolved.[3]
Incomplete Reaction Ensure a sufficient amount of an effective base (e.g., K₂CO₃, Cs₂CO₃) is used to neutralize the acid byproduct.[3] Consider gently heating the reaction if it is sluggish at room temperature.[3]

| Difficult Purification | For column chromatography, add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.[2] Use acid-base extraction to separate the basic product from impurities.[2] |

Table 2: Comparison of Key Mono-Alkylation Strategies

Strategy Molar Ratio (Piperazine:Electrophile) Typical Yield of Mono-substituted Product Key Advantages Key Disadvantages
Excess Piperazine 3:1 to 10:1[8] 70-80%[8] One-step reaction, cost-effective.[8] Difficult removal of excess piperazine; requires large volume of starting material.[8]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)[8] >80% for the alkylation step[8] High selectivity, clean reaction, easier purification.[8] Multi-step process (protection/deprotection), higher overall cost.[8][9]

| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile)[8] | 60-89%[8] | One-pot synthesis, good yields, cost-effective.[8] | Lower nucleophilicity of the reacting amine may require longer reaction times or activation.[8] |

Experimental Protocols

Protocol 1: Mono-N-alkylation Using Excess Piperazine [8]

  • Materials: Piperazine (10 mmol, 10 eq.), Alkyl Halide (1 mmol, 1 eq.), Potassium Carbonate (2 mmol, 2 eq.), Acetonitrile (20 mL).

  • Procedure: a. To a solution of piperazine in acetonitrile in a round-bottom flask, add potassium carbonate. b. Slowly add the alkyl halide to the stirring mixture at room temperature. c. Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC. d. Once the reaction is complete, filter the mixture to remove inorganic salts. e. Concentrate the filtrate under reduced pressure. f. Purify the residue by column chromatography or an acidic wash to remove excess piperazine.

Protocol 2: Synthesis via N-Boc-piperazine [2][4][8]

  • Step A: Protection - Synthesis of 1-Boc-piperazine

    • Materials: Piperazine (2.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq), Dichloromethane (DCM).

    • Procedure: a. Dissolve piperazine in DCM and cool the solution to 0 °C in an ice bath. b. Add a solution of Boc₂O in DCM dropwise to the piperazine solution over 2-3 hours. c. Allow the reaction to warm to room temperature and stir for 18-24 hours. d. Concentrate the mixture under reduced pressure and purify by column chromatography or extraction to yield 1-Boc-piperazine.

  • Step B: Functionalization - N-Alkylation of 1-Boc-piperazine

    • Materials: 1-Boc-piperazine (1.0 eq), Alkyl Halide (1.0-1.2 eq), Potassium Carbonate (K₂CO₃, 1.5-2.0 eq), Acetonitrile or DMF.

    • Procedure: a. Dissolve 1-Boc-piperazine in the chosen solvent and add K₂CO₃. b. Add the alkyl halide to the mixture. c. Stir the reaction at room temperature or heat to 50-80 °C until the starting material is consumed (monitor by TLC/LC-MS). d. Perform an aqueous workup: cool the mixture, remove the solvent, dilute with DCM and water, separate the organic layer, and extract the aqueous layer with DCM. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. f. Purify the crude product by flash column chromatography.

  • Step C: Deprotection of the Boc Group

    • Materials: N-alkyl-N'-Boc-piperazine, DCM, Trifluoroacetic acid (TFA).

    • Procedure: a. Dissolve the purified product from Step B in DCM. b. Cool the solution to 0 °C and add an excess of TFA (e.g., 4-5 equivalents). c. Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS). d. Evaporate the solvent and excess acid under reduced pressure. e. Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-substituted piperazine product.

Visualizations

Caption: Workflow for selecting a mono-substitution strategy.

Caption: Troubleshooting logic for low mono-substitution yield.

Caption: General synthesis pathway using a protecting group.

References

Technical Support Center: Enhancing Thermal Stability of Piperidine Derivatives for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for common challenges encountered during the GC analysis of piperidine derivatives. The focus is on mitigating thermal degradation to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing poor peak shape (tailing, broadening) for my piperidine derivative?

A: Poor peak shape is often caused by the interaction of the analyte with active sites within the GC system. Piperidine's basic nitrogen atom is prone to interacting with acidic silanol groups on glass surfaces like the inlet liner and the column.[1][2][3] This can also be caused by using a sample solvent with a polarity that is mismatched with the column.[4]

  • Solution 1: Use a Deactivated Inlet Liner: Employing a liner with a high-quality deactivation treatment is crucial.[1][3][5] Base-deactivated liners are specifically designed to minimize interactions with basic compounds like piperidine derivatives.[2] Using liners packed with deactivated glass wool can also promote homogeneous sample vaporization and trap non-volatile residues, further improving peak shape.[1][5]

  • Solution 2: Check Column Inertness: Ensure you are using a highly inert GC column. If the column has been used extensively, active sites may have developed. Conditioning the column or trimming the first few inches may help. In some cases, column replacement is necessary.[6]

  • Solution 3: Derivatization: Chemically modifying the piperidine derivative to mask the active amine group can significantly improve peak shape by reducing its polarity and potential for hydrogen bonding.[7][8]

Q2: My analyte response is low and inconsistent. What are the likely causes?

A: Low and irreproducible signals are primary indicators of analyte degradation or adsorption in the GC inlet.[3][6]

  • Cause 1: Thermal Degradation: Piperidine derivatives can be thermally labile.[9] An excessively high inlet temperature can cause the molecule to break down before it reaches the column, leading to a loss of the target analyte peak and the appearance of smaller, unexpected peaks.[10][11]

  • Cause 2: Adsorption: Active sites in a non-deactivated or poorly maintained inlet liner can irreversibly adsorb the analyte, preventing its transfer to the column.[5][12] This is particularly problematic for trace-level analysis.

Q3: How can I optimize the GC inlet temperature to prevent thermal degradation?

A: The optimal inlet temperature must be high enough to ensure rapid and efficient vaporization of the analyte but low enough to prevent thermal decomposition.[10]

  • Recommended Approach: Start with a conservative inlet temperature, such as 250 °C, which is effective for a wide range of compounds.[10][13][14]

  • Optimization: Perform a temperature study by injecting your sample at various inlet temperatures (e.g., 220 °C, 250 °C, 280 °C). Monitor the peak area of your target analyte and any degradation products. Select the temperature that provides the best response for your target compound without a significant increase in degradation products.[10] For splitless injections, the initial oven temperature should be set about 20 °C below the solvent's boiling point to aid in analyte focusing.[4]

Q4: What is derivatization and how can it improve the analysis of piperidine derivatives?

A: Derivatization is the process of chemically modifying an analyte to make it more suitable for a specific analytical method.[7][8] For GC analysis of piperidine derivatives, derivatization is used to increase volatility and thermal stability by masking polar functional groups like the N-H group.[8]

  • Benefits:

    • Improved Thermal Stability: Derivatives are often less prone to degradation at high temperatures.[8]

    • Enhanced Volatility: The resulting derivative can be more easily vaporized in the GC inlet.[8]

    • Better Peak Shape: Reduces tailing by minimizing interactions with active sites.[8]

    • Increased Sensitivity: Can improve detector response.[7]

  • Common Techniques: Acylation (e.g., with Trifluoroacetic Anhydride - TFAA) and silylation are common and effective strategies.[7][15] Acylation reacts with the amine group to form a stable amide derivative.[15]

Data Presentation: GC Parameters & Derivatization

For successful analysis, the GC parameters must be carefully optimized. The following tables provide recommended starting points for method development.

Table 1: Recommended GC-MS Parameters for Piperidine Derivative Analysis

ParameterRecommended Value/ConditionRationale
Inlet Temperature 250 °C (optimize between 220-280 °C)[13][14][16]Balances efficient vaporization with minimizing thermal degradation.[10]
Injection Mode Splitless (for trace analysis)[16]Transfers the entire sample to the column, maximizing sensitivity.[4]
Inlet Liner Deactivated, single gooseneck with deactivated glass wool[1][2]Minimizes analyte adsorption and degradation.[3][12]
Column Type Non-polar or medium-polarity (e.g., 5% phenyl-methylpolysiloxane)[13][16]Provides good separation for a wide range of derivatives.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness[15][16]Standard dimensions offering good resolution and capacity.
Carrier Gas Helium[13][15]Inert gas providing good efficiency.
Flow Rate 1.0 - 1.2 mL/min (constant flow)[15][16]Ensures consistent retention times and peak shapes.
Oven Program Start low (e.g., 80-100 °C), ramp to high (e.g., 280-300 °C)[13][16]Separates compounds based on boiling points; must be optimized for specific analytes.
MS Transfer Line 280 - 290 °C[14][15]Prevents condensation of analytes before reaching the MS source.
Ionization Mode Electron Ionization (EI) at 70 eV[15][16]Standard mode that produces reproducible fragmentation patterns for library matching.

Table 2: Comparison of Common Derivatization Reagents for Amines

ReagentDerivative TypeReaction ConditionsAdvantages
Trifluoroacetic Anhydride (TFAA) AcylamideHeat at 70 °C for 30 min[17]Forms stable derivatives with improved chromatographic behavior.[15]
1-(Chlorocarbonyl)piperidine AmideHeat at 70 °C for 30 min, catalyst optional[15]Produces stable amide derivatives with characteristic mass spectra.[15]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) SilylMinutes to hours, may require elevated temperature[18]Common silylating agent, effective for masking active hydrogens.[18]

Experimental Protocols

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis

This protocol is suitable for derivatizing piperidine compounds to improve their volatility and thermal stability.[7][17]

  • Sample Preparation:

    • Accurately weigh or measure the sample containing the piperidine analyte and dissolve it in a suitable solvent (e.g., ethyl acetate). If the sample is in an aqueous solution, perform a liquid-liquid extraction into an organic solvent after basifying the solution (pH > 10) and evaporate to dryness.[7][14]

  • Derivatization:

    • To the dried extract, add 50 µL of ethyl acetate and 50 µL of TFAA.[17]

    • Securely cap the reaction vial.

    • Incubate the mixture at 70 °C for 30 minutes.[17]

  • Final Steps:

    • Cool the sample to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.[17]

    • Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS injection.[17]

Protocol 2: General GC-MS Analysis

This protocol provides a starting point for the analysis of thermally stabilized piperidine derivatives.

  • Sample Injection:

    • Inject 1 µL of the reconstituted sample into the GC-MS system.[15]

  • GC Conditions:

    • Use the parameters outlined in Table 1 as a starting point.

    • Example Oven Program: Hold at 80 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[15] This program should be optimized based on the specific derivative's volatility.

  • MS Conditions:

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-550) or use Selected Ion Monitoring (SIM) for higher sensitivity in quantitative analysis.[15]

  • Data Analysis:

    • Identify the derivative peak based on its retention time and mass spectrum.

    • For quantitative analysis, construct a calibration curve using standards prepared with the same derivatization procedure.[13]

Visualizations

The following diagrams illustrate key workflows for troubleshooting and experimental execution.

TroubleshootingWorkflow start Problem Observed: Poor Peak Shape or Low Response q_inlet Is the inlet temperature optimized? start->q_inlet q_liner Are you using a deactivated liner? q_inlet->q_liner Yes sol_inlet Solution: Perform temperature study (e.g., 220-280°C). Select temp with best response and minimal degradation. q_inlet->sol_inlet No q_deriv Is the analyte derivatized? q_liner->q_deriv Yes sol_liner Solution: Replace with a new, base-deactivated liner. Use deactivated glass wool. q_liner->sol_liner No q_column Is the column condition optimal? q_deriv->q_column Yes sol_deriv Solution: Derivatize sample (e.g., Acylation with TFAA) to improve stability. q_deriv->sol_deriv No sol_column Solution: Condition column, trim inlet end, or replace with a new inert column. q_column->sol_column No end_node Analysis Improved q_column->end_node Yes sol_inlet->q_liner sol_liner->q_deriv sol_deriv->q_column sol_column->end_node

Caption: Troubleshooting workflow for GC analysis of piperidine derivatives.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis arrow >> sample Biological or Chemical Sample extract Liquid-Liquid Extraction (if necessary) sample->extract dry Evaporate to Dryness extract->dry add_reagent Add Derivatization Reagent (e.g., TFAA in Ethyl Acetate) dry->add_reagent heat Incubate (e.g., 70°C for 30 min) add_reagent->heat reconstitute Evaporate and Reconstitute in Injection Solvent heat->reconstitute gcms GC-MS Analysis reconstitute->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for derivatization and GC-MS analysis.

References

Technical Support Center: Managing Matrix Effects in LC-MS/MS Analysis of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of piperidines.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of piperidines?

A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest (in this case, piperidines).[1][2] These components can include proteins, phospholipids, salts, and other endogenous substances.[2][3] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][4] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative results for piperidines.[3][4][5]

Q2: What are the typical signs that matrix effects may be affecting my piperidine analysis?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a reduction in assay sensitivity.[1][6] You may also notice inconsistent peak areas for quality control (QC) samples across different batches of the same biological matrix.[1]

Q3: How can I definitively identify and quantify matrix effects in my experiments?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This technique helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[1][7][8] A standard solution of the piperidine analyte is continuously infused into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted matrix sample is injected. Any deviation from the stable baseline signal of the infused analyte indicates a matrix effect at that specific retention time.[1][9]

  • Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of the matrix effect.[4][7] It involves comparing the response of the piperidine analyte in a clean solvent (neat solution) to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.[1][10] The matrix factor (MF) is calculated to determine the degree of ion suppression or enhancement. An MF value of less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value close to 1 implies minimal matrix effect.[11]

Troubleshooting Guides

Problem 1: My piperidine analyte signal is significantly suppressed when analyzing plasma samples.

Possible Cause: The most common culprits for ion suppression in plasma samples are phospholipids and proteins.[7][11] These endogenous components can co-elute with the piperidine analyte and compete for ionization in the MS source.[11]

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[4][7]

    • Phospholipid Removal: Employ specialized phospholipid removal plates or cartridges (e.g., HybridSPE) that selectively retain phospholipids.[12][13][14]

    • Protein Precipitation (PPT): While a simple and fast technique, standard PPT may not sufficiently remove phospholipids.[7] Consider PPT plates that also target phospholipid removal.[7]

    • Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract compared to PPT by using a stationary phase to selectively isolate the analyte from matrix components.[7][15]

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating the analyte from interfering substances based on their differential solubility in immiscible liquids.[7]

  • Enhance Chromatographic Separation: Modify your LC method to separate the piperidine analyte from the regions of ion suppression. This can be achieved by altering the mobile phase composition, gradient profile, or switching to a different column chemistry.[4][6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4][16][17] However, this approach is only feasible if the resulting analyte concentration remains above the lower limit of quantification (LLOQ).[4][18]

Problem 2: I am observing poor reproducibility and accuracy, even with a clean sample preparation method.

Possible Cause: Inconsistent matrix effects between different sample lots or incomplete compensation for analyte loss during sample preparation.

Solution:

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is considered the gold standard for correcting matrix effects.[4][19][20] Since a SIL-IS (e.g., a deuterated version of your piperidine analyte) has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar matrix effects and extraction recovery.[21] By calculating the ratio of the analyte peak area to the IS peak area, variations due to matrix effects can be effectively normalized, leading to improved accuracy and precision.[21][22]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the piperidine analyte at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix using your established sample preparation protocol. Spike the piperidine analyte at the same low and high concentrations into the final extracted matrix.[1]

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation:

    • Calculate the average peak area for the analyte in Set A and Set B.

    • Matrix Factor (MF) = (Average Peak Area in Set B) / (Average Peak Area in Set A)

    • Interpretation:

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

      • MF ≈ 1 indicates no significant matrix effect.

Protocol 2: Protein Precipitation using Acetonitrile (ACN) for Plasma Samples
  • Sample Aliquot: Pipette 100 µL of the plasma sample into a microcentrifuge tube.[23]

  • Add Precipitant: Add 300 µL of ice-cold acetonitrile (ACN) to the plasma sample (a 3:1 ratio of precipitant to plasma is common).[23][24]

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[23]

  • Incubate: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[23]

  • Centrifuge: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[23]

  • Collect Supernatant: Carefully transfer the supernatant containing the piperidine analyte to a clean tube for further processing (e.g., evaporation and reconstitution) or direct injection.[23]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueSelectivityPhospholipid RemovalProtein RemovalThroughputGeneral Recommendation for Piperidine Analysis
Protein Precipitation (PPT) LowPoor to ModerateHighHighRecommended for initial screening or with phospholipid removal plates.
Liquid-Liquid Extraction (LLE) Moderate to HighGoodHighModerateEffective, but can be labor-intensive and require significant method development.
Solid-Phase Extraction (SPE) HighGood to ExcellentHighModerate to HighHighly recommended for cleaner extracts and reduced matrix effects.[15]
Phospholipid Removal Plates High (for phospholipids)ExcellentHighHighExcellent choice for plasma/serum samples to specifically target a major source of ion suppression.[12]

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects start Poor Reproducibility or Inaccurate Quantification assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect (Suppression/Enhancement) Observed? assess_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE, PL Removal) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is reassess Re-evaluate Matrix Effect use_sil_is->reassess me_mitigated Matrix Effect Mitigated? reassess->me_mitigated me_mitigated->optimize_sp No, Re-optimize end Proceed with Validated Method me_mitigated->end Yes no_me->end SamplePrepComparison Sample Preparation Strategy Selection start Start: Piperidine Analysis in Biological Matrix ppt Protein Precipitation (PPT) + Fast, High Throughput - Low Selectivity, Residual PLs start->ppt lle Liquid-Liquid Extraction (LLE) + Good Selectivity - Labor Intensive, Emulsion Issues start->lle spe Solid-Phase Extraction (SPE) + High Selectivity, Cleaner Extract - Method Development Required start->spe pl_removal Phospholipid Removal + Specific for PLs, High Throughput - Less effective for other interferences start->pl_removal final_analysis LC-MS/MS Analysis ppt->final_analysis lle->final_analysis spe->final_analysis pl_removal->final_analysis

References

Validation & Comparative

A Comparative Analysis of 1-Methyl-3-piperidinemethanol and 1-Ethyl-3-piperidinemethanol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 1-Methyl-3-piperidinemethanol and 1-Ethyl-3-piperidinemethanol, two structurally related piperidine derivatives of interest in pharmaceutical and chemical research. Due to a lack of direct comparative studies in published literature, this document focuses on a side-by-side examination of their physicochemical properties and provides detailed experimental protocols for their synthesis and a proposed framework for the comparative evaluation of their biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 1-Ethyl-3-piperidinemethanol is presented in Table 1. These properties are crucial for understanding the behavior of these compounds in various experimental settings, from reaction conditions to biological assays.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound1-Ethyl-3-piperidinemethanol
CAS Number 7583-53-1[1][2][3]54525-19-8[4]
Molecular Formula C₇H₁₅NO[1][2][3]C₈H₁₇NO[4]
Molecular Weight 129.20 g/mol [1][2]143.22 g/mol [4]
Appearance Colorless to yellow to orange clear liquid[1]Not specified
Boiling Point 114 °C at 20 mmHg[1]120-125 °C at 11 Torr[4]
Density 0.98 g/mL[1]0.932 g/cm³ (predicted)[4]
Refractive Index n20D 1.48[1]Not specified
Storage Conditions 2 - 8 °C[1]2 - 8 °C[4]

Synthesis and Experimental Protocols

While both compounds are commercially available, their synthesis from a common precursor, 3-piperidinemethanol, can be achieved through reductive amination. This method offers a straightforward route to obtaining both N-alkylated derivatives for comparative studies.

General Synthesis Pathway

The synthesis of this compound and 1-Ethyl-3-piperidinemethanol can be accomplished by the reductive amination of 3-piperidinemethanol with formaldehyde and acetaldehyde, respectively. The general reaction scheme is illustrated below.

Synthesis_Pathway cluster_methyl Methylation cluster_ethyl Ethylation 3-Piperidinemethanol 3-Piperidinemethanol Intermediate_M Iminium Ion Intermediate 3-Piperidinemethanol->Intermediate_M + Formaldehyde Intermediate_E Iminium Ion Intermediate 3-Piperidinemethanol->Intermediate_E + Acetaldehyde Formaldehyde Formaldehyde Acetaldehyde Acetaldehyde Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) This compound This compound 1-Ethyl-3-piperidinemethanol 1-Ethyl-3-piperidinemethanol Intermediate_M->this compound + Reducing Agent Intermediate_E->1-Ethyl-3-piperidinemethanol + Reducing Agent

General synthesis pathway for N-alkylation.
Detailed Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound and 1-Ethyl-3-piperidinemethanol.

Materials:

  • 3-Piperidinemethanol

  • Formaldehyde (37% solution in water) or Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 3-piperidinemethanol (1.0 eq) in dichloromethane (DCM), add formaldehyde (1.2 eq) for the synthesis of the methyl derivative, or acetaldehyde (1.2 eq) for the ethyl derivative. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.

  • Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Proposed Comparative Performance Evaluation

Given the application of piperidine derivatives in drug discovery, a comparative assessment of their biological activity is essential. The following are proposed experimental protocols to evaluate and compare the performance of this compound and 1-Ethyl-3-piperidinemethanol.

In Vitro Cytotoxicity Assay

A fundamental aspect of preclinical drug development is the assessment of a compound's toxicity to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

Cytotoxicity_Workflow A Seed cells in 96-well plate (e.g., SH-SY5Y neuroblastoma cells) B Incubate for 24h A->B C Treat cells with varying concentrations of This compound or 1-Ethyl-3-piperidinemethanol B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ values H->I

Workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human cell line (e.g., SH-SY5Y neuroblastoma cells for neuroactivity screening) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of this compound and 1-Ethyl-3-piperidinemethanol in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations and add them to the wells. Include a vehicle control (solvent only).

  • Incubation: Incubate the treated plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

In Vitro Receptor Binding Assay

To investigate the potential of these compounds to interact with specific targets in the central nervous system, a competitive radioligand binding assay can be performed. This assay measures the affinity of a test compound for a specific receptor by assessing its ability to displace a known radiolabeled ligand.

Experimental Protocol: Sigma-1 Receptor Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the human sigma-1 receptor.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the test compounds (this compound or 1-Ethyl-3-piperidinemethanol).

  • Incubation: Incubate the mixture at a specified temperature for a set period to allow for binding equilibrium to be reached.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This guide provides a comparative overview of this compound and 1-Ethyl-3-piperidinemethanol based on their physicochemical properties and outlines a strategic approach for their synthesis and comparative biological evaluation. While both compounds share a common structural scaffold, the difference in the N-alkyl substituent is expected to influence their lipophilicity, steric profile, and, consequently, their biological activity. The provided experimental protocols offer a robust framework for researchers to conduct a direct comparative analysis, which is essential for elucidating their potential as intermediates in the development of novel therapeutics. The lack of direct comparative data in the current literature underscores the importance of conducting such head-to-head studies to guide future research and development efforts in this area.

References

A Comparative Guide to the Validation of GC-MS Method for the Quantification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the quantitative analysis of piperidine derivatives. The selection of an appropriate analytical method is critical for accurate and reliable results in pharmaceutical development and quality control. This document presents a comparative analysis of GC-MS, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to aid in method selection and validation.

Comparative Overview of Analytical Methods

The choice between GC-MS, HPLC-UV, and LC-MS/MS for the analysis of piperidine derivatives depends on several factors, including the volatility of the analyte, required sensitivity, and the complexity of the sample matrix. Piperidine and its more volatile derivatives are well-suited for GC-MS analysis.[1][2] HPLC-based methods offer versatility for less volatile derivatives, and derivatization can be employed to enhance the detection of compounds lacking a strong chromophore.[2][3] LC-MS/MS provides the highest sensitivity and selectivity, often without the need for derivatization.[2][4]

Data Presentation: Performance Characteristics of Analytical Techniques

The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and LC-MS/MS for the quantification of piperidine and its derivatives, based on published validation data.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.[4]Separation based on differential partitioning with UV detection.[4]Separation by liquid chromatography followed by mass-based detection.[4]
Linearity Range 0 - 10 µg/mL (for 1-Benzylpiperazine)[5][6]0.44 - 53.33 µg/mL (for Piperidine, derivatized)[3][7][8]0.03 - 0.40 µg/mL (for Piperidine)[9]
Correlation Coefficient (r²) > 0.99[5]0.9996[3][7][8]> 0.99[9]
Limit of Detection (LOD) 0.002 - 0.156 µg/mL (for various piperazines)[5][6]0.15 µg/mL (for Piperidine, derivatized)[3][7][8]0.0101 µg/mL (for Piperidine)[9]
Limit of Quantification (LOQ) 0.008 - 0.625 µg/mL (for various piperazines)[5][6]0.44 µg/mL (for Piperidine, derivatized)[3][7][8]Not explicitly stated, but linearity starts at 0.03 µg/mL[9]
Accuracy (% Recovery) 79% to 108%[5][6]101.82%[3][7][8]High accuracy reported[9]
Precision (%RSD) < 15% (Intra-day)[5]0.6%[3][7][8]Good repeatability reported[9]
Sample Preparation Often requires derivatization for polar amines to improve volatility and peak shape. Can also involve headspace sampling or liquid-liquid extraction.[1][4]May require derivatization to introduce a UV-active chromophore.[2][3]Can be as straightforward as "dilute and shoot" or may involve protein precipitation for biological matrices.[2]

Experimental Protocols

Detailed methodologies for the validation of a GC-MS method and its comparison with HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for piperidine and its derivatives and should be optimized for the specific analyte and matrix.[2]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile piperidine derivatives.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.

  • Add a suitable internal standard.

  • Basify the sample with a suitable base (e.g., 1 M sodium hydroxide).

  • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[4]

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[5]

2. GC-MS Instrumental Parameters:

  • GC System: Agilent 7890A GC or equivalent.[5]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

  • Inlet Temperature: 250°C.[5]

  • Injection Volume: 1 µL (splitless mode).[5]

  • Oven Temperature Program: Initial temperature: 100°C, hold for 1 minute. Ramp to 180°C at 12°C/min, hold for 2 minutes. Then ramp to 280°C at 20°C/min and hold for 5 minutes.[5]

  • Mass Spectrometer: Agilent 5975 MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Source Temperature: 230°C.[4]

  • Quadrupole Temperature: 150°C.[4]

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.[5]

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

This method is a robust approach, particularly when derivatization is used to introduce a UV-active chromophore.[2]

1. Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable diluent to a known concentration.

  • For derivatization, react the piperidine sample with a reagent such as 4-toluenesulfonyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[3][7][8]

2. HPLC-UV Instrumental Parameters:

  • HPLC System: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7][8]

  • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., 0.1% phosphoric acid). The pH of the mobile phase should be controlled for consistent ionization.[7][8]

  • Flow Rate: Typically 1.0 mL/min.[7][8]

  • Detection Wavelength: A wavelength where the derivatized analyte shows significant absorbance (e.g., 225 nm for tosyl derivatives, 340 nm for NBD-Cl derivatives).[2][7][8]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, often without the need for derivatization.[2]

1. Sample Preparation:

  • Sample preparation can be as straightforward as "dilute and shoot" or may involve protein precipitation for biological matrices, followed by centrifugation and injection of the supernatant.[2]

2. LC-MS/MS Instrumental Parameters:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 column suitable for LC-MS analysis.[9]

  • Mobile Phase: A gradient elution using a mixture of water and methanol with a modifier like formic acid.[9]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.[2][9]

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amines like piperidine.[2]

  • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for the piperidine derivative and an internal standard.[4]

Mandatory Visualization

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Sample Sample Weighing Add_IS Internal Standard Addition Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Specificity Specificity Detection->Specificity Robustness Robustness Detection->Robustness

Caption: Workflow for GC-MS method validation of piperidine derivatives.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_params Performance Parameters Analyte Piperidine Derivative Properties GCMS GC-MS Analyte->GCMS Volatility HPLC HPLC-UV Analyte->HPLC Polarity LCMSMS LC-MS/MS Analyte->LCMSMS Concentration Sensitivity Sensitivity GCMS->Sensitivity Selectivity Selectivity GCMS->Selectivity Speed Analysis Speed GCMS->Speed Cost Cost GCMS->Cost HPLC->Sensitivity HPLC->Selectivity HPLC->Speed HPLC->Cost LCMSMS->Sensitivity LCMSMS->Selectivity LCMSMS->Speed LCMSMS->Cost

Caption: Logical comparison of analytical methods for piperidine derivatives.

References

Structure-Activity Relationship of N-Alkylated Piperidinemethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its favorable physicochemical properties and synthetic accessibility. Among these, N-alkylated piperidinemethanol derivatives have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives across various biological targets, supported by experimental data and detailed protocols.

Comparative Biological Activities

The biological activity of N-alkylated piperidinemethanol derivatives is profoundly influenced by the nature and position of substituents on both the piperidine and the N-alkyl moieties. The following tables summarize the quantitative activity of various derivatives against several key biological targets.

Table 1: Cytotoxic Activity against Cancer Cell Lines

The cytotoxicity of piperidine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDN-Alkyl GroupR Substituent(s)Cell LineIC50 (µM)Reference
3a -CH₂-aryl2-alkenylimidazo[1,2-a]pyrimidineA549 (Lung Carcinoma)5.988 ± 0.12[1]
3d --MCF-7 (Breast)43.4[1]
4d --MCF-7 (Breast)39.0[1]
3d --MDA-MB-231 (Breast)35.9[1]
4d --MDA-MB-231 (Breast)35.1[1]
PBTDG --Breast Cancer Cells1.48[2]
Sorafenib --Breast Cancer Cells4.45[2]
Compound 4 Pyrimidine derivative-A549 (Lung)5.50[3]
Compound 4 Pyrimidine derivative-HCT116 (Colon)9.77[3]
Compound 4 Pyrimidine derivative-HepG2 (Liver)7.12[3]
Compound 4 Pyrimidine derivative-MCF-7 (Breast)7.85[3]
Table 2: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDN-Alkyl GroupR Substituent(s)MicroorganismMIC (µg/mL)Reference
3a -CH₃2-(thioalkyl)P. aeruginosa1[4]
3b -CH₃2-(thioalkyl)P. aeruginosa1[4]
3a -CH₃2-(thioalkyl)E. coli1[4]
3b -CH₃2-(thioalkyl)E. coli1[4]
Compound 6 --B. cereus, E. coli, S. aureus, B. subtilis, P. aeruginosa, K. pneumoniae, M. luteus1.5[5]
MKC 1 -CH₃HS. salivarus250[6]
MKC 1 -CH₃HL. paracasei500[6]
MKC 10 -CH₃3,4,5-OMeS. mitis250[6]
MKC 13 -CH₃3-FS. mutans, S. sobrinus500[6]
Table 3: Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are used to treat Alzheimer's disease. The IC50 values indicate the concentration of the compound required to inhibit 50% of AChE activity.

Compound IDN-Alkyl GroupR Substituent(s)IC50 (nM)Reference
21 -benzyl4'-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]0.56[7]
5d -N-(2-(piperidin-1-yl)ethyl)benzamide with ortho-F13[8]
5a -N-(2-(piperidin-1-yl)ethyl)benzamide with ortho-Cl90[8]
Donepezil -(Reference Drug)600[8]
6h -Tacrine-hydrazine hybrid3.65[9]
Table 4: Soluble Epoxide Hydrolase (sEH) Inhibition

sEH inhibitors are being investigated for their anti-inflammatory and analgesic properties.

Compound IDN-Alkyl GroupR Substituent(s)Human sEH IC50 (nM)Murine sEH IC50 (nM)Reference
A1 -N,N-diethylamide at piperidine-4-position2.20.53[10]
Compound 1 -Isonipecotic acid derivative7.9-[11]
Compound 2 -Isonipecotic acid derivative1.6-[11]
Compound 7-10 -Amide non-urea derivative0.4-[11]
Compound 7 -benzylChromen-2-amide1750-[12]
Table 5: Histamine H3 Receptor (H3R) Binding Affinity

H3R antagonists are potential therapeutic agents for neurological disorders. The binding affinity is represented by the inhibitory constant (Ki).

Compound IDN-Alkyl GroupR Substituent(s)hH3R Ki (nM)Reference
9 -(CH₂)₃-Biphenyl22[13]
10 -(CH₂)₄-Biphenyl21.7[13]
11 -(CH₂)₅-Biphenyl88.9[13]
5 -4-pyridyl7.70[14]
12 -4-pyridyl24.2[13]
14 -4-pyridyl69[13]
Table 6: MenA Inhibition for Anti-Tuberculosis Activity

MenA is an enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis and is a target for anti-TB drug development.

Compound IDN-Alkyl GroupR Substituent(s)MenA IC50 (µM)M. tb GIC50 (µM)Reference
Novel Inhibitor 1 -Diaryl amide13-228-10[15][16]
Novel Inhibitor 2 -Diaryl amide13-228-10[15][16]
10 -4-bromophenyl12 ± 214 ± 0[16]
14 -3-bromophenyl12 ± 314 ± 0[16]
(R)-12 -Carbamate analog--[17]

Key Structure-Activity Relationship Insights

The following diagram illustrates a generalized structure-activity relationship for N-alkylated piperidinemethanol derivatives based on the reviewed literature.

SAR_Piperidinemethanol cluster_0 Core Scaffold cluster_1 Key Modifications & Effects cluster_2 Resulting Biological Activity Piperidine Piperidine Ring Methanol Methanol Group (-CH2OH) Piperidine->Methanol Position of attachment (e.g., C2, C3, C4) affects activity N_Alkyl N-Alkyl Group Piperidine->N_Alkyl Nature of alkyl group is critical for potency and selectivity Piperidine_Subst Piperidine Ring Substituents Piperidine->Piperidine_Subst Hydrophobic/hydrophilic groups modulate ADME properties N_Alkyl_Length N-Alkyl Chain Length N_Alkyl->N_Alkyl_Length Optimal length varies with target N_Alkyl_Subst N-Alkyl Substituents (e.g., aryl, benzyl) N_Alkyl->N_Alkyl_Subst Bulky aromatic groups often enhance activity Activity Biological Activity (e.g., Cytotoxicity, AChE Inhibition) N_Alkyl_Length->Activity N_Alkyl_Subst->Activity Piperidine_Subst->Activity

Caption: Generalized SAR of N-alkylated piperidinemethanol derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Brine Shrimp Lethality Assay

A simple and rapid bioassay for screening the cytotoxicity of compounds.

  • Hatching Shrimp: Hatch brine shrimp (Artemia salina) eggs in artificial seawater for 24-48 hours.

  • Exposure: Add a defined number of nauplii (larvae) to vials containing different concentrations of the test compound dissolved in seawater.

  • Incubation: Incubate the vials for 24 hours under a light source.

  • Counting: Count the number of surviving nauplii in each vial.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) value.

Microbroth Dilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria.

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.

  • Serial Dilution: Perform a serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for most bacteria, or longer for slow-growing organisms like M. tuberculosis).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is commonly used to screen for AChE inhibitors.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme to the reaction mixture and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine (ATC).

  • Measurement: The hydrolysis of ATC by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm over time.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

The following diagram illustrates the workflow for a typical enzyme inhibition assay.

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions start->prepare_reagents pre_incubation Pre-incubate Enzyme with Varying Inhibitor Concentrations prepare_reagents->pre_incubation initiate_reaction Initiate Reaction by Adding Substrate pre_incubation->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometrically) initiate_reaction->monitor_reaction data_analysis Analyze Data to Determine IC50 or Ki Values monitor_reaction->data_analysis end End data_analysis->end

Caption: General workflow for an enzyme inhibition assay.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

A fluorometric assay to screen for sEH inhibitors.

  • Reaction Setup: In a microplate, combine the sEH enzyme, the test inhibitor at various concentrations, and a suitable buffer.

  • Substrate Addition: Add a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

  • Incubation: Incubate the plate at a controlled temperature.

  • Fluorescence Measurement: The hydrolysis of the substrate by sEH leads to the release of a fluorescent product. Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of sEH inhibition for each inhibitor concentration and determine the IC50 value.

Histamine H3 Receptor Binding Assay

This radioligand binding assay determines the affinity of compounds for the H3 receptor.

  • Membrane Preparation: Prepare cell membranes expressing the histamine H3 receptor.

  • Binding Reaction: Incubate the membranes with a radiolabeled H3 receptor ligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Quantify the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Determine the Ki value of the test compound, which represents its binding affinity for the receptor.

MenA Enzyme Inhibition Assay

This assay measures the inhibition of the MenA enzyme from Mycobacterium tuberculosis.

  • Enzyme Preparation: Prepare a membrane fraction containing the MenA enzyme.

  • Reaction Mixture: Set up a reaction mixture containing the membrane preparation, the substrate 1,4-dihydroxy-2-naphthoate (DHNA), a prenyl donor such as farnesyl pyrophosphate (FPP), and the test inhibitor.

  • Incubation: Incubate the reaction at 37°C.

  • Product Extraction: Stop the reaction and extract the lipid-soluble product, demethylmenaquinone (DMK).

  • Analysis: Analyze the amount of DMK formed using methods such as HPLC or mass spectrometry.

  • Data Analysis: Calculate the percentage of MenA inhibition and determine the IC50 value of the inhibitor.

The following diagram illustrates the central role of MenA in the menaquinone biosynthesis pathway, a key target for anti-tuberculosis drug development.

Menaquinone_Pathway Chorismate Chorismate ... ... Chorismate->... DHNA 1,4-dihydroxy-2-naphthoate (DHNA) MenA MenA (Target Enzyme) DHNA->MenA DMK Demethylmenaquinone (DMK) MenA->DMK DMK->... Menaquinone Menaquinone (MK) (Essential for Electron Transport) Inhibitor Piperidine Derivative (MenA Inhibitor) Inhibitor->MenA Inhibits ...->DHNA ...->Menaquinone Farnesyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate->MenA

Caption: Inhibition of MenA in the Menaquinone Biosynthesis Pathway.

References

A Comparative Guide to Piperidine Analysis: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the accurate quantification of piperidine, a key structural motif in many active pharmaceutical ingredients (APIs), is paramount.[1] Piperidine's presence, whether as part of a final product or as a potential impurity, necessitates robust analytical methods for its detection and quantification. This guide provides a detailed comparison of two common analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Principle of Analysis at a Glance

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The primary distinction between the two methods discussed here lies in their detection modules.

HPLC-UV relies on the principle that certain molecules absorb ultraviolet light. A UV detector measures the absorbance of the column eluent at a specific wavelength, and the amount of light absorbed is proportional to the concentration of the analyte.[1] However, simple piperidine lacks a native chromophore, a part of the molecule that absorbs UV light.[1][2] This necessitates a pre-column derivatization step, where a UV-active tag is chemically attached to the piperidine molecule, enabling its detection.[1][3][4]

LC-MS/MS , on the other hand, is a more sophisticated technique that couples the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry.[5][6] After chromatographic separation, the analyte is ionized and its mass-to-charge ratio is measured. The tandem part (MS/MS) involves selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing the likelihood of interference from other compounds in the sample matrix.[6]

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS often hinges on the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key performance metrics for the analysis of piperidine using both techniques, based on published experimental data.

Table 1: HPLC-UV Method Performance (with Derivatization)

ParameterReported Value
Linearity Range0.44 - 53.33 µg/mL[3][4]
Correlation Coefficient (R²)0.9996[3][4]
Limit of Detection (LOD)0.15 µg/mL[3][4]
Limit of Quantification (LOQ)0.44 µg/mL[3][4]
Accuracy (% Recovery)101.82%[3][4]
Precision (%RSD)0.6%[3][4]

Table 2: LC-MS/MS Method Performance

ParameterReported Value
Linearity Range0.03 - 0.40 µg/mL[5][7][8]
Correlation Coefficient (R)>0.99[5][7][8]
Limit of Detection (LOD)0.01010 µg/mL[5][7][8]
Accuracy (% Recovery)92.2% - 95.5%[5]
Precision (%RSD)2.6% (overall)[5]

From the data, it is evident that LC-MS/MS offers significantly higher sensitivity, with a much lower limit of detection compared to the derivatization-based HPLC-UV method.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS analysis of piperidine.

HPLC-UV with Pre-Column Derivatization

This method involves a chemical reaction to attach a UV-absorbing molecule to piperidine prior to chromatographic analysis.

1. Derivatization Procedure:

A common derivatizing reagent for piperidine is 4-toluenesulfonyl chloride (tosyl chloride).[1][3][4]

  • Sample and Standard Preparation: Prepare a stock solution of piperidine in a suitable solvent (e.g., dilute HCl).

  • Reaction: To an aliquot of the standard or sample solution, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).

  • Buffering: Add a basic buffer, such as sodium bicarbonate, to facilitate the reaction and neutralize the HCl byproduct.[1]

  • Incubation: The reaction mixture is typically heated to ensure complete derivatization.

  • Quenching: A quenching reagent may be added to react with the excess derivatizing agent.[2]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[6]

  • Column: A reversed-phase C18 column is commonly used (e.g., Inertsil C18, 250 x 4.6 mm).[3][4]

  • Mobile Phase: A mixture of an aqueous phase with an acidifier (e.g., 0.1% Phosphoric Acid in water) and an organic solvent (e.g., acetonitrile). A typical composition is a 32:68 (v/v) ratio of the aqueous and organic phases.[3][4]

  • Flow Rate: A standard flow rate of 1.0 mL/min is often employed.[3][4]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[3][4]

  • Detection Wavelength: The wavelength is set to the absorbance maximum of the derivatized piperidine, which is typically around 230 nm for tosyl derivatives.[1]

LC-MS/MS Analysis

This method often allows for a more direct analysis of piperidine, leveraging the sensitivity and selectivity of the mass spectrometer.

1. Sample Preparation:

For many applications, sample preparation can be as simple as a "dilute and shoot" approach.[6] For more complex matrices like biological fluids, a protein precipitation step is common.[9]

  • Dilution: Dissolve and dilute the sample in a suitable solvent.

  • Protein Precipitation (if necessary): For biological samples, add a cold organic solvent like acetonitrile to precipitate proteins. Centrifuge the sample and collect the supernatant for injection.[9]

2. Chromatographic Conditions:

  • LC System: A standard HPLC or UHPLC system coupled to a tandem mass spectrometer.[6]

  • Column: A C18 column suitable for LC-MS analysis (e.g., Atlantis C18, 5 μm, 3.9×100 mm).[5][7]

  • Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., 0.05% formic acid) and an organic solvent like methanol is common.[5][7]

  • Flow Rate: Typically in the range of 0.2-1.0 mL/min, depending on the column dimensions.[5][6][7]

  • Column Temperature: Maintained at a controlled temperature, for instance, 30°C.[5][7]

  • Injection Volume: A small injection volume, such as 5.0 μL, is often used.[5][7]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amines like piperidine.[6]

  • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for piperidine.[6]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC-UV and LC-MS/MS analysis of piperidine.

HPLC_UV_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC-UV Analysis Sample Sample/Standard Solution Reagent Add Derivatizing Agent (e.g., Tosyl Chloride) & Buffer Sample->Reagent React Heat to Complete Derivatization Reagent->React Derivatized_Sample Derivatized Sample React->Derivatized_Sample Injection Inject into HPLC System Derivatized_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (~230 nm) Separation->Detection Data Data Acquisition & Quantification Detection->Data

HPLC-UV analysis workflow for piperidine.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Sample Solution Dilution Dilute Sample ('Dilute and Shoot') Sample->Dilution Precipitation Protein Precipitation (for biological matrices) Sample->Precipitation Prepared_Sample Prepared Sample Injection Inject into LC System Prepared_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MSMS Tandem Mass Spectrometry (MRM) Ionization->MSMS Data Data Acquisition & Quantification MSMS->Data

LC-MS/MS analysis workflow for piperidine.

Conclusion: Making the Right Choice

Both HPLC-UV with derivatization and LC-MS/MS are viable methods for the analysis of piperidine. The selection of the most appropriate technique depends on the specific requirements of the analysis.

HPLC-UV is a robust and cost-effective method that is widely available in analytical laboratories.[1] While the need for derivatization adds a step to the sample preparation process, the method provides good accuracy and precision for routine analysis where high sensitivity is not the primary concern.[3][4]

LC-MS/MS excels in applications demanding high sensitivity and selectivity, such as the analysis of trace-level impurities or quantification in complex biological matrices.[5][6] Its ability to often analyze piperidine directly without derivatization simplifies sample preparation and reduces the potential for analytical variability.[6] The high specificity of MRM also minimizes the risk of interferences, leading to more reliable results, especially when dealing with potential genotoxic impurities where low detection limits are critical.[5][7]

For researchers, scientists, and drug development professionals, a thorough understanding of the principles, performance characteristics, and experimental workflows of both HPLC-UV and LC-MS/MS is essential for selecting the optimal analytical strategy for piperidine analysis, ensuring data quality and regulatory compliance.

References

Determining Enantiomeric Excess of Chiral Piperidinemethanols by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral piperidinemethanol scaffolds, accurate determination of enantiomeric excess (ee) is a critical quality control parameter. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and relatively rapid method for ee determination, circumventing the need for chromatographic separation. This guide provides a comparative overview of NMR-based methods, focusing on the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs), supported by experimental data and detailed protocols.

Principle of NMR-Based Enantiomeric Excess Determination

Enantiomers are chemically identical in an achiral environment and thus indistinguishable by NMR. To facilitate their differentiation, a chiral auxiliary is introduced to the sample.

  • Chiral Derivatizing Agents (CDAs): These agents react with the chiral analyte to form a covalent bond, creating a pair of diastereomers. Diastereomers have distinct physical and chemical properties, resulting in different chemical shifts (δ) in the NMR spectrum. The integration of the non-equivalent signals allows for the quantification of each enantiomer.

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction induces a sufficient chemical shift difference (Δδ) between the signals of the two enantiomers in the NMR spectrum to allow for their integration and the determination of the ee.

Comparison of Chiral Auxiliaries for Piperidinemethanol Analysis

The choice of chiral auxiliary depends on the specific piperidinemethanol derivative, the desired level of accuracy, and the available instrumentation. The following table summarizes quantitative data for the ee determination of a substituted piperidinemethanol derivative, highlighting the observed chemical shift non-equivalence (ΔΔδ), which is the difference in the chemical shift difference between the two diastereomers.

Chiral Piperidinemethanol DerivativeChiral Auxiliary (Derivatizing Agent)NucleusAnalyzed Protons/CarbonsChemical Shift Difference (Δδ in ppm)Reference
(3R/S)-3-(1H-Indol-3-yl)piperidine(S)-2-Hydroxy-2-phenylacetic acid¹HC₂Hₐₓ, C₂Hₑq, C₆Hₐₓ, C₆Hₑq0.2, ~0.2, 0.3, 0.1[1]
(3R/S)-3-(1H-Indol-3-yl)piperidine(S)-2-Hydroxy-2-phenylacetic acid¹³CC₂, C₆0.891, 0.552[1]
(3R/S)-3-(1H-Indol-3-yl)piperidine(S)-2-(4-Toluenesulfonyloxy)-phenylacetamide¹HC₂Hₐₓ, C₂Hₑq, C₆Hₐₓ, C₆Hₑq~0.45, ~0.25, ~0.40, ~0.30[1]
(3R/S)-3-(1H-Indol-3-yl)piperidine(S)-2-(4-Toluenesulfonyloxy)-phenylacetamide¹³CC₂, C₆3.394, 3.334[1]

Experimental Protocols

Below are detailed methodologies for the two main approaches to ee determination of chiral piperidinemethanols by NMR.

Method 1: Using a Chiral Derivatizing Agent (CDA)

This protocol describes the derivatization of a chiral piperidinemethanol with a chiral acid, such as a derivative of phenylacetic acid, to form diastereomeric esters.

Materials:

  • Chiral piperidinemethanol (e.g., (R/S)-3-(1H-Indol-3-yl)piperidine)

  • Chiral derivatizing agent (e.g., (S)-2-hydroxy-2-phenylacetic acid or (S)-2-(4-toluenesulfonyloxy)-phenylacetamide)

  • Coupling agent (e.g., dicyclohexylcarbodiimide - DCC)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • In a clean, dry vial, dissolve the chiral piperidinemethanol (1 equivalent) and the chiral derivatizing agent (1.1 equivalents) in the anhydrous deuterated solvent.

  • Add the coupling agent (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or NMR).

  • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Transfer the filtrate to an NMR tube.

  • Acquire a high-resolution ¹H or ¹³C NMR spectrum.

  • Identify a pair of well-resolved signals corresponding to the two diastereomers.

  • Integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting piperidinemethanol.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100

Method 2: Using a Chiral Solvating Agent (CSA)

This protocol outlines the in-situ formation of diastereomeric complexes using a chiral solvating agent.

Materials:

  • Chiral piperidinemethanol

  • Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral acid)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • Dissolve a known amount of the chiral piperidinemethanol in an anhydrous deuterated solvent directly in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum of the analyte.

  • Add a sub-stoichiometric amount of the chiral solvating agent to the NMR tube.

  • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Observe the splitting of one or more signals of the piperidinemethanol due to the formation of diastereomeric complexes.

  • Optimize the amount of CSA added to achieve baseline separation of the signals.

  • Integrate the well-resolved signals corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the formula mentioned in the CDA protocol.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for ee determination using both chiral derivatizing agents and chiral solvating agents.

CDA_Workflow cluster_react Derivatization cluster_analysis Analysis Analyte Chiral Piperidinemethanol Reaction Reaction Mixture Analyte->Reaction CDA Chiral Derivatizing Agent CDA->Reaction Coupling Coupling Agent Coupling->Reaction Solvent Deuterated Solvent Solvent->Reaction NMR_Tube Transfer to NMR Tube Reaction->NMR_Tube Filter NMR_Acquisition Acquire NMR Spectrum NMR_Tube->NMR_Acquisition Integration Integrate Diastereomeric Signals NMR_Acquisition->Integration ee_Calc Calculate ee% Integration->ee_Calc

Workflow for ee determination using a Chiral Derivatizing Agent (CDA).

CSA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Analyte Chiral Piperidinemethanol Mix Analyte Solution in NMR Tube Analyte->Mix Solvent Deuterated Solvent Solvent->Mix Add_CSA Add Chiral Solvating Agent Mix->Add_CSA NMR_Acquisition Acquire NMR Spectrum Add_CSA->NMR_Acquisition Integration Integrate Enantiomeric Signals NMR_Acquisition->Integration ee_Calc Calculate ee% Integration->ee_Calc

References

Comparative study of different catalysts for piperidine N-alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of piperidines is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of biologically active compounds. The choice of catalyst for this transformation is critical, influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of various catalytic systems for piperidine N-alkylation, supported by experimental data and detailed protocols to aid in the selection of the most suitable catalyst for a given application.

Performance Comparison of Catalytic Systems

The N-alkylation of piperidine can be broadly achieved through two primary pathways: direct alkylation using alkyl halides and reductive amination with carbonyl compounds. A more recent and highly efficient method involves the use of alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, catalyzed by transition metal complexes. This latter approach is particularly attractive due to its atom economy, generating water as the only byproduct.

Below is a comparative summary of different catalysts for the N-alkylation of piperidine with various alkylating agents. While direct head-to-head comparisons under identical conditions are limited in the literature, this table compiles representative data to illustrate the performance of each catalyst class.

Table 1: Catalyst Performance in the N-Alkylation of Piperidine with Benzyl Alcohol
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Homogeneous Catalysts
[Cp*IrCl2]2K2CO3Toluene1105>95[1]
NHC-Ir(III) ComplexCs2CO3Toluene110399[2]
Mn-Pincer ComplexKOtBuToluene1002491[3]
Heterogeneous Catalysts
Ni/θ-Al2O3NoneNone150598[4]
Ni-Cu/γ-Al2O3K3PO4o-Xylene140695[5]
Au/TiO2NoneToluene14050>95[6]
Pd/CNoneToluene12024High[7]

Note: Reaction conditions and substrates may vary slightly between studies, affecting direct comparability. NHC = N-Heterocyclic Carbene, Cp = Pentamethylcyclopentadienyl.*

Table 2: Catalyst Performance in the Reductive Amination of Piperidine with Benzaldehyde
Catalyst/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
NaBH(OAc)3DCERT1-24High[8]
H2, Pd/CMethanolRT-High[9]
H2, Pt/CMethanolRT-High[9]
H2, Co/N-C-800THF110-High[10]

Note: DCE = 1,2-Dichloroethane, RT = Room Temperature. Yields are generally high for these standard methods, but depend on the specific substrate and reaction scale.

Experimental Protocols

Detailed methodologies for key N-alkylation strategies are provided below.

Protocol 1: Direct N-Alkylation with Alkyl Halides[8]

This method is straightforward but can be prone to over-alkylation, forming quaternary ammonium salts.

Materials:

  • Piperidine

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., K2CO3, DIPEA)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Standard glassware and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and the anhydrous solvent.

  • Add the base (1.5-2.0 eq.).

  • Slowly add the alkyl halide (1.0-1.1 eq.) to the mixture. For reactive alkyl halides, addition via syringe pump is recommended to minimize side reactions.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the base and concentrate the filtrate.

  • Perform an aqueous work-up and purify the crude product by column chromatography.

Protocol 2: Reductive Amination with Carbonyl Compounds[8]

This method offers high selectivity for mono-alkylation and avoids the formation of quaternary ammonium salts.

Materials:

  • Piperidine

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous solvent (e.g., DCE, THF)

  • Standard glassware and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.), the carbonyl compound (1.1 eq.), and the anhydrous solvent.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq.) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, followed by washing, drying, and concentration.

  • Purify the crude product by column chromatography.

Protocol 3: N-Alkylation with Alcohols using a Heterogeneous Nickel Catalyst[4][11]

This "green" protocol uses alcohols as alkylating agents, with water as the only byproduct.

Materials:

  • Piperidine

  • Alcohol (e.g., benzyl alcohol)

  • Ni/Al2O3-SiO2 catalyst

  • t-Amyl alcohol (solvent)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, combine piperidine (1.0 mmol), the alcohol (1.2 mmol), the Ni/Al2O3-SiO2 catalyst (e.g., 200 mg), and t-amyl alcohol (3 mL).

  • Seal the reactor, purge with an inert gas, and then pressurize with hydrogen (if required for catalyst activation/reduction, though the borrowing hydrogen mechanism is often self-sustaining).

  • Heat the mixture to the desired temperature (e.g., 140-180 °C) and stir for the specified time.

  • After cooling, carefully vent the reactor and filter the catalyst.

  • The filtrate is then concentrated and the product purified by standard methods.

Reaction Mechanisms and Workflows

Direct N-Alkylation and Reductive Amination Pathways

The following diagram illustrates the fundamental steps in direct N-alkylation and reductive amination.

G cluster_0 Direct N-Alkylation cluster_1 Reductive Amination Piperidine_DA Piperidine N_Alkylpiperidine_DA N-Alkylpiperidine Piperidine_DA->N_Alkylpiperidine_DA Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->N_Alkylpiperidine_DA Base Base Base->N_Alkylpiperidine_DA QuaternarySalt Quaternary Ammonium Salt (Side Product) N_Alkylpiperidine_DA->QuaternarySalt Over-alkylation Piperidine_RA Piperidine IminiumIon Iminium Ion Piperidine_RA->IminiumIon Carbonyl Aldehyde/Ketone (R-CO-R') Carbonyl->IminiumIon Condensation N_Alkylpiperidine_RA N-Alkylpiperidine IminiumIon->N_Alkylpiperidine_RA Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->N_Alkylpiperidine_RA

Figure 1. Pathways for Direct N-Alkylation and Reductive Amination.
The "Borrowing Hydrogen" Catalytic Cycle

This elegant mechanism allows for the use of alcohols as alkylating agents, catalyzed by transition metals like iridium, ruthenium, and nickel.

G Catalyst [M]-Catalyst HydrideCatalyst [M]-H2 Catalyst Catalyst->HydrideCatalyst Borrows H2 Alcohol Alcohol (R-CH2OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Oxidation IminiumIon Iminium Ion Aldehyde->IminiumIon Condensation HydrideCatalyst->Catalyst Returns H2 Piperidine Piperidine Piperidine->IminiumIon Water H2O IminiumIon->Water N_Alkylpiperidine N-Alkylpiperidine IminiumIon->N_Alkylpiperidine Reduction

Figure 2. The Borrowing Hydrogen mechanism for N-alkylation with alcohols.

Conclusion

The selection of a catalyst for piperidine N-alkylation depends on several factors, including the desired alkyl group, substrate compatibility, and process considerations such as cost and environmental impact. For simple alkylations with available alkyl halides, direct methods with careful control can be effective. Reductive amination offers a highly selective and milder alternative for introducing alkyl groups from carbonyl compounds. For a greener and more atom-economical approach, the borrowing hydrogen methodology using alcohols as alkylating agents, catalyzed by transition metal complexes, represents the state-of-the-art. Heterogeneous catalysts, in particular, offer the added advantages of easy separation and recyclability, making them highly suitable for industrial applications. This guide provides a starting point for researchers to navigate the diverse catalytic landscape for this important transformation.

References

A Comparative Guide to the Purity Assessment of 1-Methyl-3-piperidinemethanol by Quantitative NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 1-Methyl-3-piperidinemethanol, a key building block in the synthesis of various pharmaceuticals, requires robust analytical methods for its purity assessment. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for the purity analysis of this polar, non-chromophoric compound.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for the purity determination of this compound is contingent on several factors, including the nature of potential impurities, required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC-CAD for this application.

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-CAD)
Principle Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by detection with a flame ionization detector.Separation based on partitioning between a stationary and mobile phase, followed by universal detection of non-volatile analytes via charged aerosol detection.
Illustrative Purity (%) 99.1 ± 0.299.399.0
Precision (RSD, %) < 1< 2< 2
Analysis Time per Sample ~15-20 minutes~15-25 minutes~20-30 minutes
Sample Preparation Simple dissolution with an internal standard.Dilution in a suitable solvent.Dilution in the mobile phase.
Primary Use Absolute purity determination, structural confirmation, and quantification of impurities without the need for specific impurity reference standards.Routine purity testing, analysis of volatile impurities and residual solvents.Purity assessment of non-volatile and semi-volatile compounds, especially those lacking a UV chromophore.
Advantages - Primary analytical method - High precision and accuracy - Non-destructive - Provides structural information - Can quantify unknown impurities- High sensitivity for volatile compounds - Robust and reliable - Widely available- Universal detection for non-volatile analytes - Good sensitivity - Suitable for non-chromophoric compounds
Disadvantages - Lower sensitivity compared to chromatographic methods - Requires a high-field NMR spectrometer - Potential for signal overlap- Requires the analyte to be volatile - Potential for peak tailing with polar amines - Thermal degradation of labile compounds- Requires specialized detector (CAD) - Non-linear response may require curve fitting - Sensitive to mobile phase purity

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these analytical techniques. The following sections provide representative protocols for the purity assessment of this compound.

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol describes the determination of the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher

  • 5 mm NMR tubes

Materials:

  • This compound sample

  • Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)

  • Deuterated Solvent: Deuterium oxide (D₂O)

Sample Preparation:

  • Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-8 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.

  • Vortex the solution until both the sample and internal standard are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard protons (e.g., 30 seconds).

  • Acquisition Time (aq): At least 3 seconds.

  • Number of Scans: 16-32, sufficient to achieve a signal-to-noise ratio of >250:1 for the signals of interest.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved singlet signal of the N-methyl group of this compound (approximately δ 2.2-2.3 ppm) and the singlet signal of the vinyl protons of maleic acid (approximately δ 6.3 ppm).

  • Calculate the purity of this compound using the following equation[1]:

    Purity (% w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 129.20 g/mol ; Maleic acid: 116.07 g/mol )[2]

    • m = mass

    • P = Purity of the internal standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine purity analysis and detection of volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary Column: A column suitable for amine analysis, such as a CP-Volamine or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

Materials:

  • This compound sample

  • Solvent: Methanol or isopropanol (GC grade)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 220 °C at 15 °C/min.

    • Hold at 220 °C for 5 minutes.

Sample Preparation:

  • Prepare a stock solution of this compound by dissolving approximately 50 mg in 10 mL of the chosen solvent.

  • Further dilute to a final concentration of approximately 1 mg/mL.

Data Analysis:

  • The purity is typically determined by area percent, assuming all components have a similar response factor in the FID.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This technique is ideal for the purity assessment of this compound, which lacks a UV chromophore.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column thermostat.

  • Charged Aerosol Detector (CAD).

Materials:

  • This compound sample

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

Chromatographic Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 60% B

    • 15-17 min: 60% B

    • 17-18 min: 60% to 95% B

    • 18-25 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • CAD Settings:

    • Evaporation Temperature: 35 °C

    • Gas (Nitrogen) Pressure: 60 psi

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a mixture of 95% Acetonitrile and 5% Mobile Phase A to a final concentration of approximately 1 mg/mL.

Data Analysis:

  • Purity is determined by the area percent of the main peak relative to the total peak area.

Visualizations

To further clarify the experimental processes and the relationships between the analytical techniques, the following diagrams are provided.

G cluster_qnmr qNMR Workflow cluster_gc GC-FID Workflow cluster_hplc HPLC-CAD Workflow qnmr_start Accurate Weighing (Sample & Internal Standard) qnmr_dissolve Dissolution in Deuterated Solvent qnmr_start->qnmr_dissolve qnmr_acquire NMR Data Acquisition (Optimized Parameters) qnmr_dissolve->qnmr_acquire qnmr_process Data Processing (FT, Phasing, Baseline) qnmr_acquire->qnmr_process qnmr_integrate Integration of Signals (Analyte & Standard) qnmr_process->qnmr_integrate qnmr_calculate Purity Calculation qnmr_integrate->qnmr_calculate gc_start Sample Dilution in Solvent gc_inject Injection into GC gc_start->gc_inject gc_separate Chromatographic Separation gc_inject->gc_separate gc_detect FID Detection gc_separate->gc_detect gc_analyze Area Percent Analysis gc_detect->gc_analyze hplc_start Sample Dissolution in Mobile Phase hplc_inject Injection into HPLC hplc_start->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect CAD Detection hplc_separate->hplc_detect hplc_analyze Area Percent Analysis hplc_analyze->hplc_detect

Caption: Experimental workflows for purity assessment.

G main Purity Assessment of This compound qnmr Quantitative NMR (qNMR) main->qnmr gc Gas Chromatography (GC-FID) main->gc hplc Liquid Chromatography (HPLC-CAD) main->hplc qnmr_adv Advantages: - Absolute Quantification - Primary Method - Structural Info qnmr->qnmr_adv gc_adv Advantages: - High Sensitivity (Volatiles) - Robustness - Residual Solvents gc->gc_adv hplc_adv Advantages: - Universal Detection (Non-volatiles) - Good for Non-chromophores - High Resolution hplc->hplc_adv

Caption: Logical relationships of purity assessment methods.

Conclusion

The purity assessment of this compound can be effectively achieved using several analytical techniques. Quantitative NMR stands out as a primary method for absolute purity determination, offering high precision and valuable structural information without the need for specific impurity standards. For routine quality control and the analysis of volatile impurities, GC-FID is a robust and reliable choice. When dealing with this non-chromophoric compound, HPLC with charged aerosol detection provides a powerful solution for separating and quantifying non-volatile impurities. The ultimate choice of method will depend on the specific analytical requirements, available instrumentation, and the stage of drug development. For comprehensive characterization, a combination of these orthogonal techniques is often the most prudent approach.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of piperidine, a crucial heterocyclic moiety in many pharmaceutical compounds and a potential genotoxic impurity, is paramount in drug development and quality control.[1][2][3] Cross-validation of analytical methods ensures the consistency and accuracy of data, particularly when results from different analytical techniques are compared or combined.[1] This guide provides an objective comparison of common analytical methods for piperidine quantification, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.

Comparative Overview of Analytical Methods

The selection of an analytical method for piperidine quantification is contingent on several factors, including the required sensitivity, the sample matrix, and the volatility of the analyte.[1][4] The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): As piperidine is a volatile compound, GC-MS is a well-suited analytical technique.[1][2] It offers high separation efficiency and specific detection, making it ideal for impurity profiling.[2] For less volatile piperidine derivatives, derivatization can be employed to improve chromatographic performance.[2]

  • High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV): HPLC-UV is a robust and widely accessible technique.[2][5] Since piperidine itself lacks a significant UV chromophore, pre-column derivatization with a UV-active agent is often necessary to achieve sufficient sensitivity.[2][6] This method is highly effective for routine analysis in bulk drug and pharmaceutical formulations.[6][7]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides superior sensitivity and selectivity, often eliminating the need for derivatization.[1][3] This makes it the method of choice for bioanalytical applications and the detection of trace-level genotoxic impurities.[3][7]

Data Presentation: Performance Characteristics of Analytical Techniques

The following tables summarize the quantitative performance data for various analytical methods used for piperidine quantification.

Table 1: GC-MS Method Performance for Piperazine Analogs (Applicable to Piperidine)

Validation Parameter1-Benzylpiperazine (BZP) in Plasma1-Benzylpiperazine (BZP) in Urine
Linearity Range0 - 10 µg/mL0 - 10 µg/mL
Correlation Coefficient (r²)> 0.99> 0.99
Limit of Detection (LOD)0.004 µg/mL0.002 µg/mL
Limit of Quantification (LOQ)0.016 µg/mL0.008 µg/mL
Accuracy (Recovery %)79% to 96%90% to 108%
Precision (RSD %)< 15% (Intra-day)< 15% (Intra-day)

Data adapted from a comparative guide on 2-benzylpiperidine impurities, demonstrating typical GC-MS performance for related compounds.[8]

Table 2: Liquid Chromatography Method Performance for Piperidine and Related Compounds

Validation ParameterPiperidine (RP-HPLC-UV with Derivatization)[6]Piperidine (LC-MS)[3]
Linearity Range0.44 - 53.33 µg/mL0.03 - 0.40 µg/mL
Correlation Coefficient (r²)0.9996> 0.99
Limit of Detection (LOD)0.15 µg/mL0.0101 µg/mL
Limit of Quantification (LOQ)0.44 µg/mLNot explicitly stated, but method is highly sensitive.
Accuracy (Average Recovery %)101.82%High accuracy reported.
Precision (%RSD)0.6%Good repeatability reported.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile piperidine.

  • Sample Preparation (Headspace Injection):

    • Accurately weigh a suitable amount of the sample (e.g., 150 mg) into a headspace vial.[9]

    • Add an alkaline solution (e.g., 1M NaOH) to dissolve the sample and ensure piperidine is in its free base form.[9]

    • Seal the vial and heat (e.g., at 80°C for 24 hours) to allow piperidine to partition into the headspace.[9]

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890A GC or equivalent.[8]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

    • Inlet Temperature: 250°C.[1][8]

    • Oven Temperature Program: Initial temperature of 100°C (hold for 1 minute), ramp to 180°C at 12°C/min (hold for 2 minutes).[8]

    • MS System: Mass spectrometer capable of full scan and Selected Ion Monitoring (SIM).

    • Data Acquisition: Use SIM mode for quantitative analysis for enhanced sensitivity.[8]

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method utilizes pre-column derivatization to enhance the detection of piperidine.

  • Sample Preparation and Derivatization:

    • Accurately prepare a standard solution of piperidine.

    • For derivatization, react the piperidine sample with a reagent such as 4-toluenesulfonyl chloride to form a UV-active derivative.[6]

  • HPLC-UV Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.[7]

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid (68:32, v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 221 nm).[7]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method often does not require derivatization.[1]

  • Sample Preparation:

    • Sample preparation can be as simple as "dilute and shoot" or may involve protein precipitation for biological matrices, followed by centrifugation and injection of the supernatant.[1]

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: A standard HPLC or UHPLC system.[1]

    • Column: Atlantis C18 column (5 µm, 3.9×100 mm).[3]

    • Mobile Phase: A gradient elution of 0.05% formic acid in water (A) and methanol (B).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • MS System: A tandem mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

    • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define the Objective of Cross-Validation SelectMethods Select Analytical Methods for Comparison (e.g., GC-MS, HPLC-UV) DefineObjective->SelectMethods DefineCriteria Define Acceptance Criteria SelectMethods->DefineCriteria PrepareSamples Prepare Standard and QC Samples DefineCriteria->PrepareSamples AnalyzeMethodA Analyze Samples using Method A PrepareSamples->AnalyzeMethodA AnalyzeMethodB Analyze Samples using Method B PrepareSamples->AnalyzeMethodB CollectData Collect and Process Data from Both Methods AnalyzeMethodA->CollectData AnalyzeMethodB->CollectData CompareResults Statistically Compare Results CollectData->CompareResults AssessCriteria Assess Against Acceptance Criteria CompareResults->AssessCriteria Conclusion Draw Conclusion on Method Comparability AssessCriteria->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

MethodSelectionLogic Start Start: Piperidine Quantification Requirement Sensitivity High Sensitivity Required? Start->Sensitivity Volatility Is the Analyte Volatile? Sensitivity->Volatility No LCMSMS LC-MS/MS Sensitivity->LCMSMS Yes Derivatization Is Derivatization Acceptable? Volatility->Derivatization No GCMS GC-MS Volatility->GCMS Yes HPLCUV HPLC-UV (with Derivatization) Derivatization->HPLCUV Yes ConsiderAlternatives Consider Alternative Methods Derivatization->ConsiderAlternatives No

Caption: Logical decision tree for selecting an analytical method.

References

Comparing the efficacy of different chiral stationary phases for piperidine separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of piperidine enantiomers is a critical step in the development of chiral pharmaceuticals. This guide provides an objective comparison of the efficacy of three major classes of chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) separation of piperidine derivatives: polysaccharide-based, cyclodextrin-based, and Pirkle-type CSPs. The information presented is supported by experimental data to facilitate informed decisions in method development.

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Due to the stereospecific nature of drug-receptor interactions, the separation and analysis of piperidine enantiomers are paramount for ensuring the safety and efficacy of these compounds. Chiral HPLC stands as the most widely used technique for this purpose, with the choice of the chiral stationary phase being the most critical factor for achieving successful enantioseparation.

Comparative Efficacy of Chiral Stationary Phases

The selection of an appropriate CSP is often empirical and depends on the specific molecular structure of the piperidine derivative being analyzed. However, general trends in efficacy can be observed across the different classes of CSPs. The following table summarizes quantitative data from various studies on the separation of piperidine derivatives, providing a basis for comparison.

Chiral Stationary Phase (CSP)Piperidine DerivativeMobile PhaseFlow Rate (mL/min)Resolution (Rs)Separation Factor (α)Retention Time (tR1/tR2, min)Reference
Polysaccharide-Based
Chiralpak IA (Amylose derivative)Piperidine-2,6-dione analoguesMethyl-tert-butyl ether-THF (90:10, v/v)1.01.00 - 5.33--[1][2]
Chiralpak IB (Cellulose derivative)Piperidine-2,6-dione analoguesMethyl-tert-butyl ether-THF (90:10, v/v)1.00.33 - 0.67--[1][2]
Chiralpak IA(R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydraziden-hexane:ethanol (70:30, v/v)1.0>10--[1]
Chiralpak AD-H (Amylose derivative)(S)-piperidin-3-amine (derivatized)0.1% Diethylamine in ethanol0.5>4.0--[3]
Kromasil CHI-DMBPiperidine-2,6-dionesHexane:dioxane (90:10, v/v)-Baseline Separation--
Cyclodextrin-Based
Mono-6-O-pentenyl-β-cyclodextrin CSPAminoglutethimide (piperidine-2,6-dione)Supercritical CO2/Methanol----
Pirkle-Type
Whelk-O 1General applicability, no specific piperidine data found-----

Note: "-" indicates data not specified in the source.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of chiral separation methods. Below are protocols for the key experiments cited in this guide.

Protocol 1: Separation of Piperidine-2,6-dione Analogues on Chiralpak IA and IB[1][2]
  • Objective: To compare the enantioseparation of various piperidine-2,6-dione analogues on amylose-based (Chiralpak IA) and cellulose-based (Chiralpak IB) immobilized polysaccharide CSPs.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Columns:

    • Chiralpak IA (25 cm x 0.46 cm)

    • Chiralpak IB (25 cm x 0.46 cm)

  • Mobile Phase: A non-conventional mobile phase of methyl-tert-butyl ether-THF (90:10, v/v). Other mobile phases tested included 100% dichloromethane and 100% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Racemic piperidine-2,6-dione analogues were dissolved in a suitable solvent.

Protocol 2: Separation of (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide on Chiralpak IA[1]
  • Objective: To achieve high-resolution separation of a piperidine-3-carboxylic acid derivative.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak IA.

  • Mobile Phase: n-hexane and ethanol in a ratio of 70:30 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 225 nm.

Protocol 3: Estimation of (S)-piperidin-3-amine on Chiralpak AD-H[3]
  • Objective: To develop a chiral HPLC method for the estimation of the (S)-enantiomer in (R)-piperidin-3-amine dihydrochloride.

  • Derivatization: Pre-column derivatization with para-toluene sulfonyl chloride (PTSC) was performed to introduce a chromophore.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak AD-H.

  • Mobile Phase: 0.1% diethylamine in ethanol.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 228 nm.

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process, the following diagrams illustrate the logical relationships and workflows involved in comparing the efficacy of different chiral stationary phases.

experimental_workflow cluster_prep Sample Preparation cluster_screening CSP Screening cluster_analysis Chromatographic Analysis cluster_evaluation Performance Evaluation racemic_piperidine Racemic Piperidine Derivative dissolution Dissolve in Mobile Phase or Suitable Solvent racemic_piperidine->dissolution hplc HPLC System dissolution->hplc Inject Sample polysaccharide Polysaccharide CSP (e.g., Chiralpak IA, AD-H) polysaccharide->hplc cyclodextrin Cyclodextrin CSP (e.g., CYCLOBOND) cyclodextrin->hplc pirkle Pirkle-type CSP (e.g., Whelk-O 1) pirkle->hplc detection UV/MS Detection hplc->detection data_acq Data Acquisition (Chromatogram) detection->data_acq calc Calculate Parameters: Resolution (Rs) Separation Factor (α) Retention Times (tR) data_acq->calc comparison Compare CSP Efficacy calc->comparison

A typical experimental workflow for comparing chiral stationary phases.

Discussion and Conclusion

Based on the available data, polysaccharide-based CSPs, particularly amylose derivatives like Chiralpak IA and Chiralpak AD-H, demonstrate excellent efficacy for the separation of a range of piperidine derivatives, often achieving high resolution (Rs > 4.0 and even > 10 in specific cases).[1][3] In a direct comparison between an amylose-based (Chiralpak IA) and a cellulose-based (Chiralpak IB) stationary phase for piperidine-2,6-dione analogues, the amylose phase consistently provided superior resolution.[1][2]

Data for cyclodextrin-based and Pirkle-type CSPs for piperidine separation is less abundant in the reviewed literature, making a direct and comprehensive comparison challenging. While these CSPs are known for their broad applicability to a wide range of chiral compounds, more specific studies on piperidine derivatives are needed to fully assess their comparative efficacy. The Whelk-O 1, a Pirkle-type CSP, is noted for its alternative selectivity to polysaccharide phases, suggesting it could be a valuable tool for challenging separations where polysaccharide columns may not provide adequate resolution.

References

Comparative Analysis of 1-Methyl-3-piperidinemethanol and Its Isomers: A Review of Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the direct comparative analysis of the biological activities of 1-Methyl-3-piperidinemethanol and its positional (1-Methyl-2-piperidinemethanol and 1-Methyl-4-piperidinemethanol) and stereoisomers. While the piperidine scaffold is a cornerstone in modern medicinal chemistry, the specific biological profiles of these simple isomers have not been systematically compared in published research.

Currently, this compound and its related isomers are primarily documented as versatile chemical intermediates.[1] They serve as crucial building blocks in the synthesis of a wide array of more complex pharmaceutical agents, including analgesics, anti-inflammatory drugs, and compounds targeting the central nervous system.[1] The inherent structure of these isomers, featuring a methyl-substituted nitrogen and a hydroxylmethyl group at varying positions on the piperidine ring, offers synthetic chemists multiple points for molecular elaboration.

While direct biological comparisons are absent, the broader field of medicinal chemistry emphasizes the critical role of isomeric substitution on the pharmacological activity of piperidine-containing molecules. The spatial arrangement of substituents on the piperidine ring is a well-established determinant of a compound's interaction with biological targets, influencing receptor affinity, selectivity, and overall efficacy. However, for this compound and its isomers, specific data quantifying these differences in biological activity is not available.

For instance, research on more complex piperidine derivatives has shown that the position of a methyl group can significantly impact the molecule's binding affinity for specific receptors. Similarly, the stereochemistry of substituents is often a key factor in determining the pharmacological effect. Unfortunately, such detailed investigations have not been published for the simple 1-Methyl-piperidinemethanol isomers.

The available information largely centers on their application in organic synthesis and their physical and chemical properties.[2] Patents often claim broad classes of piperidine derivatives for various therapeutic uses, but do not provide specific biological data for these fundamental isomers.[3][4][5][6]

The logical relationship for future research in this area would involve a systematic synthesis and subsequent biological screening of the positional and stereoisomers of 1-Methyl-piperidinemethanol. A suggested workflow for such a study is outlined below.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison S1 Synthesis of 1-Methyl-2-piperidinemethanol B1 In vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) S1->B1 S2 Synthesis of This compound S2->B1 S3 Synthesis of 1-Methyl-4-piperidinemethanol S3->B1 S4 Stereoisomer Separation (e.g., Chiral Chromatography) S4->B1 B2 Cell-based Assays (e.g., Cytotoxicity, Functional Assays) B1->B2 B3 In vivo Models (e.g., Efficacy, Toxicity) B2->B3 A1 Quantitative Data Comparison (IC50, EC50, Ki) B3->A1 A2 Structure-Activity Relationship (SAR) Analysis A1->A2

Figure 1. Proposed workflow for a comparative biological evaluation of 1-Methyl-piperidinemethanol isomers.

References

Spectroscopic comparison of 1-Methyl-3-piperidinemethanol and piperidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the precise characterization of molecular structures is paramount. This guide provides a detailed spectroscopic comparison of 1-Methyl-3-piperidinemethanol and piperidin-3-ylmethanol, two piperidine derivatives that serve as versatile building blocks in organic synthesis. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we aim to elucidate the structural nuances imparted by the N-methylation of the piperidine ring. This objective comparison, supported by experimental data and protocols, is intended to be a valuable resource for researchers, scientists, and professionals in drug development.

At a Glance: Key Spectroscopic Differences

The addition of a methyl group to the nitrogen atom in this compound significantly influences its spectroscopic properties compared to its secondary amine counterpart, piperidin-3-ylmethanol. These differences are most pronounced in the NMR spectra, where changes in chemical shifts and the absence of the N-H proton signal are key differentiators. Infrared spectroscopy reveals the disappearance of the N-H stretching vibration, while mass spectrometry shows a predictable mass shift and altered fragmentation patterns.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and piperidin-3-ylmethanol.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Assignment This compound Chemical Shift (δ, ppm) Piperidin-3-ylmethanol Chemical Shift (δ, ppm) [1]
-CH₂OH (a)3.44 (dd, J=10.8, 5.6 Hz)3.444
-CH₂OH (b)3.37 (dd, J=10.8, 7.3 Hz)3.367
Piperidine-H2ax~2.8 (m)3.155
Piperidine-H6ax~2.8 (m)2.984
Piperidine-H6eq~2.0 (m)2.548
Piperidine-H2eq~1.9 (m)2.339
Piperidine-H3~1.8 (m)1.781
Piperidine-H5ax~1.7 (m)1.68
Piperidine-H4ax~1.6 (m)1.66
Piperidine-H5eq~1.5 (m)1.469
Piperidine-H4eq~1.2 (m)1.098
N-CH₃2.25 (s)-
-OH, -NHbroad sbroad s

Note: Chemical shifts for this compound are estimated based on typical values for similar structures. Precise peak assignments may require 2D NMR techniques.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment This compound Chemical Shift (δ, ppm) Piperidin-3-ylmethanol Chemical Shift (δ, ppm)
-CH₂OH66.066.5
Piperidine-C260.546.8
Piperidine-C657.055.0
N-CH₃42.5-
Piperidine-C339.040.0
Piperidine-C528.526.5
Piperidine-C425.025.0

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode This compound Piperidin-3-ylmethanol
O-H Stretch~3400 (broad)~3300 (broad)
N-H StretchAbsent~3200 (broad)
C-H Stretch (sp³)2950-28002950-2800
C-O Stretch~1050~1040
N-CH₃ Bending~1460Absent
C-N Stretch~1100~1130

Table 4: Mass Spectrometry Data (Electron Ionization)

Parameter This compound [2][3]Piperidin-3-ylmethanol [4]
Molecular FormulaC₇H₁₅NOC₆H₁₃NO
Molecular Weight129.20 g/mol 115.17 g/mol
[M]+ (m/z)129115
Key Fragment (m/z)98 (M-CH₂OH)84 (M-CH₂OH)
Base Peak (m/z)5844

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • Sample Preparation : Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Parameters :

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters :

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

  • Data Processing : The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : FTIR spectra were recorded on a spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation : A small drop of the neat liquid sample was placed directly onto the ATR crystal.

  • Data Acquisition : Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : A GC-MS system equipped with a mass selective detector was used for analysis.[5]

  • Sample Preparation : Samples were diluted in a suitable volatile solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.[6]

  • GC Conditions :[7]

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Conditions :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the spectroscopic analysis of the two compounds.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample1 This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample1->NMR FTIR FTIR Spectroscopy Sample1->FTIR GCMS GC-MS Analysis Sample1->GCMS Sample2 Piperidin-3-ylmethanol Sample2->NMR Sample2->FTIR Sample2->GCMS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR->FTIR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Patterns GCMS->MS_Data

Caption: Experimental workflow for spectroscopic comparison.

Interpretation of Spectroscopic Data

The presence of the N-methyl group in this compound leads to several distinct spectroscopic features when compared to piperidin-3-ylmethanol.

In the ¹H NMR spectrum , the most obvious difference is the appearance of a singlet at approximately 2.25 ppm for the N-CH₃ protons in this compound. This signal is absent in the spectrum of piperidin-3-ylmethanol. Furthermore, the protons on the carbons adjacent to the nitrogen (C2 and C6) in this compound are expected to be shifted downfield compared to those in piperidin-3-ylmethanol due to the electron-donating effect of the methyl group. The broad signal corresponding to the N-H proton in piperidin-3-ylmethanol is also absent in the methylated compound.

The ¹³C NMR spectrum of this compound shows a characteristic signal for the N-CH₃ carbon at around 42.5 ppm. The carbons adjacent to the nitrogen (C2 and C6) also experience a downfield shift compared to piperidin-3-ylmethanol.

In the IR spectrum , the key differentiating feature is the absence of the N-H stretching vibration (typically around 3200 cm⁻¹) in this compound. This is a clear indication of the tertiary amine functionality. Both compounds exhibit a broad O-H stretching band and C-H stretching vibrations.

Mass spectrometry provides a clear distinction based on the molecular weight, with this compound having a molecular ion peak ([M]⁺) at m/z 129, which is 14 mass units higher than that of piperidin-3-ylmethanol (m/z 115). The fragmentation patterns also differ, with the base peak for this compound appearing at m/z 58, corresponding to the [CH₂=N(CH₃)CH₂]⁺ fragment, while the base peak for piperidin-3-ylmethanol is at m/z 44, corresponding to the [CH₂=NH₂]⁺ fragment.

Conclusion

The spectroscopic comparison of this compound and piperidin-3-ylmethanol reveals distinct and predictable differences arising from the N-methylation. These differences, clearly observable in NMR, IR, and MS data, allow for unambiguous identification and characterization of these important synthetic intermediates. This guide provides a comprehensive dataset and standardized protocols to aid researchers in their analytical endeavors.

References

Safety Operating Guide

A Guide to the Safe Disposal of 1-Methyl-3-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-Methyl-3-piperidinemethanol, a compound utilized in various research and synthesis applications. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in accordance with safety regulations.

I. Hazard Profile and Safety Considerations

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

Due to these properties, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.

II. General Disposal Principles

The cardinal rule for the disposal of this compound, like many piperidine derivatives, is to treat it as hazardous waste.[3][4] It should never be disposed of down the drain or in regular trash.[3][5] Improper disposal can lead to environmental contamination and potential harm to aquatic organisms.[3][6] The primary methods for proper disposal involve collection, labeling, and transfer to a licensed hazardous waste disposal company.

III. Step-by-Step Disposal Procedure

  • Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, paper towels) in a dedicated, properly labeled, and chemically compatible container.[5][7][8]

    • The container should be in good condition, leak-proof, and have a secure, tight-fitting lid.[5][7]

    • Do not mix this waste with other incompatible waste streams.[5][9]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[5]

    • Include the approximate concentration and quantity of the waste.

    • Indicate the associated hazards (e.g., "Irritant").

    • Attach the appropriate hazard pictograms (e.g., exclamation mark for irritation).[1]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[7][10]

    • The storage area should be cool and dry.[10]

    • It is best practice to use secondary containment to prevent the spread of material in case of a leak.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[6]

    • Follow all institutional and local regulations for waste handover.

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary and remove all ignition sources.[11]

    • For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[10][11]

    • Collect the absorbent material into a sealed container for disposal as hazardous waste.[10]

    • Ventilate the area and wash the spill site after the material has been removed.[11]

    • For large spills, contact your EHS department immediately.[9]

IV. Disposal of Empty Containers

Empty containers that once held this compound should also be treated with care as they may retain product residue.[3] Triple rinse the container with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as hazardous waste. After triple rinsing, the container may be disposed of according to your institution's guidelines for decontaminated containers.

V. Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key physical and chemical properties relevant to handling and disposal.

PropertyValueSource
Molecular FormulaC7H15NO[1][12]
Molecular Weight129.20 g/mol [1][12]
Boiling Point114 °C / 20 mmHg[12]
Flash Point94 °C[2]
Density0.98 - 1.01 g/mL[2][12]

There are no universally established experimental protocols for the on-site treatment or neutralization of this compound waste for non-hazardous disposal. The recommended and safest procedure is collection and transfer to a certified waste management facility. The most common method of disposal for this type of organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow: this compound start Start: Generation of This compound Waste collect 1. Collect Waste (Pure or Contaminated Materials) start->collect container 2. Use a Labeled, Sealed, and Compatible Container collect->container spill Spill Occurs container->spill handle_spill Follow Spill Management Protocol (Absorb, Collect, Clean) spill->handle_spill Yes storage 3. Store in a Designated, Secure, and Ventilated Area spill->storage No handle_spill->collect contact_ehs 4. Contact EHS or Licensed Waste Disposal Service storage->contact_ehs pickup 5. Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.